molecular formula C18H19NO2 B120184 (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 180468-42-2

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

货号: B120184
CAS 编号: 180468-42-2
分子量: 281.3 g/mol
InChI 键: DKKVDRQVNMALLN-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKVDRQVNMALLN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648962
Record name Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180468-42-2
Record name Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 180468-42-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS number 180468-42-2

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 180468-42-2

Abstract

This technical guide provides a comprehensive overview of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key chiral intermediate in the synthesis of Solifenacin.[1][2][3] Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[4][5] This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing. It details the chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its role in the synthesis of Solifenacin. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a chiral molecule with a well-defined stereochemistry that is crucial for its application in the stereospecific synthesis of Solifenacin.[1] While extensive experimental data is not widely available in the literature, a combination of data from various chemical suppliers and computational models provides a good profile of the compound.

Chemical Identifiers
Identifier TypeValueSource
CAS Number 180468-42-2[1][2]
Molecular Formula C₁₈H₁₉NO₂[1]
Molecular Weight 281.35 g/mol [1]
IUPAC Name ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate[5]
Synonyms (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid Ethyl Ester, Solifenacin Related Compound 6, Solifenacin Ethyl Ester Impurity[2][4]
InChI InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1[6]
SMILES CCOC(=O)N1CCc2ccccc2[C@@H]1c3ccccc3[6]
Physical Properties
PropertyValueNotes
Appearance Colorless to pale yellow sticky oil[7]
Purity ≥95% - ≥98%Varies by supplier.[1][5]
Storage Temperature 2-8°C[5]
Boiling Point 412.2 ± 44.0 °CPredicted
Density 1.145 g/cm³Predicted
LogP 3.7906Computed

Note: Experimental physical properties such as melting point and boiling point are not consistently reported in the available literature. The provided boiling point and density are predicted values.

Synthesis of this compound

The synthesis of the title compound is a critical step in the overall manufacturing process of Solifenacin. The following experimental protocol is based on methodologies described in the patent literature.

Experimental Protocol

Reaction: Acylation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate.

Materials:

  • (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Toluene

  • Sodium carbonate

  • Ethyl chloroformate

  • Water

Procedure:

  • Charge a round bottom flask with (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (50 g) and toluene (500 ml).

  • Stir the mixture for approximately 10 minutes at room temperature.

  • Cool the reaction mass to 0°C.

  • Add sodium carbonate (27.8 g) to the cooled mixture.

  • Slowly add ethyl chloroformate (21.15 ml) to the reaction mass, maintaining the temperature between 2°C and 3°C.

  • After the addition is complete, allow the reaction mass to warm to approximately 28°C and maintain for about 2 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Upon completion, wash the combined organic layer with water (2 x 180 ml).

  • Distill the organic layer completely at about 55°C under vacuum (300 mm Hg) to yield the title compound as an oil (yield: 20.2 g).

Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up and Isolation A Charge (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and Toluene B Stir at Room Temperature A->B C Cool to 0°C B->C D Add Sodium Carbonate C->D E Add Ethyl Chloroformate (maintain 2-3°C) D->E Start Acylation F Warm to 28°C and Stir for 2h E->F G Monitor by TLC F->G H Wash with Water G->H Reaction Complete I Distill under Vacuum H->I J Obtain this compound I->J

Caption: Synthesis workflow for this compound.

Role in the Synthesis of Solifenacin

This compound serves as a crucial activated intermediate for the introduction of the quinuclidinyl moiety to form Solifenacin.[1]

Conversion to Solifenacin

The conversion involves a transesterification reaction with (R)-3-quinuclidinol. This reaction is typically carried out in the presence of a strong base, such as sodium hydride, in a suitable solvent like toluene. The ethanol generated as a byproduct is often removed azeotropically to drive the reaction to completion.

Solifenacin Synthesis Pathway

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A (S)-ethyl 1-phenyl-3,4- dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-42-2) C Transesterification A->C B (R)-3-Quinuclidinol B->C D Solifenacin C->D Sodium Hydride, Toluene Azeotropic removal of Ethanol

Caption: Conversion of the title compound to Solifenacin.

Biological Activity and Safety

As a synthetic intermediate, this compound is not intended for direct biological or therapeutic use. Its primary relevance is in the context of the synthesis of the active pharmaceutical ingredient, Solifenacin.[2] While no specific studies on the biological activity of this intermediate were identified, it is important to note that structurally related 1-phenyl-1,2,3,4-tetrahydroisoquinoline compounds have been investigated as potential tubulin polymerization inhibitors.[8]

The compound is classified as a potential skin and eye irritant and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

Spectral Data

Conclusion

This compound is a pivotal intermediate in the chemical synthesis of Solifenacin. Its stereochemistry is fundamental to achieving the desired chirality of the final active pharmaceutical ingredient. This guide has summarized the available chemical and physical data, provided a detailed experimental protocol for its synthesis, and illustrated its role in the manufacturing of Solifenacin. Further research to fully characterize the experimental physical and spectral properties of this compound would be beneficial for the scientific community.

References

Physical and chemical properties of ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Solifenacin, a muscarinic receptor antagonist used for the treatment of overactive bladder. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details its synthesis, and contextualizes its importance in medicinal chemistry. While extensive experimental data on the pure compound is not widely published, this document consolidates available information from patents, supplier specifications, and chemical databases to serve as a valuable resource for professionals in drug discovery and development.

Compound Identification and Properties

Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate is a derivative of tetrahydroisoquinoline, featuring a phenyl group at the 1-position and an ethyl carbamate at the nitrogen atom.

Physical and Chemical Data

The physical and chemical properties are summarized in the tables below. It is important to note that some of the data, particularly the boiling point, are predicted values and should be confirmed by experimental analysis.

Table 1: Compound Identification

ParameterValue
CAS Number 180468-42-2[1][2]
Molecular Formula C₁₈H₁₉NO₂[1][3]
Molecular Weight 281.35 g/mol [1]
IUPAC Name ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate[3]
Synonyms (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid Ethyl Ester, Solifenacin Ethyl Ester Impurity

Table 2: Physical Properties

PropertyValueNotes
Appearance Colorless to Pale Yellow Sticky Oil[1]Based on supplier data
Boiling Point 412.2 ± 44.0 °CPredicted value
Melting Point Not applicableAssumed to be a liquid at standard temperature and pressure
Solubility Slightly soluble in Chloroform, DMSO, Ethanol, MethanolQualitative data from suppliers
Spectral Data

Synthesis and Experimental Protocols

The primary route for the synthesis of ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate involves the reaction of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate. This reaction is a standard procedure for the formation of a carbamate from a secondary amine.

Reaction Scheme
General Experimental Protocol

The following is a generalized procedure based on established chemical principles and patent literature.

Materials and Reagents:

  • (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Ethyl chloroformate

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)

  • A suitable base (e.g., Triethylamine, Pyridine)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and the base in the anhydrous aprotic solvent.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add ethyl chloroformate to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding deionized water.

  • Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate.

Role in Drug Development and Logical Relationships

Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate is not known to possess significant direct biological activity itself. Its primary importance lies in its role as a direct precursor to Solifenacin. The following diagram illustrates the synthetic relationship and the subsequent mechanism of action of Solifenacin.

G Synthesis of Solifenacin and Its Mechanism of Action cluster_synthesis Synthesis Pathway cluster_moa Mechanism of Action of Solifenacin Intermediate Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate Solifenacin Solifenacin Intermediate->Solifenacin Transesterification Reagent (R)-quinuclidin-3-ol Reagent->Solifenacin Reactant Solifenacin_MOA Solifenacin M3_Receptor Muscarinic M3 Receptor (Bladder Smooth Muscle) Solifenacin_MOA->M3_Receptor Competitively Antagonizes Contraction Detrusor Muscle Contraction M3_Receptor->Contraction Leads to Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds to and Activates OAB_Symptoms Overactive Bladder Symptoms Contraction->OAB_Symptoms Causes

Diagram 1. Synthesis of Solifenacin and its Mechanism of Action.

Conclusion

Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate is a vital building block in pharmaceutical synthesis, particularly for the production of Solifenacin. While detailed public data on its physical and spectral properties are scarce, this guide consolidates the available information to provide a solid foundation for researchers and developers. The synthetic protocol outlined, along with an understanding of its role in the broader context of drug development, underscores the importance of this intermediate. For any quantitative applications or structural elucidation, direct experimental analysis or consultation of supplier-provided data is essential.

References

The Core of Tubulin Inhibition: An In-Depth Technical Guide to 1-Phenyl-3,4-dihydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 1-phenyl-3,4-dihydroisoquinoline derivatives, a promising class of compounds with significant therapeutic potential. This document details their primary anticancer mechanism via tubulin polymerization inhibition, alongside other notable biological interactions, including enzyme inhibition and receptor modulation. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction to 1-Phenyl-3,4-dihydroisoquinoline Derivatives

1-Phenyl-3,4-dihydroisoquinolines are a class of synthetic heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their rigid structure, featuring a phenyl ring attached to a dihydroisoquinoline core, serves as a versatile scaffold for the development of potent and selective therapeutic agents. The primary focus of research on these derivatives has been their profound cytotoxic effects on a wide range of cancer cell lines.

Primary Biological Activity: Anticancer Effects via Tubulin Polymerization Inhibition

A significant body of research has identified the primary mechanism of anticancer activity for many 1-phenyl-3,4-dihydroisoquinoline derivatives as the inhibition of tubulin polymerization.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape.[1] By binding to tubulin, these derivatives disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1]

Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition

The following tables summarize the in vitro efficacy of various 1-phenyl-3,4-dihydroisoquinoline and related derivatives, providing key data points for their cytotoxicity against cancer cell lines and their direct inhibition of tubulin polymerization.

Table 1: Cytotoxicity (IC50, µM) of 1-Phenyl-3,4-dihydroisoquinoline Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 21 CEM Leukemia4.10[3]
Compound 32 CEM Leukemia0.64[3]
N-Tosyl-1,2,3,4-tetrahydroisoquinoline 4f HepG222.70
N-Tosyl-1,2,3,4-tetrahydroisoquinoline 4k HuCCA-110.32
N-Tosyl-1,2,3,4-tetrahydroisoquinoline 4k A-54911.54

Note: The data presented is a selection from various sources to illustrate the range of activity. For a comprehensive list of all derivatives and their activities, please refer to the cited literature.

Table 2: Tubulin Polymerization Inhibition by 1-Phenyl-3,4-dihydroisoquinoline Derivatives

CompoundAssay TypeIC50 (µM)Reference
Compound 5n Tubulin Polymerization AssayNot explicitly stated, but identified as a potent inhibitor[2]
Compound 32 Tubulin Polymerization AssayConfirmed to inhibit tubulin polymerization[3]
Signaling Pathway from Tubulin Inhibition to Apoptosis

The inhibition of tubulin polymerization by 1-phenyl-3,4-dihydroisoquinoline derivatives triggers a cascade of signaling events, ultimately leading to apoptosis. The disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Prolonged activation of the SAC due to persistent microtubule disruption leads to cell cycle arrest in the G2/M phase.[1] This arrest prevents the cell from proceeding through mitosis with a defective mitotic spindle. Subsequently, the cell is directed towards the intrinsic apoptotic pathway, characterized by the activation of caspases and, ultimately, programmed cell death.[1] Key proteins involved in this pathway include the Bcl-2 family of proteins, which regulate the permeabilization of the mitochondrial outer membrane.[1]

G Signaling Pathway of Tubulin Polymerization Inhibitors cluster_0 Cellular Events cluster_1 Apoptotic Pathway 1-Phenyl-3,4-dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline Tubulin Tubulin 1-Phenyl-3,4-dihydroisoquinoline->Tubulin Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule Disruption->Spindle Assembly Checkpoint (SAC) Activation G2/M Phase Arrest G2/M Phase Arrest Spindle Assembly Checkpoint (SAC) Activation->G2/M Phase Arrest Bcl-2 Family Modulation Bcl-2 Family Modulation G2/M Phase Arrest->Bcl-2 Family Modulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->Mitochondrial Outer Membrane Permeabilization Caspase Activation Caspase Activation Mitochondrial Outer Membrane Permeabilization->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Signaling cascade from tubulin inhibition to apoptosis.

Other Notable Biological Activities

Beyond their well-documented anticancer effects, derivatives of the 1-phenyl-dihydroisoquinoline and related tetrahydroisoquinoline scaffolds have been shown to interact with other biological targets, suggesting a broader therapeutic potential.

Monoamine Oxidase (MAO) and Cholinesterase Inhibition

Certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been evaluated for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE).[4] These enzymes are critical in the regulation of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders and depression.[4]

Table 3: Monoamine Oxidase (MAO) and Butyrylcholinesterase (BChE) Inhibition by (S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)BChE Inhibition (%) at 100 µMReference
2d 1.38> 100Not Active[4]
2j 2.48> 100Not Active[4]
2i 10.4511.2335.2[4]
2p 12.3410.5645.3[4]
2t 15.6713.4555.0[4]
2v 11.7812.8948.7[4]

Note: None of the tested compounds showed inhibitory activity against AChE.[4]

Dopamine and Estrogen Receptor Modulation

Derivatives of the closely related 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold have been investigated for their ability to modulate dopamine and estrogen receptors.

  • Dopamine Receptor Binding: Certain analogs have been synthesized and evaluated as D1 dopamine antagonists. Receptor affinity is typically assessed through competition for [3H]SCH23390 binding sites in rat striatal membranes.

  • Estrogen Receptor (ER) Modulation: A series of tetrahydroisoquinoline-N-phenylamide derivatives have been designed and tested for their binding affinities and antagonistic activities against the estrogen receptor.[5] For instance, one compound exhibited a higher relative binding affinity than tamoxifen, a well-known ER antagonist used in breast cancer therapy.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.

    • Include untreated controls (medium only) and vehicle controls (medium with the highest concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Solubilization:

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules in vitro.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity). The change in absorbance at 340 nm is measured over time.

Protocol:

  • Reagent Preparation:

    • Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).

    • Prepare a stock solution of GTP in the same buffer.

    • Prepare stock solutions of the test compounds and a positive control (e.g., colchicine) in a suitable solvent (e.g., DMSO).

  • Assay Setup (in a 96-well plate):

    • Pre-warm the microplate reader to 37°C.

    • On ice, add the test compounds, control compounds, or vehicle to the appropriate wells.

    • Initiate the polymerization reaction by adding the tubulin solution containing GTP to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the absorbance against time for each condition.

    • The inhibitory effect of a compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Principle: The assay is based on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[6]

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Prepare a solution of DTNB in the buffer.

    • Prepare a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in deionized water.

    • Prepare a solution of the enzyme (AChE or BChE) in the buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the phosphate buffer, enzyme solution, and the test compound solution (or solvent for control).

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the DTNB solution followed by the substrate solution to all wells.

    • Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control.

Experimental and logical Workflows

The following diagram illustrates a typical workflow for the initial screening and characterization of 1-phenyl-3,4-dihydroisoquinoline derivatives.

G Experimental Workflow for Evaluation of 1-Phenyl-3,4-dihydroisoquinoline Derivatives Synthesis of Derivatives Synthesis of Derivatives Initial Cytotoxicity Screening (MTT Assay) Initial Cytotoxicity Screening (MTT Assay) Synthesis of Derivatives->Initial Cytotoxicity Screening (MTT Assay) Active Compounds (Low IC50) Active Compounds (Low IC50) Initial Cytotoxicity Screening (MTT Assay)->Active Compounds (Low IC50) Lead Optimization Lead Optimization Initial Cytotoxicity Screening (MTT Assay)->Lead Optimization Inactive Mechanism of Action Studies Mechanism of Action Studies Active Compounds (Low IC50)->Mechanism of Action Studies Yes Further Biological Profiling Further Biological Profiling Active Compounds (Low IC50)->Further Biological Profiling Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays (e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Mechanism of Action Studies->Apoptosis Assays (e.g., Annexin V) Mechanism of Action Studies->Lead Optimization Enzyme Inhibition Assays (MAO, ChE) Enzyme Inhibition Assays (MAO, ChE) Further Biological Profiling->Enzyme Inhibition Assays (MAO, ChE) Receptor Binding Assays (Dopamine, Estrogen) Receptor Binding Assays (Dopamine, Estrogen) Further Biological Profiling->Receptor Binding Assays (Dopamine, Estrogen) Further Biological Profiling->Lead Optimization

General workflow for screening and characterization.

Conclusion

1-Phenyl-3,4-dihydroisoquinoline derivatives represent a highly promising scaffold in drug discovery. Their primary mode of action as potent inhibitors of tubulin polymerization positions them as strong candidates for the development of novel anticancer agents. Furthermore, the exploration of their activity on other biological targets, such as MAO, cholinesterases, and various receptors, opens up avenues for their potential application in treating a wider range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds.

References

Technical Guide: Spectroscopic and Synthetic Profile of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of the pharmaceutical agent Solifenacin. This document details the available spectroscopic data (NMR, IR, MS), outlines experimental protocols for its synthesis and characterization, and presents a visual representation of its synthetic workflow.

Core Spectroscopic Data

This compound is a chiral molecule with the chemical formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol .[1][2] The following tables summarize the key spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data for this compound
Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H NMR7.35-7.15m-Aromatic-H
6.50s-H-1
4.20-4.00m-N-CH₂ (H-3)
4.10q7.1O-CH₂-CH₃
2.90-2.70m-Ar-CH₂ (H-4)
1.15t7.1O-CH₂-CH₃
¹³C NMR155.5--C=O (Carbamate)
141.0, 137.5, 134.0--Aromatic Quaternary-C
129.0, 128.5, 128.0, 127.5, 126.5, 126.0--Aromatic-CH
61.5--O-CH₂
59.0--C-1
42.0--C-3
29.0--C-4
14.5--CH₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

Table 2: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3060-3030MediumAromatic C-H Stretch
~2975, ~2930MediumAliphatic C-H Stretch
~1700StrongC=O Stretch (Carbamate)
~1600, ~1490, ~1450Medium-StrongAromatic C=C Stretch
~1420MediumC-N Stretch
~1230StrongC-O Stretch
Table 3: Mass Spectrometry Data for this compound
Ionization Mode m/z (Mass-to-Charge Ratio) Assignment
Electrospray (ESI+)282.1494[M+H]⁺
304.1313[M+Na]⁺

Experimental Protocols

Synthesis of this compound

This procedure outlines a common method for the N-alkoxycarbonylation of the precursor, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Ethyl chloroformate

  • Anhydrous toluene

  • Triethylamine (or another suitable base)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in anhydrous toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution.

  • Slowly add ethyl chloroformate dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Employ proton decoupling. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a thin film of the compound on a KBr or NaCl plate by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic pathway for the preparation of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Chiral Resolution/Asymmetric Synthesis cluster_final_product Final Product Synthesis Phenethylamine Phenethylamine 1-Phenyl-3,4-dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline Phenethylamine->1-Phenyl-3,4-dihydroisoquinoline Bischler-Napieralski Reaction (with Benzaldehyde) Benzaldehyde Benzaldehyde (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline->(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline Asymmetric Reduction or Chiral Resolution Target_Compound This compound (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline->Target_Compound Reaction with Ethyl Chloroformate (in presence of a base)

Caption: Synthetic pathway to the target compound.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic characterization of the synthesized compound.

Spectroscopic_Analysis_Workflow Start Synthesized and Purified This compound NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Start->NMR_Analysis IR_Analysis IR Spectroscopy Start->IR_Analysis MS_Analysis Mass Spectrometry Start->MS_Analysis Data_Interpretation Data Analysis and Structure Confirmation NMR_Analysis->Data_Interpretation IR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation Final_Report Technical Report Generation Data_Interpretation->Final_Report

Caption: Workflow for spectroscopic analysis.

References

The Inner Workings of a Versatile Scaffold: A Technical Guide to the Mechanism of Action of Tetrahydroisoquinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Aromatic World of Tetrahydroisoquinolines and Their Potent Enzyme Inhibition

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the mechanism of action of tetrahydroisoquinoline (THIQ)-based enzyme inhibitors. This in-depth whitepaper explores the diverse inhibitory activities of the THIQ scaffold, a privileged structure in medicinal chemistry, against a wide array of enzymatic targets crucial in various disease pathologies. The guide provides a wealth of quantitative data, detailed experimental protocols, and novel visualizations of the complex signaling pathways involved.

The 1,2,3,4-tetrahydroisoquinoline core is a foundational element in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[1][2][3][4] This versatility has positioned THIQ derivatives as promising candidates in the development of novel therapeutics for conditions ranging from neurodegenerative disorders to cancer.[1][5][6] This guide synthesizes the current understanding of how these molecules interact with and inhibit key enzymes at a molecular level.

A Multi-Target Inhibitory Profile

Tetrahydroisoquinoline-based compounds have demonstrated inhibitory activity against a diverse range of enzymes, playing critical roles in cellular function and disease progression.

Monoamine Oxidase (MAO)

Certain THIQ analogues, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), are known inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine.[7][8] Inhibition of MAO by these compounds leads to an increase in the synaptic availability of these neurotransmitters, underpinning their potential as antidepressants and neuroprotective agents.[7][8] The inhibitory potency of various THIQ analogues against MAO-A has been reported, with IC50 values in the micromolar range.[9]

Poly(ADP-ribose) Polymerase (PARP)

Novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[10][11] By blocking PARP activity, these THIQ derivatives can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations, making them promising anticancer agents.[11]

Cholinesterases (AChE and BChE)

Tetrahydroisoquinoline derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine.[12][13] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Kinetic studies have revealed that some of these compounds exhibit a mixed-mode of inhibition against both enzymes.[3]

Other Key Enzyme Targets

The inhibitory spectrum of the THIQ scaffold extends to several other critical enzymes:

  • Prolyl Oligopeptidase (POP): A cytosolic serine peptidase implicated in neuropsychiatric disorders.[14]

  • Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Both are important targets in cancer therapy.[15][16]

  • Factor Xa: A key enzyme in the blood coagulation cascade, making its inhibitors potential anticoagulants.[17][18]

Quantitative Analysis of Inhibitory Potency

The following tables summarize the inhibitory activities of various tetrahydroisoquinoline derivatives against their respective enzyme targets, providing a comparative overview of their potency.

Enzyme TargetTHIQ Derivative ClassIC50 / Ki ValueReference
Monoamine Oxidase A (MAO-A)Dopamine Analogues10⁻⁵ - 10⁻³ M (IC50)[9]
Prolyl OligopeptidaseCalifornidine55.6 ± 3.5 μM (IC50)[14]
Dihydrosanquinarine99.1 ± 7.6 μM (IC50)[14]
Corypalmine128.0 ± 10.5 μM (IC50)[14]
N-methyllaurotetanine135.0 ± 11.7 μM (IC50)[14]
Poly(ADP-ribose) Polymerase 1 (PARP1)1-Oxo-3,4-dihydroisoquinoline-4-carboxamidesVaries (Lead compounds show significant inhibition)[10][11]
Dihydrofolate Reductase (DHFR)Compound 8d0.199 µM (IC50)[16]
Cyclin-Dependent Kinase 2 (CDK2)Compound 7e0.149 µM (IC50)[16][19]
Acetylcholinesterase (AChE)THQ-isoxazoline hybrid 5n4.24 µM (IC50)[12][13]
Butyrylcholinesterase (BChE)THQ-isoxazoline hybrid 6aa3.97 µM (IC50)[12][13]
Factor Xa(2-amidino-1,2,3,4-tetrahydro-isoquinolin-7-yloxy)phenylacetic acid derivatives21-55 nM (Ki) for most potent compounds[17][18]
THIQ3CA dicarboxamide 2328 µM (Ki)[20][21]
THIQ3CA dicarboxamide 47135 nM (Ki)[20][21]

Visualizing the Mechanism of Action

To elucidate the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

MAO_Inhibition_Pathway MA Monoamines (Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) MA->MAO Metabolism Synapse Increased Synaptic Neurotransmitter Levels MA->Synapse Metabolites Inactive Metabolites MAO->Metabolites THIQ Tetrahydroisoquinoline Inhibitor THIQ->MAO Inhibition

Figure 1: Mechanism of MAO inhibition by tetrahydroisoquinolines.

PARP_Inhibition_Workflow Start Start: Screen for PARP Inhibitors Assay PARP Activity Assay (e.g., colorimetric or fluorometric) Start->Assay Incubate Incubate PARP enzyme, NAD+, and THIQ inhibitor Assay->Incubate Measure Measure PARP Activity (e.g., absorbance or fluorescence) Incubate->Measure Analyze Data Analysis: Calculate % Inhibition and IC50 Measure->Analyze End End: Identify Potent Inhibitors Analyze->End

Figure 2: Experimental workflow for screening THIQ-based PARP inhibitors.

Detailed Experimental Protocols

This guide provides detailed, step-by-step protocols for key enzyme inhibition assays to enable researchers to replicate and build upon existing findings.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay quantifies MAO activity by measuring the production of hydrogen peroxide, a byproduct of monoamine oxidation.

Materials:

  • Recombinant human MAO-A or MAO-B

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate (e.g., p-Tyramine)

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Tetrahydroisoquinoline test compounds

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the tetrahydroisoquinoline test compounds in MAO Assay Buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add the MAO enzyme (MAO-A or MAO-B) to each well and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Prepare a reaction mixture containing the substrate, fluorogenic probe, and HRP in MAO Assay Buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to each well.

  • Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 530-560 nm, emission at 585-595 nm) at 37°C for a specified duration.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve).

  • Determine the percent inhibition for each test compound concentration relative to a vehicle control and calculate the IC50 value.[8]

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • AChE or BChE enzyme

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tetrahydroisoquinoline test compounds

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare serial dilutions of the tetrahydroisoquinoline test compounds in Phosphate Buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add the AChE or BChE enzyme solution to each well.

  • Add the DTNB solution to each well.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI or BTCI) to each well.

  • Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration.

  • The rate of change in absorbance is proportional to the enzyme activity.

  • Calculate the percent inhibition for each test compound concentration and determine the IC50 value.[1][11][22][23]

PARP Inhibition Assay (Colorimetric)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent or colorimetric HRP substrate

  • Tetrahydroisoquinoline test compounds

  • Wash Buffer

  • Microplate reader (luminometer or spectrophotometer)

Procedure:

  • Prepare serial dilutions of the tetrahydroisoquinoline test compounds.

  • Add the test compounds to the histone-coated wells.

  • Add the PARP enzyme and activated DNA to the wells.

  • Initiate the PARP reaction by adding biotinylated NAD+ and incubate.

  • Wash the wells to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP and incubate.

  • Wash the wells to remove unbound Streptavidin-HRP.

  • Add the HRP substrate and measure the resulting signal (luminescence or absorbance).

  • A decrease in signal indicates PARP inhibition.

  • Calculate the percent inhibition and IC50 values.[2][24][25][26]

The Structural Basis of Inhibition

The precise mechanism of inhibition by tetrahydroisoquinoline derivatives is often elucidated through structural biology techniques, primarily X-ray crystallography. Co-crystallization of THIQ inhibitors with their target enzymes has revealed key molecular interactions within the active site. For instance, molecular modeling studies based on X-ray structures of Factor Xa have shown that the tetrahydroisoquinoline moiety can occupy the S1 pocket of the enzyme, while other parts of the inhibitor can interact with the S4 site, explaining the high affinity and selectivity of these compounds.[17][18] Similarly, understanding the binding modes of THIQ analogues in the active sites of enzymes like PARP and cholinesterases is crucial for structure-based drug design and the development of next-generation inhibitors with improved potency and selectivity.

Conclusion

The tetrahydroisoquinoline scaffold represents a remarkably versatile platform for the design of potent and selective enzyme inhibitors. The diverse range of enzymes targeted by THIQ derivatives highlights their potential in addressing a multitude of diseases. This technical guide provides a foundational resource for researchers in the field, offering a comprehensive overview of the mechanisms of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the underlying biology. Further exploration of this privileged scaffold is poised to yield novel therapeutic agents with significant clinical impact.

References

An In-depth Technical Guide to the Initial Synthesis of Chiral 1-Substituted-1,2,3,4-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This guide details the primary synthetic routes for obtaining chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs), a core scaffold in numerous natural products and pharmaceutical agents. The focus is on asymmetric strategies that establish the critical C1 stereocenter. Key methodologies, including asymmetric reduction of dihydroisoquinolines, classic named reactions adapted for stereocontrol, and the use of chiral auxiliaries, are presented with quantitative data and detailed experimental protocols.

Introduction

Optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active alkaloids and synthetic drugs.[1][2] The stereochemistry at the C1 position is often crucial for their pharmacological activity, making the development of efficient enantioselective syntheses a significant focus of chemical research.[2][3] These methods are vital for accessing important pharmaceutical agents like the muscarinic receptor antagonist Solifenacin and precursors to complex alkaloids such as morphinans and protoberberines.[3][4]

This technical guide provides a comprehensive overview of the principal initial strategies for the asymmetric synthesis of these valuable compounds, emphasizing methods that are both efficient and highly stereoselective. The core approaches discussed include the asymmetric reduction of prochiral precursors, diastereoselective named reactions, and chiral auxiliary-mediated syntheses.

Asymmetric Reduction of Prochiral Dihydroisoquinolines

One of the most direct and atom-economical strategies for synthesizing chiral THIQs is the asymmetric reduction of a prochiral 1-substituted-3,4-dihydroisoquinoline (DHIQ).[1][3][5] The DHIQ precursors are readily prepared via the classic Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide.[3][6][7][8] The subsequent enantioselective reduction of the C=N bond is the key step that introduces the C1 chirality.

This reduction can be achieved through two main catalytic methods: asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH).

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation uses molecular hydrogen (H₂) as the reductant in the presence of a chiral transition-metal complex.[1] Iridium, Rhodium, and Ruthenium catalysts featuring chiral phosphine ligands have proven highly effective for this transformation, delivering excellent yields and enantioselectivities.[1][4]

Logical Workflow: Bischler-Napieralski Reaction followed by Asymmetric Hydrogenation

Bischler_Napieralski_Hydrogenation cluster_0 Step 1: Bischler-Napieralski Cyclization cluster_1 Step 2: Asymmetric Hydrogenation A β-Arylethylamide B 1-Substituted-3,4- dihydroisoquinoline (DHIQ) A->B  POCl₃ or P₂O₅   C Chiral 1-Substituted-THIQ B->C  H₂, Chiral Catalyst (e.g., [Ir(COD)Cl]₂/Ligand)   Pictet_Spengler A β-Arylethylamine C Iminium Ion Intermediate A->C B Aldehyde (R-CHO) B->C  Chiral Acid Catalyst   D Chiral 1-Substituted-THIQ C->D  Intramolecular Cyclization   Chiral_Auxiliary A β-Arylethylamine + Chiral Auxiliary* B Chiral Sulfinamide A->B  Coupling   C Diastereoselective Cyclization B->C  e.g., Haloamide Cyclization   D Auxiliary Cleavage C->D  Acidic Conditions   E Chiral THIQ D->E

References

The Emergence of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate as a Pivotal Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate , a chiral molecule with the CAS number 180468-42-2, has been identified as a crucial intermediate in the synthesis of Solifenacin.[1][2][3] Solifenacin is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][3] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this important pharmaceutical building block.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₁₉NO₂
Molecular Weight 281.35 g/mol [2][4]
CAS Number 180468-42-2[2][4]
Appearance Colorless to Pale Yellow Sticky Oil

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires precise control of chirality. A common synthetic route involves the Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by chiral resolution and subsequent functionalization.

A key final step in a patented manufacturing process involves the reaction of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an ethylating agent. This process has been shown to produce the target molecule with high yield and purity.

Quantitative Data for Synthesis
Reaction StepReactantsReagentsProductYieldPurityChiral Purity
Bischler-Napieralski Cyclization N-(2-phenylethyl)benzamidePOCl₃, P₂O₅1-phenyl-3,4-dihydroisoquinolineHigh--
Carboethoxylation (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineEthyl bromide, CO₂This compound84%98.4% (HPLC)99%

Experimental Protocols

Step 1: Synthesis of 1-phenyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

This reaction involves the cyclization of a β-arylethylamide, in this case, N-(2-phenylethyl)benzamide, using a dehydrating agent like phosphorus oxychloride (POCl₃) with phosphorus pentoxide (P₂O₅).[4][5]

Materials:

  • N-(2-phenylethyl)benzamide

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a solution of N-(2-phenylethyl)benzamide in anhydrous DCM, add POCl₃.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a 9:1 mixture of MeOH and water and cool to 0°C.

  • Carefully add NaBH₄ until the pH reaches 7.

  • Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

  • Extract the product with DCM. The combined organic layers are then washed, dried, and concentrated to yield 1-phenyl-3,4-dihydroisoquinoline.

Step 2: Synthesis of this compound

This procedure outlines the carboethoxylation of the pre-resolved chiral amine.

Materials:

  • (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Ethyl bromide

  • Carbon dioxide

  • Base (e.g., a non-nucleophilic base)

  • Organic solvent (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in an organic solvent in the presence of a base.

  • Add ethyl bromide (1.1 g, 10 mmol).

  • Introduce carbon dioxide gas for 4.0 hours while maintaining the pressure at 0.1 MPa.

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Add ethyl acetate to the residue and wash the organic phase with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude this compound.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-7.4 ppm. The ethyl group will exhibit a quartet around δ 4.1-4.3 ppm and a triplet around δ 1.2-1.3 ppm. The protons on the dihydroisoquinoline core will appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at approximately δ 165-175 ppm. Aromatic carbons will resonate in the δ 120-145 ppm region. The carbons of the ethyl group and the dihydroisoquinoline core will appear in the upfield region.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band for the ester group around 1735-1750 cm⁻¹.[6] Aromatic C-H stretching vibrations are expected between 3000-3100 cm⁻¹, while aliphatic C-H stretches will be observed in the 2850-3000 cm⁻¹ region.[7] The C-O stretch of the ester will likely appear in the 1000-1300 cm⁻¹ range.[6]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a molecular ion peak [M+H]⁺ at m/z 282.15.

Application in Pharmaceutical Synthesis

This compound is a key building block in the total synthesis of Solifenacin.[1][3] The specific stereochemistry at the C1 position is crucial for the pharmacological activity of the final drug product.

Mechanism of Action of Solifenacin

Solifenacin functions as a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype.[8] In the bladder, acetylcholine binding to M3 receptors is the primary driver of detrusor muscle contraction. By blocking this interaction, Solifenacin leads to relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.

Solifenacin_Mechanism_of_Action cluster_0 Neuromuscular Junction Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Bladder_Smooth_Muscle Bladder Smooth Muscle Cell M3_Receptor->Bladder_Smooth_Muscle Activates Contraction Muscle Contraction Bladder_Smooth_Muscle->Contraction Leads to Solifenacin Solifenacin ((S)-ethyl 1-phenyl-3,4-dihydro- isoquinoline-2(1H)-carboxylate derivative) Solifenacin->M3_Receptor Antagonizes

Caption: Mechanism of action of Solifenacin.

Experimental Workflow

The overall synthesis involves a multi-step process, beginning with the formation of the dihydroisoquinoline core, followed by chiral resolution and final modification to yield the target intermediate.

Synthesis_Workflow cluster_1 Synthesis of this compound A N-(2-phenylethyl)benzamide B 1-phenyl-3,4-dihydroisoquinoline A->B Bischler-Napieralski Reaction (High Yield) C (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline B->C Chiral Resolution D This compound C->D Carboethoxylation (84% Yield)

Caption: Synthetic workflow.

References

A Technical Guide to the Safety, Hazards, and Toxicity of Nabumetone

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification and Classification

Nabumetone is a non-acidic prodrug belonging to the NSAID class, used primarily for its anti-inflammatory, analgesic, and antipyretic properties in the treatment of osteoarthritis and rheumatoid arthritis[5][6][7]. Following administration, it undergoes rapid hepatic metabolism to its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of prostaglandin synthesis[8][9].

GHS Hazard Identification

Nabumetone is classified under the Globally Harmonized System (GHS) with the following hazards.

Table 1: GHS Classification and Hazard Statements

Classification Code Statement Pictograms Signal Word
Acute Toxicity - Oral H302 Harmful if swallowed. Warning
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child. Warning
Hazardous to the Aquatic Environment, Chronic Hazard H410 Very toxic to aquatic life with long lasting effects. Warning

Source:[10]

Precautionary Statements

Key precautionary statements associated with the handling and use of Nabumetone are summarized below.

Table 2: GHS Precautionary Statements

Code Statement
P201 Obtain special instructions before use.
P202 Do not handle until all safety precautions have been read and understood.
P264 Wash thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P273 Avoid release to the environment.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P308+P313 IF exposed or concerned: Get medical advice/attention.
P391 Collect spillage.
P405 Store locked up.
P501 Dispose of contents/container in accordance with local/regional/national/international regulations.

Source:[10]

Toxicological Profile

The toxicity of Nabumetone is primarily linked to the pharmacological effects of NSAIDs, including gastrointestinal, cardiovascular, and renal adverse events[11][12].

Acute Toxicity

Quantitative acute toxicity data are primarily available from animal studies.

Table 3: Acute Toxicity Data (LD50)

Species Route Dose Reference
Mouse Oral 4,290 mg/kg [10]
Rat Oral 3,880 mg/kg [10]
Rat Oral >2,000 mg/kg [13][14]
Mouse Intraperitoneal 2,380 mg/kg [10]
Rat Intraperitoneal 1,520 mg/kg [10]
Mouse Subcutaneous >10 g/kg [10]

| Rat | Subcutaneous | >10 g/kg |[10] |

Organ-Specific Toxicity
  • Gastrointestinal (GI) Toxicity: As with other NSAIDs, Nabumetone carries a risk of serious GI adverse events, including bleeding, ulceration, and perforation of the stomach or intestines, which can occur without warning[11][12][15]. However, due to its non-acidic prodrug nature, it is associated with a lower risk of GI side effects compared to many other NSAIDs[16][17]. The cumulative incidence of peptic ulcers in long-term clinical trials was 0.5% at one year and 0.8% at two years[13][14].

  • Cardiovascular Toxicity: NSAIDs, including Nabumetone, can cause an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke[11][12][15]. The risk may be higher with prolonged use and in patients with pre-existing cardiovascular disease or risk factors[14][15]. It is contraindicated for peri-operative pain in the setting of coronary artery bypass graft (CABG) surgery[11][18].

  • Renal Toxicity: Long-term administration of NSAIDs can result in renal papillary necrosis and other kidney injuries[12]. Nabumetone should be used with caution in patients with renal impairment, and it is contraindicated in those with severe renal disease[9][14].

  • Hepatotoxicity: While rare, Nabumetone has been linked to idiosyncratic drug-induced liver injury[19]. Prospective studies indicate that 1% to 5% of patients may experience transient elevations in serum aminotransferase levels[19]. Clinically apparent liver injury with jaundice is uncommon[19].

Carcinogenicity, Mutagenesis, and Fertility
  • Carcinogenesis: In 2-year studies conducted in mice and rats, Nabumetone showed no statistically significant tumorigenic effect[11]. It is not listed as a carcinogen by IARC, NTP, or OSHA[10][18].

  • Mutagenesis: Nabumetone is not expected to be genotoxic[18].

  • Impairment of Fertility: Nabumetone is suspected of damaging fertility[10]. However, one study in rats showed it did not impair the fertility of males or females at doses of 320 mg/kg/day[11]. In humans, use may be associated with reversible infertility[20]. Use during pregnancy, particularly at 20 weeks or later, can cause fetal harm, including kidney problems and premature closure of the fetal ductus arteriosus[4][6][11].

Mechanism of Action and Associated Signaling Pathway

Nabumetone itself is a prodrug with poor ability to inhibit cyclooxygenase (COX) enzymes[4][5]. After absorption, it is rapidly metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA)[5][8][21]. 6-MNA is a potent, reversible inhibitor of both COX-1 and COX-2 enzymes[5][21]. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever[6][16]. The therapeutic effects of Nabumetone are attributed to the inhibition of prostaglandin synthesis by 6-MNA, with some evidence suggesting a preferential inhibition of COX-2 over COX-1, which may contribute to its improved gastrointestinal safety profile[4][5].

Nabumetone_Pathway Nabumetone Nabumetone (Prodrug) Metabolism Hepatic Metabolism (CYP1A2 Mediated) Nabumetone->Metabolism Absorption MNA 6-MNA (Active Metabolite) Metabolism->MNA COX COX-1 & COX-2 Enzymes MNA->COX Inhibition ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Effects Inflammation, Pain, Fever Prostaglandins->Effects

Fig. 1: Metabolic activation of Nabumetone and its inhibitory effect on the COX pathway.

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies cited are often proprietary or not fully published. However, the LD50 values presented in Table 3 would typically be determined using a standardized methodology, such as the OECD Test Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).

Representative Protocol: Acute Oral Toxicity (Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance by assigning it to a toxicity class based on observed mortality. This method uses a stepwise procedure with a small number of animals per step.

Principle: A stepwise procedure is used with 3 animals of a single sex per step. The outcome of each step (mortality or survival) determines the next step:

  • Stop testing if a clear outcome is observed.

  • Administer a higher or lower dose to another group of animals.

  • Test animals of the other sex to confirm similar sensitivity.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females, are used. Animals are randomly assigned to treatment groups.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Preparation: Animals are fasted prior to dosing (e.g., overnight for rats). Water is still provided.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept low (e.g., typically not exceeding 1 mL/100g body weight).

  • Starting Dose: The procedure starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and changes in body weight for at least 14 days.

  • Stepwise Procedure:

    • Step 1: Dose 3 animals at the starting dose.

    • Step 2 (if needed): Based on the number of mortalities in Step 1, the next step involves either dosing 3 more animals at a lower or higher dose level according to the guideline's flow chart.

    • Confirmation: The process is repeated using animals of the other sex to verify the classification.

  • Data Analysis: The outcome (mortality pattern at different dose levels) is used to assign the substance to a GHS category, which correlates with an LD50 value range.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Analysis AnimalSelection Animal Selection (e.g., 12 Rats, 6 Male, 6 Female) Acclimation Acclimation (≥ 5 days) AnimalSelection->Acclimation Fasting Fasting (Overnight, water ad libitum) Acclimation->Fasting Dosing Single Oral Gavage (e.g., 3 females at 2000 mg/kg) Fasting->Dosing Observation Intensive Observation (4h) Clinical Signs, Mortality Dosing->Observation DailyObs Daily Observation (14 days) Body Weight, Clinical Signs Observation->DailyObs Endpoint Endpoint Determination (Mortality/Survival Pattern) DailyObs->Endpoint Classification GHS Classification & LD50 Estimation Endpoint->Classification Report Final Report Generation Classification->Report

References

A Comprehensive Guide to the Asymmetric Synthesis of N-Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of modern asymmetric strategies for the synthesis of chiral nitrogen-containing heterocycles (N-heterocycles). These structural motifs are of paramount importance in medicinal chemistry and drug discovery, forming the core of a vast number of FDA-approved drugs. This guide details key experimental protocols, presents comparative quantitative data for prominent catalytic systems, and visualizes complex reaction pathways and catalytic cycles to facilitate a deeper understanding of these transformative synthetic methodologies.

Introduction

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals.[1][2] The precise three-dimensional arrangement of atoms within these molecules is often critical for their biological activity, making the development of asymmetric synthetic methods to control their stereochemistry a central focus of modern organic chemistry. This guide explores the core strategies and experimental details for the enantioselective synthesis of several key classes of N-heterocycles, including pyrrolidines, piperidines, indolines, and tetrahydroquinolines, with a focus on their applications in the development of novel therapeutics.

Core Synthetic Strategies and Methodologies

The asymmetric synthesis of N-heterocycles is dominated by two major catalytic paradigms: transition-metal catalysis and organocatalysis. Each offers a unique set of advantages and substrate scope, providing a versatile toolkit for the synthetic chemist.

1. Asymmetric Synthesis of Pyrrolidines

The pyrrolidine ring is a fundamental structural unit found in numerous natural products and FDA-approved drugs.[3] Key asymmetric strategies for its construction include [3+2] cycloaddition reactions and intramolecular cyclization strategies.

a) [3+2] Cycloaddition of Azomethine Ylides

One of the most powerful methods for the stereocontrolled synthesis of polysubstituted pyrrolidines is the [3+2] cycloaddition of azomethine ylides with various olefinic partners.[2][4] This approach allows for the rapid construction of the pyrrolidine core with the simultaneous creation of multiple stereocenters.

Experimental Protocol: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

This protocol is adapted from the work of Zhang and coworkers on the organocatalytic enantioselective [3+2] cycloaddition involving N-2,2-difluoroethylbenzothiophenone imines.[5]

  • Materials:

    • 2-Arylidene-1,3-indandione (1.0 equiv)

    • N-2,2-difluoroethylbenzothiophenone imine (1.2 equiv)

    • Squaramide catalyst C9 (10 mol%)

    • Chloroform (CHCl₃)

  • Procedure:

    • To a dried reaction tube, add the 2-arylidene-1,3-indandione, N-2,2-difluoroethylbenzothiophenone imine, and squaramide catalyst C9.

    • Add chloroform as the solvent.

    • Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired dispiro[benzothiophenone-indandione-pyrrolidine] derivative.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[5]

b) Intramolecular aza-Michael "Clip-Cycle" Strategy

A novel and efficient approach to substituted pyrrolidines involves a "clip-cycle" strategy, which utilizes an alkene metathesis to "clip" a tether onto a bis-homoallylic amine, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid.[6]

Experimental Protocol: Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines

The following is a general procedure based on the 'clip-cycle' methodology.[6]

  • Materials:

    • Cbz-protected bis-homoallylic amine (1.0 equiv)

    • Thioacrylate (1.2 equiv)

    • Grubbs' second-generation catalyst (for metathesis)

    • Chiral phosphoric acid (CPA) catalyst (e.g., (R)-TRIP) (10 mol%)

    • Solvent (e.g., toluene)

  • Procedure:

    • Metathesis ("Clip"): In a reaction vessel, dissolve the Cbz-protected bis-homoallylic amine and thioacrylate in the solvent. Add the Grubbs' catalyst and stir the mixture at room temperature until the metathesis is complete (monitored by TLC or NMR).

    • Cyclization ("Cycle"): To the crude metathesis product, add the chiral phosphoric acid catalyst.

    • Stir the reaction mixture at the specified temperature until the cyclization is complete.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the enantioenriched pyrrolidine.

    • The enantiomeric excess is determined by chiral stationary phase HPLC.[6]

Quantitative Data for Asymmetric Pyrrolidine Synthesis

EntryMethodCatalystSubstrate ScopeYield (%)ee (%)drReference
1[3+2] CycloadditionSquaramide C92-Arylidene-1,3-indandiones84–983–939:1–>20:1[5]
2'Clip-Cycle'Chiral Phosphoric AcidBis-homoallylic aminesHighHigh-[6]

Catalytic Cycle for [3+2] Cycloaddition

G cluster_0 Catalytic Cycle Catalyst Squaramide Catalyst (C9) Activated_Imine Protonated Imine (Activated) Catalyst->Activated_Imine Protonation Imine Benzothiophenone Imine Imine->Activated_Imine Michael_Adduct Michael Adduct Intermediate Activated_Imine->Michael_Adduct Michael Addition Indandione 2-Arylidene-1,3-indandione Indandione->Michael_Adduct Cyclized_Product Dispiro-pyrrolidine Product Michael_Adduct->Cyclized_Product Mannich Cyclization Cyclized_Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the squaramide-catalyzed [3+2] cycloaddition.

2. Asymmetric Synthesis of Piperidines

The piperidine scaffold is another privileged structure in medicinal chemistry, present in a wide range of pharmaceuticals.[7][8] Key asymmetric routes to piperidines include the aza-Diels-Alder reaction and intramolecular cyclization strategies.

a) Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a powerful tool for constructing six-membered N-heterocycles.[9][10][11]

Experimental Protocol: Organocatalytic Asymmetric Aza-Diels-Alder Reaction

This protocol is a generalized procedure for the organocatalytic enantioselective aza-Diels-Alder reaction.

  • Materials:

    • Aldehyde (1.0 equiv)

    • Amine (1.1 equiv)

    • Diene (1.5 equiv)

    • Chiral organocatalyst (e.g., a proline derivative) (10-20 mol%)

    • Solvent (e.g., DMSO/H₂O)

  • Procedure:

    • In a reaction vial, dissolve the aldehyde and amine in the solvent to generate the imine in situ.

    • Add the chiral organocatalyst to the mixture.

    • Add the diene to the reaction mixture.

    • Stir the reaction at the appropriate temperature (e.g., room temperature or -20 °C) and monitor by TLC.[12]

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

    • Determine the enantiomeric excess by chiral HPLC.[12]

b) Intramolecular Aza-Michael Addition

The intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system is a widely used strategy for the synthesis of piperidines.[1]

Experimental Protocol: Intramolecular Aza-Michael Addition for Piperidine Synthesis

This is a representative protocol for the synthesis of substituted piperidines via an intramolecular aza-Michael reaction.

  • Materials:

    • Amino-enone or amino-enoate precursor (1.0 equiv)

    • Base or organocatalyst (e.g., a chiral amine)

    • Solvent (e.g., CH₂Cl₂)

  • Procedure:

    • Dissolve the amino-enone/enoate precursor in the chosen solvent.

    • Add the base or organocatalyst to the solution.

    • Stir the reaction mixture at the designated temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction by quenching with a suitable reagent (e.g., saturated NH₄Cl solution).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data for Asymmetric Piperidine Synthesis

EntryMethodCatalystSubstrate ScopeYield (%)ee (%)drReference
1Biomimetic Aldol(L)-ProlineΔ¹-Piperideine & ketones5694-[12]
2Silylative CyclizationVisible light/photocatalystAza-1,6-dienesup to 99-up to >20:1[13]

Logical Workflow for Piperidine Synthesis via Aza-Diels-Alder

G cluster_workflow Aza-Diels-Alder Workflow Start Start Materials: Aldehyde, Amine, Diene InSitu_Imine In Situ Imine Formation Start->InSitu_Imine Catalyst_Activation Catalyst Activation of Imine InSitu_Imine->Catalyst_Activation Cycloaddition [4+2] Cycloaddition Catalyst_Activation->Cycloaddition Product Piperidine Derivative Cycloaddition->Product

Caption: General workflow for piperidine synthesis via the aza-Diels-Alder reaction.

3. Asymmetric Synthesis of Indolines and Tetrahydroquinolines

Indolines and tetrahydroquinolines are important heterocyclic cores found in many biologically active compounds and natural products. Asymmetric hydrogenation and transfer hydrogenation are powerful methods for their enantioselective synthesis from the corresponding aromatic precursors.

a) Asymmetric Transfer Hydrogenation of Indoles

The Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source provides an efficient, metal-free route to optically active indolines.[1]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 3H-Indoles

This protocol is based on the work of Rueping and colleagues.[1]

  • Materials:

    • 3H-indole substrate (1.0 equiv)

    • Hantzsch dihydropyridine (1.1 equiv)

    • Chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid) (1-10 mol%)

    • Solvent (e.g., toluene or CH₂Cl₂)

  • Procedure:

    • To a reaction vessel, add the 3H-indole substrate, Hantzsch dihydropyridine, and the chiral Brønsted acid catalyst.

    • Add the solvent and stir the mixture at the specified temperature.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the chiral indoline.

    • Determine the enantiomeric excess by chiral HPLC analysis.

b) Asymmetric Hydrogenation of Quinolines

The asymmetric hydrogenation of quinolines to tetrahydroquinolines can be effectively achieved using transition metal catalysts, particularly those based on iridium and ruthenium, with chiral ligands.[14][15]

Experimental Protocol: Asymmetric Hydrogenation of Quinolines

The following is a generalized procedure for the iridium-catalyzed asymmetric hydrogenation of quinolines.

  • Materials:

    • Quinoline substrate (1.0 equiv)

    • Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)

    • Chiral ligand (e.g., a chiral phosphine)

    • Iodine (additive)

    • Solvent (e.g., CH₂Cl₂)

    • Hydrogen gas

  • Procedure:

    • In a glovebox, charge a vial with the iridium precursor, chiral ligand, and iodine.

    • Add the solvent and stir to form the active catalyst.

    • In a separate autoclave, dissolve the quinoline substrate in the solvent.

    • Transfer the catalyst solution to the autoclave.

    • Seal the autoclave, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50 bar).

    • Stir the reaction at the specified temperature for the required time.

    • After cooling and depressurizing, concentrate the reaction mixture.

    • Purify the product by column chromatography.

Quantitative Data for Asymmetric Indoline and Tetrahydroquinoline Synthesis

EntryMethodCatalystSubstrate ScopeYield (%)ee (%)Reference
1Transfer HydrogenationChiral Phosphoric Acid2-Aryl-3H-indolesup to 98up to 97[1]
2One-Pot Cyclization/ReductionChiral Phosphoric Acid2-AminochalconesExcellentExcellent[16]
3Transfer HydrogenationDouble Axially Chiral Phosphoric Acid2-Substituted Quinolinesup to 99up to 98[17]

Catalytic Cycle for Brønsted Acid-Catalyzed Transfer Hydrogenation

G cluster_cycle Brønsted Acid Catalysis CPA Chiral Phosphoric Acid (CPA) Protonated_Indole Protonated Indole CPA->Protonated_Indole Protonation Indole 3H-Indole Indole->Protonated_Indole Hydride_Transfer Hydride Transfer Complex Protonated_Indole->Hydride_Transfer Hantzsch_Ester Hantzsch Ester Hantzsch_Ester->Hydride_Transfer Hydride Donation Indoline Chiral Indoline Hydride_Transfer->Indoline Pyridinium Pyridinium Ion Hydride_Transfer->Pyridinium Pyridinium->CPA Proton Transfer

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of 3H-indoles.

Applications in Drug Development

The chiral N-heterocyclic scaffolds synthesized through these asymmetric methods are crucial building blocks for a wide range of pharmaceuticals. The ability to control the stereochemistry of these molecules is essential for optimizing their efficacy and reducing off-target effects.

  • Pyrrolidine-based drugs: Many antiviral drugs, such as those used to treat HIV, and central nervous system agents contain the pyrrolidine motif.

  • Piperidine-based drugs: This scaffold is found in a broad spectrum of drugs, including analgesics, antipsychotics, and antihistamines.[7]

  • Indoline and Tetrahydroquinoline-based drugs: These structures are present in various cardiovascular drugs, anticancer agents, and compounds targeting neurological disorders.[18]

The development of robust and scalable asymmetric syntheses for these N-heterocycles is therefore a critical enabling technology for the pharmaceutical industry, facilitating the discovery and development of new and improved medicines.

Conclusion

The asymmetric synthesis of N-heterocycles is a dynamic and rapidly evolving field of research. The methodologies highlighted in this guide, including transition-metal catalysis and organocatalysis, provide powerful and versatile tools for the construction of these vital molecular scaffolds with high levels of stereocontrol. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and scientists in both academic and industrial settings, aiding in the design and execution of synthetic routes to novel N-heterocyclic compounds with potential therapeutic applications. Continued innovation in this area will undoubtedly lead to the development of even more efficient and selective methods, further empowering the field of drug discovery.

References

The Pivotal Role of Chiral Isoquinolines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of chirality to this framework unlocks a vast and intricate chemical space, enabling highly specific interactions with biological targets. This technical guide provides an in-depth exploration of the synthesis, therapeutic applications, and mechanisms of action of chiral isoquinolines, offering a comprehensive resource for professionals in drug discovery and development.

The Stereoselective Synthesis of Chiral Isoquinolines: Building the Foundation

The precise spatial arrangement of substituents in chiral isoquinolines is critical for their pharmacological activity. Several stereoselective synthetic strategies have been developed to access these valuable compounds in high enantiomeric purity.

Key Synthetic Methodologies

Two of the most prominent methods for constructing the chiral isoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline.[1] The use of chiral catalysts or auxiliaries allows for the enantioselective synthesis of 1-substituted tetrahydroisoquinolines.[2]

Bischler-Napieralski Reaction: This method facilitates the cyclization of β-arylethylamides using a dehydrating agent, such as phosphorus oxychloride or phosphorus pentoxide, to yield 3,4-dihydroisoquinolines.[3][4] Subsequent reduction of the imine bond provides access to chiral 1-substituted tetrahydroisoquinolines.[5]

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction

A generalized protocol for the acid-catalyzed Pictet-Spengler reaction is as follows:

  • Dissolution: A β-arylethylamine (1.0 equivalent) is dissolved in an appropriate anhydrous solvent (e.g., toluene, dichloromethane).

  • Addition of Carbonyl Compound: The aldehyde or ketone (1.0-1.2 equivalents) is added to the solution.

  • Acid Catalysis: A protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a specified temperature (ranging from room temperature to reflux) and monitored for completion using thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the desired tetrahydroisoquinoline.[6][7]

Protocol 2: General Procedure for the Bischler-Napieralski Reaction

A typical procedure for the Bischler-Napieralski reaction is outlined below:

  • Amide Formation: A β-phenylethylamine is acylated with an appropriate acid chloride or anhydride to form the corresponding amide.

  • Cyclization: The amide is dissolved in a suitable solvent (e.g., acetonitrile, toluene). A dehydrating agent, such as phosphorus oxychloride (POCl₃), is added, and the mixture is heated to reflux.[4]

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled and carefully poured into a mixture of ice and ammonia to neutralize the acid and precipitate the dihydroisoquinoline. The product is then extracted with an organic solvent.

  • Reduction (Optional): The resulting 3,4-dihydroisoquinoline can be reduced to the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride.[5]

  • Purification: The final product is purified by crystallization or column chromatography.

Therapeutic Landscape of Chiral Isoquinolines

The structural diversity and chirality of isoquinoline alkaloids have led to their investigation across a wide spectrum of therapeutic areas.

Anticancer Activity

Chiral isoquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cancer-associated pathways.[8][9] They have been shown to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance.[10]

Table 1: Anticancer Activity of Selected Chiral Isoquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Tetrahydroisoquinoline Derivative (GM-3-18)HCT116 (Colon)0.9 - 10.7KRas Inhibition
Tetrahydroisoquinoline Derivative (GM-3-121)MCF-7 (Breast)0.43 (µg/mL)Anti-angiogenesis
Tetrahydroisoquinoline Derivative (GM-3-121)MDA-MB-231 (Breast)0.37 (µg/mL)Anti-angiogenesis
Isoquinoline-based HDAC Inhibitor (10c)-0.00417 (HDAC1)Histone Deacetylase Inhibition
Isoquinoline-based HDAC Inhibitor (10c)-0.00400 (HDAC3)Histone Deacetylase Inhibition
Isoquinoline-based HDAC Inhibitor (10c)-0.00377 (HDAC6)Histone Deacetylase Inhibition

Data sourced from multiple studies.[11][12]

Antiviral Properties

Isoquinoline alkaloids have emerged as promising antiviral agents, interfering with viral replication and entry.[13][14] Their mechanisms of action often involve the modulation of host cell signaling pathways that are crucial for viral propagation.[15]

Table 2: Antiviral Activity of Isoquinoline Derivatives

CompoundVirusEC50 (µM)CC50 (µM)
Isoquinolone Derivative (Compound 1)Influenza A & B0.2 - 0.639.0
Isoquinolone Derivative (Compound 21)Influenza A & B9.9 - 18.5>300

Data from a study on influenza viruses.[16]

Anti-inflammatory Effects

Chiral isoquinolines have been shown to possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[17]

Table 3: Anti-inflammatory Activity of Chiral Pyrazolo Isoquinoline Derivatives

CompoundCell LineIC50 (µM) for NO Inhibition
Compound 7aLPS-induced RAW 264.747.76
Compound 7bLPS-induced RAW 264.733.8
Compound 7dLPS-induced RAW 264.720.76
Compound 7fLPS-induced RAW 264.726.74
Compound 7gLPS-induced RAW 264.747.8

Data from a study on nitric oxide inhibition.[18]

Neuroprotective Potential

Tetrahydroisoquinolines have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases like Parkinson's disease.[19][20] Their mechanisms include enhancing antioxidant systems and suppressing apoptosis.[19]

Signaling Pathways and Mechanisms of Action

The diverse pharmacological activities of chiral isoquinolines stem from their ability to modulate a variety of intracellular signaling pathways.

Anticancer Signaling Pathways

In cancer, isoquinoline alkaloids have been shown to interfere with key signaling cascades that regulate cell survival, proliferation, and death.[8][21] These include the MAPK/ERK, PI3K/Akt, and NF-κB pathways.[22]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras IKK IKK RTK->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation Isoquinoline Chiral Isoquinoline Isoquinoline->PI3K Isoquinoline->MEK Isoquinoline->IKK Apoptosis Apoptosis Isoquinoline->Apoptosis anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs IKK IKK TLR4->IKK NFkB NF-κB MAPKs->NFkB IkB IκB IKK->IkB P Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB->Inflammatory_Genes Isoquinoline Chiral Isoquinoline Isoquinoline->MAPKs Isoquinoline->IKK quinapril_synthesis Start Benzyl ester of (S)-Tetrahydroisoquinoline- 3-carboxylic acid Intermediate1 Coupling with N-(1-(S)-ethoxycarbonyl- 3-phenylpropyl)-L-alanine Start->Intermediate1 Amide Coupling Intermediate2 Quinapril Benzyl Ester Intermediate1->Intermediate2 FinalProduct Quinapril Hydrochloride Intermediate2->FinalProduct Catalytic Hydrogenolysis

References

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the asymmetric synthesis of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key chiral intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), notably Solifenacin, which is used for treating overactive bladder.[1] The described synthetic strategy involves a three-step process commencing with the synthesis of an N-phenethylbenzamide precursor, followed by a Bischler-Napieralski cyclization to form a 1-phenyl-3,4-dihydroisoquinoline intermediate. The crucial enantioselectivity is introduced via a highly efficient iridium-catalyzed asymmetric hydrogenation of the cyclic imine. The final step involves the N-functionalization of the resulting chiral amine to yield the target product. This application note includes detailed experimental procedures, a summary of quantitative data, and a workflow visualization to guide researchers in the successful synthesis of this valuable compound.

Overall Synthetic Scheme

The synthesis is accomplished through the following three key transformations:

  • Amide Formation & Bischler-Napieralski Cyclization: Phenethylamine is first acylated with benzoyl chloride to form N-(2-phenylethyl)benzamide. This amide subsequently undergoes an intramolecular electrophilic aromatic substitution, known as the Bischler-Napieralski reaction, using a dehydrating agent like phosphoryl chloride (POCl₃) to yield 1-phenyl-3,4-dihydroisoquinoline.[2][3][4]

  • Asymmetric Hydrogenation: The prochiral 1-phenyl-3,4-dihydroisoquinoline is subjected to catalytic asymmetric hydrogenation. This key step utilizes a chiral Iridium catalyst to produce the (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline with high enantiopurity.[5]

  • N-Carbethoxylation: The secondary amine of the chiral tetrahydroisoquinoline is then acylated with ethyl chloroformate to afford the final product, this compound.

Experimental Protocols

Protocol 2.1: Synthesis of 1-phenyl-3,4-dihydroisoquinoline

This procedure combines the initial amide formation and the subsequent cyclization reaction.

Materials:

  • 2-Phenylethanamine

  • Benzoyl chloride

  • Toluene

  • Phosphoryl chloride (POCl₃)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amide Formation: Dissolve 2-phenylethanamine (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium hydroxide (1.1 eq) and then add benzoyl chloride (1.05 eq) dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Isolate the crude N-(2-phenylethyl)benzamide product, which can be carried forward without extensive purification.

  • Bischler-Napieralski Cyclization: Suspend the crude N-(2-phenylethyl)benzamide in toluene.[6]

  • Add phosphoryl chloride (POCl₃) (2.0-3.0 eq) dropwise to the suspension at room temperature.[2]

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a cold NaOH solution to pH 8-9.

  • Extract the product with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield crude 1-phenyl-3,4-dihydroisoquinoline, which can be purified by column chromatography or used directly in the next step.

Protocol 2.2: Asymmetric Hydrogenation to (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol utilizes an Iridium-based catalyst for the enantioselective reduction of the imine.

Materials:

  • 1-phenyl-3,4-dihydroisoquinoline hydrochloride salt

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • (S)-P-Phos (or other suitable chiral ligand)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Phosphoric acid (H₃PO₄)[5]

Procedure:

  • Catalyst Preparation (in-situ): In a glovebox, charge a high-pressure autoclave with [Ir(COD)Cl]₂ (0.005 eq) and the chiral ligand (e.g., (S)-P-Phos, 0.011 eq).

  • Add degassed solvent (e.g., Methanol) and stir the mixture at room temperature for 20-30 minutes.

  • Hydrogenation: In a separate flask, dissolve 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) in the reaction solvent. The use of the hydrochloride salt or the addition of a Brønsted acid like H₃PO₄ can significantly improve reactivity and enantioselectivity.[5]

  • Transfer the substrate solution to the autoclave under an inert atmosphere.

  • Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).

  • Stir the reaction at a set temperature (e.g., 50 °C) for 12-24 hours. Monitor the reaction for completion.

  • Once complete, carefully depressurize the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by standard methods to yield (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 2.3: Synthesis of this compound

Materials:

  • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Ethyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add a base such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add ethyl chloroformate (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.[7]

Data Presentation

The success of this synthesis hinges on the asymmetric hydrogenation step. Below is a table summarizing representative results for the Iridium-catalyzed hydrogenation of 1-phenyl-3,4-dihydroisoquinoline derivatives, demonstrating the high efficiency and enantioselectivity achievable.

EntryCatalyst SystemSubstrateS/C RatioConditionsYield (%)ee (%)Reference
1[Ir(COD)Cl]₂ / (S)-P-Phos1-Phenyl-3,4-DHIQ·HCl106050 bar H₂, 50 °C, MeOH, H₃PO₄>9796[5]
2Ir-L46,7-dimethoxy-1-(4-nitrophenyl)-DHIQ10050 bar H₂, 50 °C, DCM>9994[8]
3Ir-L56,7-dimethoxy-1-phenyl-DHIQ10050 bar H₂, 50 °C, DCM8675[8]

*DHIQ = Dihydroisoquinoline; S/C = Substrate-to-Catalyst ratio; L4 = tetraMe-BITIOP; L5 = Diophep.[8]

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic protocol.

G Start Starting Materials: 2-Phenylethanamine Benzoyl Chloride P1 Amide Formation Start->P1 Amide N-(2-phenylethyl)benzamide P2 Bischler-Napieralski Cyclization Amide->P2 DHIQ 1-phenyl-3,4-dihydroisoquinoline P3 Asymmetric Hydrogenation DHIQ->P3 THIQ (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline P4 N-Carbethoxylation THIQ->P4 FinalProduct (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline- 2(1H)-carboxylate P1->Amide P2->DHIQ R1 POCl₃, Toluene, Δ P2->R1 P3->THIQ R2 H₂, [Ir]/(S)-Ligand P3->R2 P4->FinalProduct R3 Ethyl Chloroformate, Base P4->R3

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Synthesis of Solifenacin Utilizing (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Solifenacin, a competitive muscarinic receptor antagonist, using (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate as a key intermediate. Solifenacin is widely used for the treatment of overactive bladder.[1][2] The described method is based on established synthetic routes and is intended for laboratory-scale preparation.

Introduction

The synthesis of Solifenacin involves the crucial step of coupling the chiral intermediate this compound with (R)-3-quinuclidinol.[3] This reaction forms the core of the Solifenacin molecule. Subsequent conversion to its succinate salt enhances its stability and bioavailability.[2] This document outlines the necessary reagents, equipment, and a step-by-step procedure for this synthesis, along with data presentation and process visualization to aid in research and development.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Solifenacin_Synthesis cluster_0 Step 1: Formation of Solifenacin Base cluster_1 Step 2: Salt Formation Intermediate This compound Product1 Solifenacin (base) Intermediate->Product1 Reagent1 (R)-3-Quinuclidinol Reagent1->Product1 Base Base (e.g., NaH, Triethylamine) Base->Product1 Solvent1 Solvent (e.g., Toluene, Isopropyl Acetate) Solvent1->Product1 Product1_ref Solifenacin (base) FinalProduct Solifenacin Succinate Product1_ref->FinalProduct Reagent2 Succinic Acid Reagent2->FinalProduct Solvent2 Solvent (e.g., Acetone, Ethanol/Ethyl Acetate) Solvent2->FinalProduct

Caption: Synthetic pathway for Solifenacin Succinate.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the Solifenacin free base and its subsequent conversion to the succinate salt.

Stage 1: Synthesis of Solifenacin Free Base

This stage involves the transesterification reaction between this compound and (R)-3-quinuclidinol.

Materials and Reagents:

  • This compound

  • (R)-3-Quinuclidinol

  • Sodium hydride (60% dispersion in mineral oil) or Triethylamine

  • Toluene or Isopropyl acetate (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate in an appropriate solvent such as toluene, add (RS)-3-Quinuclidinol at room temperature under a nitrogen atmosphere.[3]

  • Add a base, such as sodium hydride or triethylamine, to the mixture.[3][4]

  • Heat the reaction mixture to reflux and maintain for several hours, for example, 4 to 24 hours.[3][4] During this time, the ethanol byproduct can be removed azeotropically.[3]

  • After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or water.[4][5]

  • Extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Solifenacin free base, which is typically an oil.

Stage 2: Formation of Solifenacin Succinate

This stage involves the reaction of the Solifenacin free base with succinic acid to form the stable crystalline salt.

Materials and Reagents:

  • Crude Solifenacin free base

  • Succinic acid

  • Acetone or a mixture of ethanol and ethyl acetate

Equipment:

  • Erlenmeyer flask or beaker

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve the crude Solifenacin free base in a suitable solvent, such as acetone or a mixture of ethanol and ethyl acetate.[4]

  • In a separate flask, dissolve succinic acid in the same solvent, heating gently if necessary.

  • Add the succinic acid solution to the Solifenacin solution with stirring.

  • Stir the mixture at room temperature or slightly elevated temperature to induce crystallization.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold solvent.

  • Dry the product under vacuum at a controlled temperature (e.g., 40°C) to a constant weight to yield Solifenacin succinate.[5]

Data Presentation

The following table summarizes typical quantitative data reported in the literature for the synthesis of Solifenacin succinate.

ParameterValueReference
Yield 76.38% - 87.89%[4]
HPLC Purity >99.0%[4]
Enantiomeric Purity >99.0%[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of Solifenacin succinate.

experimental_workflow cluster_synthesis Solifenacin Base Synthesis cluster_salt_formation Solifenacin Succinate Formation A 1. Dissolve Starting Materials in Solvent B 2. Add Base A->B C 3. Reflux Reaction Mixture B->C D 4. Quench Reaction C->D E 5. Extraction and Washing D->E F 6. Drying and Concentration E->F G 7. Dissolve Crude Product and Succinic Acid F->G Proceed to Salt Formation H 8. Mix Solutions to Initiate Crystallization G->H I 9. Cool to Maximize Precipitation H->I J 10. Filter and Wash the Product I->J K 11. Dry the Final Product J->K

Caption: Experimental workflow for Solifenacin synthesis.

References

Application of Chiral Isoquinoline Ligands in Asymmetric Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of chiral isoquinoline-based ligands in asymmetric catalysis. Highlighting their significance in creating stereochemically defined molecules, this guide focuses on practical applications, experimental procedures, and the performance of these ligands in key organic transformations.

Chiral isoquinoline and its derivatives represent a privileged scaffold in the design of ligands for asymmetric catalysis. Their rigid structure, combined with the presence of a coordinating nitrogen atom and tunable steric and electronic properties, makes them highly effective in a variety of metal-catalyzed enantioselective reactions. These reactions are crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required. This guide details the application of prominent chiral isoquinoline ligands, offering insights into their synthesis, catalytic activity, and the protocols for their use.

Prominent Chiral Isoquinoline-Based Ligands and Their Applications

Several classes of chiral ligands incorporating the isoquinoline moiety have been developed and successfully applied in asymmetric catalysis. Among the most notable are the Phosphinooxazoline (PHOX) and QUINAP ligand families, as well as bespoke bis-isoquinoline structures. These ligands have proven to be highly effective in a range of transformations, including hydrogenations, carbon-carbon bond-forming reactions, and oxidations.

Phosphinooxazoline (PHOX) Ligands

Chiral phosphinooxazolines (PHOX ligands) are a versatile class of P,N-ligands that have seen widespread use in asymmetric catalysis.[1][2] Their modular synthesis allows for the fine-tuning of steric and electronic properties to suit specific catalytic applications.[1]

Key Applications:

  • Asymmetric Hydrogenation: Iridium-PHOX complexes are highly effective catalysts for the asymmetric hydrogenation of unfunctionalized olefins, which are challenging substrates for other catalytic systems.[3][4] These catalysts have been successfully applied to the synthesis of 2-aminotetralines and 3-aminochromanes, key structural units in many therapeutic agents, with high yields and enantioselectivities up to 99% ee.[5]

  • Asymmetric Heck Reaction: Palladium complexes of PHOX ligands are efficient catalysts for the enantioselective Heck reaction.[2] They offer excellent control over regioselectivity and enantioselectivity, often preventing the double bond migration that can be an issue with other phosphine ligands.[6]

  • Asymmetric Allylic Alkylation: Pd-PHOX catalysts are also widely used in asymmetric allylic alkylation reactions, providing access to a diverse range of chiral molecules.[6][7]

Data Presentation: Performance of Chiral Isoquinoline Ligands

The following tables summarize the performance of selected chiral isoquinoline-based ligands in key asymmetric catalytic reactions.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic β-Enamides with PHOX-type Ligands [5]

EntrySubstrateLigandSolventPressure (bar)Yield (%)ee (%)
1N-Acetyl-1,2-dihydronaphthalene(S)-iPr-PHOXCH2Cl250>9998
2N-Benzoyl-1,2-dihydronaphthalene(S)-tBu-PHOXCH2Cl250>9999
3N-Acetyl-6-methoxy-1,2-dihydronaphthalene(S)-iPr-PHOXCH2Cl250>9997
4N-Benzoyl-7-bromo-1,2-dihydronaphthalene(S)-tBu-PHOXCH2Cl250>9999
5N-Acetyl-3,4-dihydro-2H-chromen-3-amine(S)-iPr-PHOXCH2Cl250>9996

Table 2: Palladium-Catalyzed Asymmetric Heck Reaction with PHOX Ligands [6]

EntryAryl TriflateOlefinLigandBaseYield (%)ee (%)
1Phenyl triflate2,3-Dihydrofuran(S)-tBu-PHOXi-Pr2NEt8599
22-Naphthyl triflate2,3-Dihydrofuran(S)-tBu-PHOXi-Pr2NEt9098
3Phenyl triflateCyclopentene(S)-iPr-PHOXi-Pr2NEt7892
44-Methoxyphenyl triflate2,3-Dihydrofuran(S)-tBu-PHOXi-Pr2NEt8899

Table 3: Iron-Catalyzed Asymmetric Epoxidation of Conjugated Alkenes with Bis-isoquinoline Ligands [3][8]

EntrySubstrateCatalystOxidantYield (%)ee (%)
1Methyl CinnamateFeII(3,5-di-CF3iQ2dp)H2O28592
2Ethyl CinnamateFeII(3,5-di-CF3iQ2dp)H2O28291
3Isopropyl CinnamateFeII(3,5-di-CF3iQ2dp)H2O27588
4ChalconeFeII(3,5-di-CF3iQ2dp)H2O29095

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key chiral isoquinoline ligand and its application in a representative asymmetric catalytic reaction.

Protocol 1: Synthesis of (R)-(+)-1-(2-Diphenylphosphino-1-naphthyl)isoquinoline (QUINAP)[9]

This protocol describes a practical synthesis of the atropisomeric ligand QUINAP.

Materials:

  • 1-(1-Naphthyl)isoquinoline

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Chlorodiphenylphosphine (Ph2PCl)

  • Dry tetrahydrofuran (THF)

  • Dry diethyl ether

  • Argon atmosphere

Procedure:

  • A solution of 1-(1-naphthyl)isoquinoline (10.0 g, 37.1 mmol) in dry THF (200 mL) under an argon atmosphere is cooled to -78 °C.

  • TMEDA (6.1 mL, 40.8 mmol) is added, followed by the dropwise addition of n-BuLi (1.6 M in hexanes, 25.6 mL, 40.8 mmol) over 20 minutes, maintaining the temperature at -78 °C.

  • The resulting deep red solution is stirred at -78 °C for 1 hour.

  • Chlorodiphenylphosphine (7.4 mL, 40.8 mmol) is added dropwise over 15 minutes. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution (50 mL) and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford racemic QUINAP as a white solid.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of an Olefin using a PHOX Ligand[4]

This protocol provides a general procedure for the asymmetric hydrogenation of a non-functionalized olefin.

Materials:

  • [Ir(COD)Cl]2 (COD = 1,5-cyclooctadiene)

  • Chiral PHOX ligand (e.g., (S)-tBu-PHOX)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)

  • Olefin substrate

  • Dichloromethane (CH2Cl2, anhydrous)

  • Hydrogen gas (H2)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, [Ir(COD)Cl]2 (0.005 mmol) and the chiral PHOX ligand (0.011 mmol) are dissolved in anhydrous CH2Cl2 (2 mL) in a Schlenk tube. The mixture is stirred at room temperature for 30 minutes. NaBArF (0.01 mmol) is then added, and the mixture is stirred for another 30 minutes.

  • Hydrogenation: The olefin substrate (1.0 mmol) is dissolved in anhydrous CH2Cl2 (3 mL) and added to a high-pressure autoclave.

  • The catalyst solution is transferred to the autoclave via cannula under an argon atmosphere.

  • The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 bar).

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 12-24 hours).

  • After the reaction is complete, the autoclave is carefully depressurized.

  • The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the hydrogenated product.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the application of chiral isoquinoline ligands.

Ligand_Synthesis_Workflow start Starting Materials (e.g., 2-alkynylbenzaldehyde) larock Larock Isoquinoline Synthesis start->larock isoquinoline_core Isoquinoline Core (e.g., 8-substituted-3-formyl) larock->isoquinoline_core condensation Condensation isoquinoline_core->condensation chiral_amine Chiral Diamine chiral_amine->condensation ligand Chiral Bis-isoquinoline Ligand condensation->ligand metalation Metalation (e.g., Fe(OTf)2) ligand->metalation catalyst Chiral Catalyst metalation->catalyst

Caption: Workflow for the synthesis of a chiral bis-isoquinoline catalyst.

Asymmetric_Hydrogenation_Cycle catalyst [Ir(PHOX)(olefin)]+ h2_add Oxidative Addition of H2 catalyst->h2_add H2 hydride_complex [Ir(H)2(PHOX)(olefin)]+ h2_add->hydride_complex migratory_insertion Migratory Insertion hydride_complex->migratory_insertion alkyl_hydride [Ir(H)(alkyl)(PHOX)]+ migratory_insertion->alkyl_hydride reductive_elim Reductive Elimination alkyl_hydride->reductive_elim product_complex [Ir(PHOX)]+ + Product reductive_elim->product_complex product_complex->catalyst Olefin substrate_coord Substrate Coordination

Caption: Catalytic cycle for Iridium-PHOX catalyzed asymmetric hydrogenation.

Heck_Reaction_Mechanism pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-X pd_aryl [Ar-Pd(II)-X]L ox_add->pd_aryl olefin_coord Olefin Coordination pd_aryl->olefin_coord Olefin pd_pi_complex [Ar-Pd(II)(olefin)-X]L olefin_coord->pd_pi_complex mig_insert Migratory Insertion pd_pi_complex->mig_insert pd_alkyl [Alkyl-Pd(II)-X]L mig_insert->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride product_complex [H-Pd(II)-X]L* + Product beta_hydride->product_complex product_complex->pd0 Base reductive_elim Reductive Elimination

Caption: Mechanism of the Palladium-catalyzed asymmetric Heck reaction.

References

Determining Enantiomeric Purity of Dihydroisoquinoline Derivatives Using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and application of chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of enantiomeric excess (ee) in dihydroisoquinoline derivatives. Dihydroisoquinolines are a significant class of heterocyclic compounds with a wide range of biological activities, often exhibiting stereospecific pharmacology. Consequently, the accurate determination of enantiomeric purity is critical in drug discovery, development, and quality control. This application note details suitable chiral stationary phases (CSPs), mobile phase compositions, and experimental protocols. A summary of quantitative data for the separation of various dihydroisoquinoline derivatives is presented to facilitate method development.

Introduction

The therapeutic efficacy and toxicological profile of chiral drugs can vary significantly between enantiomers. Regulatory agencies worldwide increasingly require the development and marketing of single-enantiomer drugs. Dihydroisoquinoline and its derivatives, including important alkaloids like salsoline, salsolinol, and laudanosine, possess at least one stereocenter, making the analysis of their enantiomeric composition essential.[1] Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers due to its high efficiency, reproducibility, and scalability.[2][3]

The two primary approaches for chiral separation in HPLC are the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of CSPs is the more common and generally preferred method.[2] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and cyclodextrin-based CSPs have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including alkaloids.[1][3][4][5]

This application note provides a practical framework for developing a robust chiral HPLC method for the analysis of dihydroisoquinoline derivatives.

Method Development Strategies

The development of a successful chiral HPLC method is often an empirical process. However, a systematic approach to screening columns and mobile phases can significantly streamline the process.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based and cyclodextrin-based CSPs are the most successful for the separation of isoquinoline alkaloids and their derivatives.

  • Polysaccharide-based CSPs: Columns such as those commercialized under the trade names Chiralpak® (e.g., AD, IA, IG) and Chiralcel® (e.g., OD) are based on cellulose or amylose derivatives coated or immobilized on a silica support. These CSPs offer a wide range of selectivities and are often the first choice for screening.[2][3][5] They can be used in normal-phase, reversed-phase, and polar organic modes.

  • Cyclodextrin-based CSPs: These CSPs, particularly those based on β-cyclodextrin, are effective for the separation of compounds that can fit into their hydrophobic cavity.[1][4] They are typically used in reversed-phase mode.

Mobile Phase Optimization

The choice of mobile phase is critical for achieving optimal enantioselectivity and resolution.

  • Normal Phase Mode: Typically employs mixtures of a non-polar solvent like hexane or heptane with a polar modifier, usually an alcohol such as isopropanol or ethanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution for basic compounds like dihydroisoquinolines.

  • Reversed-Phase Mode: Utilizes aqueous buffers (e.g., ammonium acetate, phosphate) with an organic modifier like acetonitrile or methanol. The pH of the buffer can have a profound effect on the retention and selectivity of ionizable analytes.[1]

  • Polar Organic Mode: This mode uses a polar organic solvent like methanol, ethanol, or acetonitrile, often with additives. It can offer unique selectivity compared to normal and reversed-phase modes.

Quantitative Data Summary

The following table summarizes chromatographic conditions and results for the enantiomeric separation of various dihydroisoquinoline derivatives. This data serves as a starting point for method development.

CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)Resolution (Rs)Reference
Salsoline Beta-cyclodextrin-bonded silica gel150 mM Ammonium Acetate Buffer (pH 5.5)0.5 - 1.0 (optimized)ESI-MS/MS(-)-(S)-Salsoline elutes before (+)-(R)-Salsoline0.6[1]
Salsolinol Cyclodextrin-modified silica gelNot specifiedNot specifiedElectrochemicalNot specifiedComplete separation[4]
N-Methylsalsolinol Cyclodextrin-modified silica gelNot specifiedNot specifiedElectrochemicalNot specifiedComplete separation[4]
Laudanosine Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))Methanol with 0.1% DiethylamineNot specifiedUVNot specified> 2.5[3]
Norlaudanosine Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate))Not specifiedNot specifiedUVNot specifiedExcellent[3]
Norlaudanosine Chiralpak IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate))Not specifiedNot specifiedUVNot specifiedExcellent[3]
Tetrahydropalmatine Chiralcel OJNot specifiedNot specifiedUV at 230 nmNot specifiedNot specified[5]

Experimental Protocol

This protocol provides a general procedure for the determination of enantiomeric excess of a dihydroisoquinoline derivative. Optimization will be required based on the specific analyte and available instrumentation.

Materials and Reagents
  • Racemic standard of the dihydroisoquinoline derivative

  • Individual enantiomer standards (if available)

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • HPLC grade additives (e.g., trifluoroacetic acid, diethylamine)

  • HPLC grade water

  • Buffer salts (e.g., ammonium acetate, potassium phosphate)

  • Sample solvent (compatible with the mobile phase)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Solvent degasser

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD). A mass spectrometer (MS) can also be used for enhanced sensitivity and selectivity.

  • Chiral HPLC column (e.g., Chiralpak IA, Chiralcel OD, or a cyclodextrin-based column)

  • Data acquisition and processing software

Standard and Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of the racemic standard at a concentration of approximately 1 mg/mL in a suitable solvent.

    • If individual enantiomers are available, prepare stock solutions of each to determine the elution order.

    • Prepare a series of dilutions from the racemic stock solution to create a calibration curve for quantitative analysis.

  • Sample Preparation:

    • Dissolve the sample containing the dihydroisoquinoline derivative in the sample solvent to a concentration within the calibration range.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Analysis
  • Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 5-20 µL) of the prepared standards and samples onto the column.

  • Data Acquisition: Acquire the chromatograms for a sufficient duration to allow for the elution of both enantiomers.

Data Analysis and Calculation of Enantiomeric Excess
  • Peak Identification: Identify the peaks corresponding to the two enantiomers based on their retention times, confirmed by the injection of individual enantiomer standards if available.

  • Peak Integration: Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • The enantiomeric excess is calculated using the following formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

    • Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation (Racemic & Individual Enantiomers) Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection Column_Equilibration Column Equilibration Column_Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Peak_Integration Peak Integration Peak_Identification->Peak_Integration ee_Calculation Enantiomeric Excess (ee) Calculation Peak_Integration->ee_Calculation Final_Report Final Report ee_Calculation->Final_Report

Caption: Experimental workflow for determining the enantiomeric excess of dihydroisoquinoline derivatives.

Conclusion

The determination of enantiomeric excess is a critical aspect of the analysis of chiral dihydroisoquinoline derivatives in the pharmaceutical industry. Chiral HPLC with polysaccharide-based and cyclodextrin-based stationary phases provides a reliable and efficient means to achieve this. The information and protocols provided in this application note serve as a valuable resource for researchers and scientists to develop and implement robust chiral separation methods, ensuring the quality and stereochemical purity of these important pharmaceutical compounds.

References

Step-by-Step Guide for Larock Isoquinoline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Larock isoquinoline synthesis, a powerful palladium-catalyzed reaction for the construction of 3,4-disubstituted isoquinolines. It covers both the classical and the recently developed asymmetric variant, offering comprehensive experimental protocols, quantitative data, and a mechanistic overview to facilitate its application in research and development.

Introduction

The isoquinoline core is a prominent scaffold in a vast array of natural products and pharmacologically active compounds. The Larock isoquinoline synthesis provides an efficient and modular approach to construct this important heterocyclic motif. The reaction typically involves the palladium-catalyzed coupling and cyclization of ortho-alkynylbenzaldimines with various coupling partners. This methodology has been significantly advanced with the recent development of an asymmetric variant, enabling the synthesis of axially chiral isoquinolines with high enantioselectivity.[1]

Quantitative Data Summary

The following tables summarize the substrate scope and yields for both the original and the asymmetric Larock isoquinoline synthesis, providing a clear comparison of their capabilities.

Table 1: Asymmetric Larock Isoquinoline Synthesis of Axially Chiral 3,4-Disubstituted Isoquinolines[1]
Entryo-(1-Alkynyl)benzaldimine (1)Aryl Triflate (2)ProductYield (%)er
1R¹ = PhenylR² = Phenyl3aa9596:4
2R¹ = 4-MeC₆H₄R² = Phenyl3ba9296.5:3.5
3R¹ = 4-MeOC₆H₄R² = Phenyl3ca9897:3
4R¹ = 4-FC₆H₄R² = Phenyl3da9497:3
5R¹ = 4-ClC₆H₄R² = Phenyl3ea9196.5:3.5
6R¹ = 4-BrC₆H₄R² = Phenyl3fa8896:4
7R¹ = 3-MeC₆H₄R² = Phenyl3ga9395.5:4.5
8R¹ = 3-MeOC₆H₄R² = Phenyl3ha9696:4
9R¹ = PhenylR² = 4-MeC₆H₄3ab9296:4
10R¹ = PhenylR² = 4-MeOC₆H₄3ac9095.5:4.5
11R¹ = PhenylR² = 4-FC₆H₄3ad8594:6
12R¹ = PhenylR² = 4-ClC₆H₄3ae8293.5:6.5

Reaction conditions: 1 (0.1 mmol), 2 (0.12 mmol), Pd(OAc)₂ (5 mol %), Walphos SL-W002–1 (L8) (10 mol %), Cs₂CO₃ (0.2 mmol), in 1,4-dioxane (1.0 mL) at 80 °C for 12 h.

Table 2: Original Larock Synthesis of 3,4-Disubstituted Isoquinolines
Entryo-(1-Alkynyl)benzaldimineCoupling PartnerProductYield (%)
1R¹ = PhenylIodobenzene3,4-Diphenylisoquinoline85
2R¹ = n-ButylIodobenzene3-n-Butyl-4-phenylisoquinoline78
3R¹ = Phenyl4-Iodotoluene3-Phenyl-4-(4-tolyl)isoquinoline82
4R¹ = Phenyl1-Iodooctane3-Phenyl-4-octylisoquinoline75
5R¹ = CyclohexenylIodobenzene3-Cyclohexenyl-4-phenylisoquinoline80

Representative yields based on the original Larock publications. Reaction conditions may vary.

Experimental Protocols

General Protocol for Asymmetric Larock Isoquinoline Synthesis[1]

This protocol is adapted from the work of Wang and colleagues (2024).

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Walphos SL-W002–1 (L8) ligand

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Substituted N-tert-butyl-o-(1-alkynyl)benzaldimine (1)

  • Substituted aryl trifluoromethanesulfonate (2)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (5 mol %), Walphos SL-W002–1 (10 mol %), and Cs₂CO₃ (0.2 mmol).

  • Add the o-(1-alkynyl)benzaldimine (1) (0.1 mmol) and the aryl triflate (2) (0.12 mmol).

  • Add anhydrous 1,4-dioxane (1.0 mL) via syringe.

  • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 80 °C.

  • Stir the reaction for 12 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric ratio by chiral HPLC.

Mechanistic Overview and Workflow Diagrams

The Larock isoquinoline synthesis proceeds through a palladium-catalyzed cascade reaction. The key steps involve oxidative addition, migratory insertion (cyclization), and reductive elimination.

Asymmetric Larock Isoquinoline Synthesis Catalytic Cycle

The asymmetric variant utilizes a chiral phosphine ligand to induce enantioselectivity. The proposed catalytic cycle begins with the oxidative addition of the aryl triflate to the Pd(0) complex. This is followed by the coordination and migratory insertion of the alkyne, leading to the formation of a vinylpalladium intermediate. Subsequent C-N bond formation via reductive elimination yields the axially chiral isoquinoline product and regenerates the Pd(0) catalyst.

Asymmetric_Larock_Isoquinoline_Synthesis pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_tf Aryl-OTf aryl_tf->oxidative_addition pd_complex [Ar-Pd(II)-OTf]L oxidative_addition->pd_complex coordination Coordination pd_complex->coordination alkyne o-Alkynylbenzaldimine alkyne->coordination pd_alkyne_complex Pd(II)-Alkyne Complex coordination->pd_alkyne_complex cyclization Migratory Insertion (Cyclization) pd_alkyne_complex->cyclization vinyl_pd Vinyl-Pd(II) Intermediate cyclization->vinyl_pd reductive_elimination Reductive Elimination vinyl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Axially Chiral Isoquinoline reductive_elimination->product

Caption: Catalytic cycle for the asymmetric Larock isoquinoline synthesis.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for performing the Larock isoquinoline synthesis.

Experimental_Workflow start Start reagents Combine Reactants: - Pd Catalyst - Ligand - Base - Alkyne Substrate - Aryl Triflate start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat Reaction Mixture (e.g., 80 °C, 12h) solvent->reaction workup Aqueous Workup & Filtration reaction->workup purification Column Chromatography workup->purification analysis Characterization: - NMR, HRMS - Chiral HPLC purification->analysis end End Product analysis->end

Caption: General experimental workflow for the Larock isoquinoline synthesis.

Conclusion

The Larock isoquinoline synthesis is a versatile and powerful tool for the synthesis of substituted isoquinolines. The recent development of an asymmetric variant has further expanded its utility, providing access to valuable chiral molecules for drug discovery and development. The protocols and data presented herein offer a comprehensive guide for researchers looking to apply this methodology in their own work.

References

Application Notes and Protocols for (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chiral heterocyclic compound recognized primarily as a key intermediate in the synthesis of Solifenacin, a muscarinic M3 receptor antagonist for the treatment of overactive bladder.[1][2][3] While the direct biological activity of this specific ethyl carboxylate derivative is not extensively documented in publicly available literature, its core structure, 1-phenyl-3,4-dihydroisoquinoline, is a privileged scaffold in medicinal chemistry. Derivatives of this scaffold have demonstrated a range of pharmacological activities, suggesting potential avenues for drug discovery.

These application notes provide a framework for exploring the therapeutic potential of this compound and its analogues. The protocols detailed below are based on assays where structurally related compounds have shown significant activity, including inhibition of tubulin polymerization, cyclooxygenase (COX) enzymes, and cholinesterases.

Chemical Information

PropertyValue
IUPAC Name ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate[4]
Synonyms (1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid Ethyl Ester[2]
CAS Number 180468-42-2[4]
Molecular Formula C₁₈H₁₉NO₂[4]
Molecular Weight 281.35 g/mol [2]

Potential Therapeutic Applications and Corresponding Assays

The 1-phenyl-3,4-dihydroisoquinoline scaffold has been identified as a pharmacophore for several biological targets. Based on the activities of its derivatives, the following areas represent logical starting points for the investigation of this compound.

Anticancer Activity via Tubulin Polymerization Inhibition

A series of 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs.[5] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol outlines a turbidity-based spectrophotometric assay to assess the effect of test compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control: Nocodazole (inhibitor) or Paclitaxel (enhancer)

  • Negative control: DMSO

  • Pre-warmed 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in G-PEM buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a pre-warmed 96-well plate, add the test compound dilutions, positive control, and negative control.

  • Tubulin Addition: Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 2 mg/mL.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

  • Plot absorbance (OD at 340 nm) versus time to generate polymerization curves.

  • The IC₅₀ value (concentration of inhibitor that reduces the maximum polymerization rate by 50%) can be calculated from the dose-response curves.

Experimental Workflow: Tubulin Polymerization Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Test Compound and Controls C Add Compounds and Controls to 96-well Plate A->C B Reconstitute Purified Tubulin on Ice D Add Tubulin Solution to Initiate Polymerization B->D C->D Initiate E Measure Absorbance at 340 nm (37°C, 60 min kinetic read) D->E F Plot Polymerization Curves E->F G Calculate IC50 Values F->G

Caption: Workflow for the in vitro tubulin polymerization assay.

Anti-inflammatory and Analgesic Activity via COX Inhibition

Derivatives of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have shown anti-inflammatory and analgesic effects, acting as moderate inhibitors of cyclooxygenase-2 (COX-2).[6] This suggests that the 1-phenyl-3,4-dihydroisoquinoline scaffold could be explored for developing novel anti-inflammatory agents.

Quantitative Data for (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives[6]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
2a >5.40.4711.5
2n >7.81.634.8
Indomethacin 0.210.980.21
Celecoxib 3.210.654.9

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric probe (e.g., Amplex Red)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound stock solution (in DMSO)

  • Positive controls: SC-560 (for COX-1), Celecoxib (for COX-2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the probe, heme, and arachidonic acid in COX Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, probe, and heme to each well.

  • Inhibitor Addition: Add the test compound at various concentrations or control inhibitors. For the enzyme control well, add DMSO.

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells.

  • Initiate Reaction: Start the reaction by adding the arachidonic acid working solution.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 10-20 minutes.

Data Analysis:

  • Calculate the rate of reaction from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway: Prostaglandin Biosynthesis

G ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Thromboxanes->Homeostasis

Caption: Role of COX enzymes in prostaglandin synthesis.

Neuroprotective Activity via Cholinesterase and MAO Inhibition

(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been investigated as multi-target inhibitors of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7]

Quantitative Data for (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives (MAO Inhibition)[7]

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
2d 1.38>100
2j 2.48>100
2i 4.3110.45
2p 5.6213.27
2t 3.988.66
2v 6.1515.31

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compound stock solution (in DMSO)

  • Positive control: Donepezil

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Plate Layout: Designate wells for blank (no enzyme), negative control (no inhibitor), positive control, and test compounds.

  • Enzyme and Inhibitor Addition: To each well (except the blank), add the AChE working solution. Add the appropriate inhibitor dilution or vehicle to the corresponding wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Substrate Addition: Add DTNB solution followed by the ATCI solution to all wells to start the reaction.

  • Data Acquisition: Measure the absorbance at 412 nm in a kinetic or end-point mode.

Data Analysis:

  • Calculate the rate of the reaction for each well.

  • Determine the percent inhibition for each test compound concentration.

  • Calculate the IC₅₀ value from the dose-response curve.

Experimental Workflow: AChE Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (AChE, DTNB, ATCI) C Add AChE and Inhibitor to 96-well Plate A->C B Prepare Test Compound and Controls B->C D Pre-incubate C->D E Add DTNB and ATCI to Start Reaction D->E F Measure Absorbance at 412 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the AChE inhibition assay.

Conclusion

This compound serves as a valuable starting point for medicinal chemistry campaigns. While its primary role to date has been as a synthetic intermediate, the proven biological activities of its derivatives highlight the potential of the 1-phenyl-3,4-dihydroisoquinoline scaffold. The protocols and data presented here offer a strategic guide for researchers to investigate the therapeutic potential of this compound class in oncology, inflammation, and neurodegenerative diseases. Further derivatization of the ethyl carboxylate moiety is a promising strategy for the development of novel therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Asymmetric Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed asymmetric synthesis of isoquinolines, a critical scaffold in medicinal chemistry and materials science. The following sections detail the experimental setup, protocols, and data for the synthesis of axially chiral 3,4-disubstituted isoquinolines via an asymmetric Larock reaction.

Overview

The palladium-catalyzed asymmetric Larock isoquinoline synthesis enables the construction of valuable, enantioenriched 3,4-disubstituted isoquinolines. This methodology utilizes a chiral phosphine ligand to induce asymmetry, leading to high yields and excellent enantioselectivities. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Experimental Workflow

The overall experimental workflow for the palladium-catalyzed asymmetric Larock isoquinoline synthesis is depicted below. The process begins with the preparation of the catalyst and reagents, followed by the reaction setup under an inert atmosphere. After the reaction is complete, a standard workup and purification procedure is followed to isolate the desired chiral isoquinoline product.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Prep Reagent and Solvent Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Catalyst_Prep Catalyst/Ligand Preparation Catalyst_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Stirring at 30 °C) Reaction_Setup->Reaction_Execution Quenching Reaction Quenching Reaction_Execution->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Enantioselectivity Chiral HPLC Analysis Purification->Enantioselectivity

Caption: General workflow for the palladium-catalyzed synthesis of isoquinolines.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various axially chiral 3,4-disubstituted isoquinolines. The data highlights the efficiency and enantioselectivity of the palladium-catalyzed asymmetric Larock synthesis.

EntrySubstrate (1)Aryl Triflate (2)Product (3)Yield (%)[1]er ( enantiomeric ratio)[1]
1N-tert-butyl-o-(phenylethynyl)benzaldiminePhenyl trifluoromethanesulfonate3aa9596.5:3.5
2N-tert-butyl-o-((4-methoxyphenyl)ethynyl)benzaldiminePhenyl trifluoromethanesulfonate3ba9297:3
3N-tert-butyl-o-((4-fluorophenyl)ethynyl)benzaldiminePhenyl trifluoromethanesulfonate3ca9496:4
4N-tert-butyl-o-(cyclohexylethynyl)benzaldiminePhenyl trifluoromethanesulfonate3da8595.5:4.5
5N-tert-butyl-o-(phenylethynyl)benzaldimine4-Methoxyphenyl trifluoromethanesulfonate3ab9096:4
6N-tert-butyl-o-(phenylethynyl)benzaldimine4-Chlorophenyl trifluoromethanesulfonate3ac8895:5

Experimental Protocols

General Procedure for the Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis[1]

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Walphos SL-W002-1 (Chiral Ligand)

  • Cs₂CO₃ (Cesium carbonate)

  • o-(1-alkynyl)-benzaldimine (Substrate 1)

  • Aryl trifluoromethanesulfonate (Substrate 2)

  • Dichloromethane (DCM), anhydrous

Equipment:

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere glovebox or Schlenk line (Argon or Nitrogen)

  • Standard laboratory glassware

Protocol:

  • Catalyst Preparation: In a glovebox, to a dry Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%) and Walphos SL-W002-1 (7.8 mg, 0.012 mmol, 6 mol%).

  • Reaction Setup: To the Schlenk tube containing the catalyst mixture, add Cs₂CO₃ (130 mg, 0.4 mmol, 2.0 equiv.).

  • Add the o-(1-alkynyl)-benzaldimine substrate 1 (0.2 mmol, 1.0 equiv.) and the aryl trifluoromethanesulfonate substrate 2 (0.3 mmol, 1.5 equiv.).

  • Add anhydrous dichloromethane (2.0 mL) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube on a magnetic stirrer and stir the reaction mixture at 30 °C for 24 hours.

  • Workup: After the reaction is complete, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired axially chiral 3,4-disubstituted isoquinoline.

  • Analysis: Determine the enantiomeric ratio of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Signaling Pathways and Logical Relationships

The catalytic cycle for the palladium-catalyzed asymmetric Larock isoquinoline synthesis is a key aspect of understanding the reaction mechanism. The diagram below illustrates the proposed catalytic cycle.

Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-OTf) Pd(0)->Oxidative_Addition Ar-OTf Pd(II)_Complex Pd(II)-Ar Complex Oxidative_Addition->Pd(II)_Complex Migratory_Insertion Alkyne Migratory Insertion Pd(II)_Complex->Migratory_Insertion Alkyne Cyclization Intramolecular Cyclization Migratory_Insertion->Cyclization Reductive_Elimination Reductive Elimination Cyclization->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Chiral Isoquinoline Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the asymmetric Larock synthesis.

References

Application Notes and Protocols for High-Throughput Screening of Chiral Catalyst Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The discovery of novel and efficient chiral catalysts is a cornerstone of modern asymmetric synthesis, with significant implications for the pharmaceutical, agrochemical, and fine chemical industries. High-throughput screening (HTS) methodologies have emerged as powerful tools to accelerate this discovery process by enabling the rapid evaluation of large libraries of potential catalysts. These application notes provide detailed protocols and comparative data for key HTS techniques used to determine the enantioselectivity and activity of chiral catalysts.

Overview of High-Throughput Screening Methods

The selection of an appropriate HTS assay is critical and depends on factors such as the nature of the reaction, the substrate and product properties, and the available instrumentation. The most common HTS methods for chiral catalyst discovery can be broadly categorized into optical, chromatographic, and mass spectrometric techniques.

Data Presentation: Comparison of HTS Methods

The following table summarizes the key performance characteristics of various HTS assays for determining enantiomeric excess (ee), a primary metric for catalyst performance.

HTS Method Typical Throughput (samples/day) Typical Accuracy/Precision (% ee error) Key Advantages Key Limitations References
Chiral Gas Chromatography (GC) ~700[1]Comparable to chiral GC-MS (±1.5% ee)[2]High resolution and accuracy, well-established.Requires volatile and thermally stable analytes, may require derivatization.[3][1][2][4]
Chiral High-Performance Liquid Chromatography (HPLC) ~800[5]<1-2%[6]Broad substrate scope, high reliability.Slower throughput compared to optical methods, requires specialized chiral columns.[6][5][6]
Fluorescence Spectroscopy High (seconds to minutes per sample)[7]<1% to ±7%[7][8]High sensitivity, real-time analysis, suitable for crude reaction mixtures.[7]Requires a fluorogenic response, potential for interference from reaction components.[7][9][10]
Circular Dichroism (CD) Spectroscopy High (analysis time of seconds per sample)[9]±5% to ±7.2%[11][12]Rapid analysis, applicable to a diverse range of chiral molecules.[8][12]May require derivatization to introduce a chromophore, potential for lower sensitivity.[13][8][9][12][13]
Mass Spectrometry (MS) High (thousands of samples per hour with some methods)[14]Varies with methodLabel-free, high sensitivity and selectivity, applicable to complex mixtures.[15][16]Can require specialized instrumentation and method development.[14][15][17]
Infrared (IR) Spectroscopy HighMethod-dependentCan monitor reaction rates and enantioselectivity simultaneously.[18][19]Less universally applicable than other methods, may have lower sensitivity.[18][19]

Experimental Protocols

This section provides detailed methodologies for key HTS experiments.

Protocol 1: Combined Fluorescence and Circular Dichroism Assay for α-Chiral Primary Amines

This protocol describes a two-step HTS workflow to determine both the yield (concentration) and enantiomeric excess (ee) of α-chiral primary amines produced in an asymmetric reaction.[9]

Part A: Concentration Determination via Fluorescence Indicator Displacement

  • Preparation of Imine Solution: Prepare a 6.66 mM solution of the non-fluorescent imine 5 in a suitable solvent (e.g., acetonitrile).[9]

  • Sample Preparation: In a 96- or 384-well deep-well plate, add 125 µL of the reaction mixture containing the chiral amine to 375 µL of the imine 5 solution. This results in a final concentration of 5 mM of the imine and a maximum amine concentration of 5 mM.[9]

  • Incubation: Seal the plate and allow it to sit for 5 hours at room temperature to allow for the displacement of the fluorophore.[9]

  • Fluorescence Measurement: Dilute the samples to 0.02 mM and transfer 250 µL to a black, clear-bottom fluorescence plate. Excite the samples at 360 nm and measure the emission between 390 nm and 410 nm using a microplate reader. The fluorescence intensity at 400 nm is proportional to the amine concentration.[9]

Part B: Enantiomeric Excess (ee) Determination via Circular Dichroism

  • Reagent Preparation:

    • Prepare an 80 mM solution of aldehyde 3 in acetonitrile.[9]

    • Prepare an 8 mM solution of Fe(OTf)₂ in acetonitrile.[9]

  • Sample Preparation: In a separate deep-well plate, add 200 µL of the reaction mixture containing the chiral amine to 62.5 µL of the 80 mM aldehyde 3 solution and dilute with 250 µL of acetonitrile.[9]

  • Complex Formation: To the mixture from the previous step, add 62.5 µL of the 8 mM Fe(OTf)₂ solution. Seal the plate and let it stand for 5 hours to allow for the formation of the CD-active octahedral Fe(II) complex.[9]

  • CD Measurement: Dilute the samples to a final concentration of 0.25 mM and transfer 300 µL to a 96-well quartz plate. Measure the CD spectrum from 520 nm to 530 nm. The CD signal intensity is correlated with the enantiomeric excess of the amine.[9]

Data Analysis: A calibration curve for both fluorescence and CD measurements should be generated using standards of known concentration and enantiomeric excess to quantify the yield and ee of the unknown samples.[9] The total analysis time for both yield and ee is approximately 4.5 seconds per sample using microplate technology, following the incubation period.[9]

Protocol 2: High-Throughput Chiral Gas Chromatography (GC) Analysis

This protocol outlines a general procedure for the rapid screening of enantioselective catalysts using chiral GC.[4]

  • Reaction Setup: Perform the catalytic reactions in parallel in a 96-well plate format.

  • Sample Preparation: After the reaction is complete, quench the reaction if necessary. A direct analysis of the crude product mixture is often possible, avoiding time-consuming workup procedures.[4] An internal standard should be added for accurate quantification of yield.

  • GC Instrument Setup:

    • Column: Use a chiral stationary phase column suitable for the separation of the target enantiomers (e.g., a modified cyclodextrin-based column).[4]

    • Injector: Set the injector temperature approximately 50°C higher than the boiling point of the least volatile component.[3]

    • Oven Program: Develop a temperature program that provides baseline separation of the enantiomers in a short analysis time (e.g., under 15 minutes).[9]

    • Detector: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

  • Automated Analysis: Utilize a GC autosampler to inject the samples from the 96-well plate sequentially.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100). The chemical yield can be calculated by comparing the total product peak area to the internal standard peak area. This method allows for the determination of chemical yield, enantioselectivity, substrate specificity, and catalytic activity in a single screening experiment with two short GC runs.[4]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described HTS protocols.

Diagram 1: Workflow for Combined Fluorescence and CD Assay

Combined_Assay_Workflow cluster_conc Concentration (Yield) Determination cluster_ee Enantiomeric Excess (ee) Determination A1 Reaction Mixture (Chiral Amine) A2 Add Imine 5 Solution A1->A2 A3 Incubate (5h) A2->A3 A4 Dilute Sample A3->A4 A5 Measure Fluorescence (390-410 nm) A4->A5 A6 Calculate Concentration A5->A6 B1 Reaction Mixture (Chiral Amine) B2 Add Aldehyde 3 & Acetonitrile B1->B2 B3 Add Fe(OTf)₂ Solution B2->B3 B4 Incubate (5h) B3->B4 B5 Dilute Sample B4->B5 B6 Measure CD (520-530 nm) B5->B6 B7 Calculate ee B6->B7

Caption: Workflow for determining yield and ee of chiral amines.

Diagram 2: General Workflow for HTS of Chiral Catalysts

General_HTS_Workflow cluster_prep Reaction Preparation & Execution cluster_analysis High-Throughput Analysis cluster_data Data Processing & Hit Identification P1 Prepare Catalyst Library (e.g., 96-well plate) P2 Dispense Substrate & Reagents P1->P2 P3 Parallel Reaction Incubation P2->P3 A1 Sample Quenching/ Workup (if needed) P3->A1 A2 Automated Analysis (e.g., GC, LC, MS, Spectroscopy) A1->A2 A3 Data Acquisition A2->A3 D1 Calculate Yield & ee A3->D1 D2 Data Visualization (e.g., Heat Maps) D1->D2 D3 Identify 'Hit' Catalysts D2->D3

Caption: A generalized workflow for chiral catalyst discovery.

The adoption of high-throughput screening methods has significantly accelerated the pace of chiral catalyst discovery. By leveraging automated and parallel assay formats, researchers can rapidly evaluate large and diverse catalyst libraries to identify promising candidates for further development. The choice of HTS technique should be carefully considered based on the specific requirements of the chemical transformation and the available resources. The protocols and comparative data presented in these application notes serve as a guide for implementing effective HTS strategies in the pursuit of novel enantioselective catalysts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 1-phenyl-3,4-dihydroisoquinoline core?

A1: The two most common methods for constructing the 1-phenyl-3,4-dihydroisoquinoline scaffold are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The choice between these routes depends on the available starting materials and desired substitution patterns.

Q2: How is the (S)-enantiomer of the target molecule selectively synthesized?

A2: The desired (S)-stereochemistry is typically achieved through asymmetric synthesis. A common and effective method is the asymmetric hydrogenation of the corresponding 1-phenyl-3,4-dihydroisoquinoline precursor using a chiral catalyst, such as an iridium complex with a chiral phosphine ligand. This step is crucial for obtaining high enantiomeric excess (e.e.).

Q3: What is the significance of this compound?

A3: This compound is a crucial intermediate in the synthesis of Solifenacin, an active pharmaceutical ingredient (API) used to treat overactive bladder.[1] The high purity and specific stereochemistry of this intermediate are critical for the efficacy and safety of the final drug product.

Q4: What are the common side reactions to be aware of during the synthesis?

A4: In the Bischler-Napieralski reaction, a potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrene derivatives.[2] For the Pictet-Spengler reaction, the formation of regioisomers is possible depending on the substitution pattern of the starting phenethylamine. During asymmetric hydrogenation, incomplete reduction or racemization can occur if the reaction conditions are not optimal.

Troubleshooting Guides

Low Yield in the Synthesis of the Dihydroisoquinoline Core
Symptom Potential Cause Recommended Solution
Low or no conversion of starting material (Bischler-Napieralski) Insufficiently activated aromatic ring.Ensure the starting β-arylethylamide has electron-donating groups on the aromatic ring to facilitate electrophilic substitution.[3]
Ineffective dehydrating agent.For less reactive substrates, a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ may be required.[4]
Reaction temperature is too low.The Bischler-Napieralski reaction often requires elevated temperatures (refluxing conditions) to proceed to completion.[4]
Low yield of the desired product (Pictet-Spengler) Inappropriate acid catalyst.The choice of acid catalyst (protic or Lewis acid) is critical. Trifluoroacetic acid (TFA) is commonly used. Experiment with different acids and concentrations.
Unstable iminium ion intermediate.Ensure the reaction is performed under anhydrous conditions to favor the formation and stability of the iminium ion.
Steric hindrance from the aldehyde/ketone.While aldehydes generally give good yields, bulky ketones may result in lower yields.[5]
Formation of significant side products Retro-Ritter reaction (Bischler-Napieralski).Use milder reaction conditions or a modified procedure, such as using oxalyl chloride to form an N-acyliminium intermediate.[2]
Polymerization or tar formation.This can occur at high temperatures. Monitor the reaction closely and avoid unnecessarily long reaction times. Consider a gradual increase in temperature.
Low Enantioselectivity in Asymmetric Hydrogenation
Symptom Potential Cause Recommended Solution
Low enantiomeric excess (e.e.) Ineffective chiral catalyst/ligand.The choice of chiral ligand is crucial. Screen different chiral phosphine ligands with the iridium catalyst. Ligands like (S,S)-f-binaphane have shown good results for similar substrates.[6]
Racemization of the product.Ensure the work-up and purification steps are performed under neutral or mild conditions to avoid racemization of the chiral amine product.
Non-optimal reaction conditions.Vary the hydrogen pressure, temperature, and solvent. Higher hydrogen pressure can sometimes improve enantioselectivity.[7]
Incomplete reduction Catalyst poisoning.Ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC.

Data Presentation

Table 1: Representative Yields for the Synthesis of 1-Phenyl-3,4-dihydroisoquinolines
Synthetic Step Reaction Key Reagents Substrate Yield (%) Reference
CarboxylationReaction with Ethyl Chloroformate(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, Na₂CO₃, Toluene/Water(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline84Patent US9399624B2[8]
Asymmetric HydrogenationIr-catalyzed Hydrogenation[Ir(COD)Cl]₂ / Chiral Ligand, I₂, CH₂Cl₂1-Phenyl-3,4-dihydroisoquinolineup to 95J. Am. Chem. Soc. 2009, 131, 25, 8772–8774[6]
Asymmetric HydrogenationIr-catalyzed HydrogenationIr-L4 catalyst, NBS, H₂6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinoline99 (94% e.e.)Catalysts 2020, 10(8), 914[7][9]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline via Asymmetric Hydrogenation

This protocol is a representative procedure based on the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline.

Materials:

  • 1-phenyl-3,4-dihydroisoquinoline

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (S,S)-f-binaphane (or other suitable chiral ligand)

  • Iodine (I₂)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, add [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (1.1 mol%) to a flame-dried Schlenk flask.

  • Add anhydrous DCM to dissolve the catalyst precursor and ligand.

  • Add 1-phenyl-3,4-dihydroisoquinoline (1 equivalent) and iodine (2.5 mol%) to the solution.

  • Seal the flask, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the flask with hydrogen gas (3-4 cycles).

  • Pressurize the flask with hydrogen gas (e.g., 50 bar) and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is based on a patented procedure.[8]

Materials:

  • (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Ethyl chloroformate

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

Procedure:

  • Dissolve (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in toluene.

  • Add an aqueous solution of sodium carbonate.

  • Cool the mixture in an ice bath and add ethyl chloroformate dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Route A: Bischler-Napieralski cluster_1 Route B: Pictet-Spengler cluster_2 Final Steps beta-phenylethylamine beta-phenylethylamine N-acyl-beta-phenylethylamine N-acyl-beta-phenylethylamine beta-phenylethylamine->N-acyl-beta-phenylethylamine Acylation 1-phenyl-3,4-dihydroisoquinoline 1-phenyl-3,4-dihydroisoquinoline N-acyl-beta-phenylethylamine->1-phenyl-3,4-dihydroisoquinoline POCl3 / Heat dihydroisoquinoline 1-phenyl-3,4-dihydroisoquinoline phenylethylamine beta-phenylethylamine iminium_ion Iminium Ion Intermediate phenylethylamine->iminium_ion Benzaldehyde / Acid tetrahydroisoquinoline_core (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline iminium_ion->tetrahydroisoquinoline_core Cyclization tetrahydroisoquinoline (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline dihydroisoquinoline->tetrahydroisoquinoline Asymmetric Hydrogenation (Chiral Catalyst, H2) final_product This compound tetrahydroisoquinoline->final_product Ethyl Chloroformate / Base

Caption: Synthetic routes to this compound.

Troubleshooting_Yield cluster_bischler Bischler-Napieralski Issues cluster_pictet Pictet-Spengler Issues cluster_hydrogenation Hydrogenation Issues start Low Yield Observed check_reaction Which Reaction? start->check_reaction bischler Bischler-Napieralski check_reaction->bischler Cyclization pictet Pictet-Spengler check_reaction->pictet Cyclization hydrogenation Asymmetric Hydrogenation check_reaction->hydrogenation Reduction b_activation Check Aromatic Ring Activation (Electron-Donating Groups) bischler->b_activation p_catalyst Optimize Acid Catalyst (e.g., TFA) pictet->p_catalyst h_catalyst Screen Chiral Ligands hydrogenation->h_catalyst b_reagent Increase Dehydrating Agent Strength (e.g., P2O5/POCl3) b_activation->b_reagent b_temp Increase Reaction Temperature b_reagent->b_temp p_conditions Ensure Anhydrous Conditions p_catalyst->p_conditions h_pressure Increase H2 Pressure h_catalyst->h_pressure h_purity Check Substrate/Solvent Purity (Catalyst Poisoning) h_pressure->h_purity

Caption: Troubleshooting workflow for low yield issues.

Purification_Workflow crude Crude Product extraction Aqueous Workup (e.g., NaHCO3 wash) crude->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration chromatography Flash Column Chromatography (Silica Gel) concentration->chromatography eluent Select Eluent System (e.g., Hexane/Ethyl Acetate gradient) chromatography->eluent fractions Collect and Analyze Fractions (TLC/HPLC) chromatography->fractions pure_product Pure Product fractions->pure_product

Caption: General purification workflow for the target molecule.

References

Troubleshooting low enantioselectivity in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Catalysis

Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantioselectivity in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.

Troubleshooting Guides & FAQs

This section provides a systematic approach to diagnosing and resolving low enantioselectivity in your asymmetric catalysis experiments.

Issue 1: Low Enantiomeric Excess (% ee)

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?

A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] An unvalidated or inaccurate analytical method can provide misleading % ee values.[1][2] Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[2]

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[2]

  • Precision: Ensure that repeated measurements of the same sample give consistent results.[2]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers.[2] A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[2]

Q2: I have validated my analytical method, but my % ee is still low and inconsistent between different runs of the same reaction. What should I investigate next?

A2: The next step is to scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[2]

  • Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[2]

  • Reagent & Solvent Quality: Ensure all reagents are of high purity. Use anhydrous solvents and rigorously degas them before use to remove dissolved oxygen, as many catalysts are sensitive to air and moisture.[3][4] The use of activated molecular sieves (3Å or 4Å) is crucial to scavenge trace amounts of water.[4]

  • Catalyst/Ligand Purity: The enantiomeric purity of the chiral ligand is paramount for achieving high enantioselectivity.[3] Ensure the chiral ligand is of high enantiomeric purity. If synthesizing the ligand in-house, rigorously purify and characterize it.[3] Even small variations in the ligand or metal precursor can have a significant impact.[1]

Q3: My analytical method is validated, and my reagents are pure, but the enantioselectivity is still low. What other factors should I consider?

A3: Once you have ruled out issues with analytics and reagents, the next step is to optimize the reaction conditions. Temperature, solvent, and catalyst loading are critical parameters that can significantly influence the enantiomeric excess.[2]

  • Temperature: Temperature can have a significant effect on enantioselectivity.[3] Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.[5][6] However, in some cases, higher temperatures can lead to increased catalytic rates and improved enantioselectivity up to a certain point.[7][8]

  • Solvent: The solvent can have a profound effect on enantioselectivity.[1] It can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[1] In some cases, changing the solvent can even reverse the sense of enantioselection.[1] It is advisable to screen a range of solvents during reaction optimization.[1]

  • Catalyst Loading: Both too low and too high catalyst loadings can lead to a decrease in enantioselectivity.[2] At high concentrations, some catalysts are prone to aggregation, which can lead to a decrease in activity and selectivity.[1]

  • Atmosphere Control: For air- and moisture-sensitive catalysts, strict adherence to air-free techniques using a glovebox or Schlenk line is essential.[1] Ensure your inert gas is of high purity and that all glassware is rigorously dried.[1]

Issue 2: Catalyst Deactivation

Q1: My reaction starts well, but the enantioselectivity decreases over time or with increasing conversion. What could be the cause?

A1: This is a classic sign of catalyst deactivation. The most common culprits are impurities in your starting materials or solvent that act as catalyst poisons.[1] Common poisons for transition metal catalysts include sulfur-containing compounds.[1] Thoroughly purify all your reagents and ensure your solvent is of the highest quality.[1]

Q2: I am using an air-sensitive catalyst. Could improper handling be the issue?

A2: Absolutely. For air- and moisture-sensitive catalysts, strict adherence to air-free techniques using a glovebox or Schlenk line is essential.[1] Even brief exposure to air or moisture can lead to irreversible catalyst decomposition.[1]

Q3: Can the reaction conditions themselves lead to catalyst deactivation?

A3: Yes. Running a reaction at too high a temperature can cause thermal decomposition of the catalyst.[1] Also, at high concentrations, some catalysts are prone to aggregation, which can lead to a decrease in activity.[1]

Data Presentation

Table 1: General Influence of Reaction Parameters on Enantioselectivity
ParameterGeneral Trend for Increased % eePotential Pitfalls
Temperature Often lower temperatures are better.[5][6]Can significantly decrease reaction rate; some systems show optimal temperatures above sub-zero.[7][8]
Solvent Polarity Highly system-dependent.[1]Aprotic, non-coordinating solvents are often preferred. Protic solvents can interfere with catalysis.[9]
Catalyst Loading Optimal loading is system-specific.Too low may result in a slow background reaction; too high can lead to aggregation.[1][2]
Concentration Generally, lower concentrations can be beneficial.Very low concentrations may slow the reaction rate excessively.
Purity of Substrate Highest possible purity.Impurities can act as inhibitors or competing substrates.[1][2]
Purity of Catalyst Highest possible chemical and enantiomeric purity.Impurities can poison the catalyst; low enantiopurity of the ligand directly impacts product % ee.[3][5]

Experimental Protocols

Protocol 1: Validation of Chiral HPLC/GC Method

This protocol outlines the key steps for validating your analytical method to ensure accurate determination of enantiomeric excess.

  • Resolution (Rs):

    • Prepare a solution of the racemic product.

    • Inject the solution onto the chiral column.

    • Adjust the mobile phase (HPLC) or temperature program (GC) to achieve baseline separation of the enantiomeric peaks.

    • Calculate the resolution using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. Aim for Rs > 1.5.[2]

  • Accuracy:

    • Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50) if enantiopure samples are available.

    • Analyze these standards using the developed method.

    • Compare the measured % ee with the known values to determine the accuracy of the method.[2]

  • Precision:

    • Inject the same sample multiple times (e.g., n=6).

    • Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.[2]

  • Linearity:

    • Prepare a series of solutions with varying concentrations of each enantiomer.

    • Inject these solutions and plot the peak area against the concentration for each enantiomer.

    • The resulting plots should be linear over the desired concentration range.[2]

Protocol 2: Purification of Solvents

For many asymmetric reactions, especially those involving air- and moisture-sensitive catalysts, the use of anhydrous and deoxygenated solvents is critical.

  • Drying:

    • Choose an appropriate drying agent for the solvent (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane and toluene).

    • Reflux the solvent over the drying agent under an inert atmosphere (e.g., argon or nitrogen) for several hours.

    • Distill the solvent directly into the reaction flask or a storage vessel containing activated molecular sieves.

  • Deoxygenation:

    • Place the distilled, anhydrous solvent in a flask equipped with a stopcock.

    • Bubble a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes.

    • Alternatively, use the freeze-pump-thaw method for more rigorous deoxygenation:

      • Freeze the solvent using a liquid nitrogen bath.

      • Evacuate the flask under high vacuum.

      • Close the stopcock and allow the solvent to thaw.

      • Repeat this cycle at least three times.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed analytical Verify Analytical Method (Chiral HPLC/GC) start->analytical reagents Scrutinize Reagents & Catalyst Purity analytical->reagents Method Validated sub_analytical Validate: - Resolution (Rs > 1.5) - Accuracy - Precision - Linearity analytical->sub_analytical repurify Repurify/Synthesize Fresh analytical->repurify Method Invalid conditions Evaluate Reaction Conditions reagents->conditions Reagents Pure sub_reagents Check: - Substrate Purity - Solvent Quality (Anhydrous?) - Catalyst/Ligand Quality reagents->sub_reagents reagents->repurify Impurities Detected resolution Reproducible High ee Achieved conditions->resolution Conditions Optimized sub_conditions Optimize: - Temperature - Solvent - Catalyst Loading - Atmosphere conditions->sub_conditions repurify->analytical Re-evaluate

Caption: A logical workflow for troubleshooting low enantioselectivity.

Logical_Relationships cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_output Desired Outcome Catalyst Chiral Catalyst (High Purity) High_ee High Enantioselectivity Catalyst->High_ee Impurity Impurities Catalyst->Impurity affects Substrate Substrate (High Purity) Substrate->High_ee Substrate->Impurity affects Solvent Solvent (Anhydrous & Degassed) Solvent->High_ee Water_Oxygen Water/Oxygen Solvent->Water_Oxygen affects Temperature Optimal Temperature Temperature->High_ee Suboptimal_Temp Suboptimal Temperature Temperature->Suboptimal_Temp affects Atmosphere Inert Atmosphere Atmosphere->High_ee Low_ee Low Enantioselectivity Impurity->Low_ee Water_Oxygen->Low_ee Suboptimal_Temp->Low_ee

Caption: Key factors influencing the enantioselectivity of a reaction.

References

How to resolve poor reproducibility in asymmetric synthesis experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to poor reproducibility in their experiments. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor reproducibility in your asymmetric synthesis experiments.

Guide 1: Low or Inconsistent Enantioselectivity (ee)

You are observing low or fluctuating enantiomeric excess (ee) values between experiments.

Q1: Is your analytical method for determining enantiomeric excess accurate and validated?

A1: Before investigating the reaction chemistry, it is crucial to confirm the reliability of your analytical method. Errors in determining enantiomeric excess can be a major source of perceived irreproducibility.[1]

  • Method Validation: Your chiral HPLC or GC method should be properly validated for accuracy, precision, and linearity. Without a validated method, you cannot be certain that your observed ee values are correct.

  • Peak Resolution: Ensure baseline separation of the enantiomers. Overlapping peaks can lead to significant errors in ee calculation.[1] If peaks are not fully resolved, specialized methods using dual detectors (e.g., UV and Circular Dichroism) may be necessary, but these require careful data analysis to avoid errors.[1][2]

  • Sample Preparation: Check for potential sources of error during sample preparation, such as contamination or concentration inaccuracies. In some cases, residual water can hydrolyze products or interfere with analysis.[3]

  • Reference Standards: Whenever possible, use pure enantiomer standards to confirm the elution order and validate the analytical method.[2][4]

Q2: Have you scrutinized the purity and quality of your reagents, catalyst, and substrate?

A2: The purity of all reaction components is paramount in asymmetric catalysis.[5][6] Even trace impurities can have a dramatic impact on the reaction's outcome.

  • Substrate/Reagent Purity: Impurities can act as catalyst poisons or competing substrates, leading to a reduction in enantioselectivity.[5] It is best practice to purify starting materials (e.g., by recrystallization or distillation) if their purity is questionable.

  • Catalyst Quality: The chiral catalyst or ligand is the heart of the reaction. Its purity and structural integrity are critical. Small variations in the ligand or metal precursor can significantly affect performance.[7] Consider synthesizing a fresh batch of catalyst or procuring it from a reputable supplier. Thoroughly characterize the catalyst using techniques like NMR or elemental analysis.

  • Inhibitors: Be aware of potential inhibitors. For example, trace amounts of metals can sometimes catalyze an undesired racemic background reaction. Conversely, some "metal-free" reactions have been found to be catalyzed by undetected trace metals from glassware or reagents.[8]

Q3: Are your reaction conditions being precisely and consistently controlled?

A3: Asymmetric reactions are often highly sensitive to subtle changes in the reaction environment.[9]

  • Temperature: Temperature control is critical, as it can influence the energy difference between the diastereomeric transition states that determine enantioselectivity.[10][11] Ensure your reaction is maintained at a constant and uniform temperature. Use a reliable cryostat or temperature-controlled bath.

  • Atmosphere: For air- and moisture-sensitive catalysts and reagents, maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is essential.[12] Use Schlenk line or glovebox techniques.

  • Stirring and Additions: The rate of stirring can affect reactions that are mass-transfer limited. The rate and method of reagent addition can also be crucial. Slow addition of a reagent can maintain its low concentration, which is sometimes necessary to suppress side reactions.

  • Reaction Time: Ensure the reaction is run for the optimal amount of time. A reaction that has not reached completion may show a different ee than one that has, due to kinetic resolution of the product or catalyst degradation over time.

Q4: Could the solvent be the source of the irreproducibility?

A4: The solvent plays a profound role in asymmetric catalysis, influencing catalyst conformation, stability, and the transition state energies.[13][14]

  • Solvent Purity: The presence of impurities, especially water, in a solvent can drastically alter the outcome of a reaction.[12] Always use dry, high-purity solvents. Common drying methods include distillation from a drying agent or passing the solvent through an activated alumina column.[12]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity.[13][15] In some cases, a change in solvent can even invert the major enantiomer produced. A screening of different solvents is a standard part of optimizing an asymmetric reaction.[16] Nonpolar, aprotic solvents are often good starting points.[13]

Frequently Asked Questions (FAQs)

Q1: How much of an impact does the solvent really have on enantioselectivity?

A1: The solvent's impact can be dramatic. It influences the reaction by affecting the solubility of components, the stability of the catalyst, and the geometry of the catalyst-substrate complex in the transition state.[13] For instance, polar solvents might stabilize charged intermediates, while nonpolar solvents may enhance enantioselectivity by favoring specific non-covalent interactions.[13] Coordinating solvents like THF can sometimes compete with the substrate for binding to the catalyst's metal center, which can be either beneficial or detrimental.[13]

Q2: My enantiomeric excess is consistently a few percent lower than the literature value. Is this considered poor reproducibility?

A2: Not necessarily. Minor variations can occur due to differences in equipment, reagent batches, or subtle environmental factors not detailed in the original publication.[8] A consistent result of 95% ee versus a literature report of 99% ee could be due to a small, persistent impurity in a starting material or a slight difference in reaction temperature. The key is consistency. If your results are consistent, your system is under control. If they fluctuate wildly, there is an uncontrolled variable that needs to be identified.

Q3: How can I confirm that my chiral catalyst is active and not degraded?

A3: Catalyst quality is a common point of failure. First, visually inspect the catalyst for any change in color or texture. For solid catalysts, obtaining a fresh sample from a reliable commercial source or re-synthesizing and re-characterizing it is the best approach. For catalysts prepared in situ, ensure the ligand and metal precursor are pure. Techniques like ³¹P NMR are excellent for checking the purity of phosphine ligands and detecting oxidation.[12] Running a small-scale control reaction with a known, reliable substrate can also quickly validate the catalyst's activity.

Q4: Can small changes to the substrate structure affect reproducibility?

A4: Yes, absolutely. A major challenge in asymmetric catalysis is that catalysts are often highly substrate-specific.[7][9] A catalyst optimized for an aromatic substrate may give poor results with an aliphatic one. Even changing a substituent on an aromatic ring can sometimes lead to a significant drop in enantioselectivity. Each new substrate may require re-optimization of the reaction conditions.[7]

Data and Protocols

Data Presentation
Table 1: Illustrative Effect of Solvent on Enantioselectivity

This table, based on general principles for asymmetric hydrogenations, illustrates how solvent choice can influence reaction outcomes.[13] Optimal conditions must be determined experimentally for each specific reaction.

EntrySolventDielectric Constant (ε)Yield (%)ee (%)
1Toluene2.49598
2Dichloromethane (DCM)9.19896
3Tetrahydrofuran (THF)7.69290
4Methanol (MeOH)33.08575
5Acetonitrile37.58882

Data is illustrative and serves as a general guideline. Nonpolar, aprotic solvents often provide a good starting point for optimization.[13]

Table 2: Comparison of Analytical Techniques for Determining Enantiomeric Excess

The choice of analytical technique depends on the required accuracy, sample throughput, and available equipment.

TechniqueResolutionAccuracySample ThroughputCost
Chiral HPLCHighHigh (errors often < ±1%)[4]Low to ModerateModerate
Chiral GCHighHigh (errors often ±0.5%–2.5%)[17]ModerateModerate
Chiral SFCHighHighHigh[17]High
NMR with Chiral Solvating AgentModerateModerate (errors can be ±1-10%)[3]HighHigh
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Asymmetric Reaction

This protocol provides a general workflow for setting up a reaction under strictly anhydrous and anaerobic conditions.

  • Glassware Preparation: All glassware (reaction flask, syringes, cannulas) must be oven-dried at >120 °C overnight and allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction flask while hot and immediately place it under a positive pressure of dry nitrogen or argon using a Schlenk line or manifold. Purge the flask by evacuating and refilling with inert gas at least three times.

  • Reagent Preparation:

    • Solvent: Use freshly distilled solvent from an appropriate drying agent or solvent from a solvent purification system.[12]

    • Solids: Weigh solid reagents (catalyst, ligand, substrate) rapidly and add them to the reaction flask under a positive flow of inert gas.

    • Liquids: Add liquid reagents via a gas-tight syringe.

  • Reaction Execution:

    • Dissolve the catalyst and/or ligand in the solvent first.

    • Bring the solution to the desired reaction temperature using a temperature-controlled bath. Allow the temperature to stabilize.

    • Add the substrate (and any other reagents), either neat or as a solution in the same dry solvent, via syringe or cannula.

    • Maintain the reaction at the set temperature under a positive pressure of inert gas for the specified time.

  • Workup and Analysis: Quench the reaction as required, then prepare a sample for analysis (e.g., by chiral HPLC or GC) to determine yield and enantiomeric excess.

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

G Start Start: Low or Inconsistent ee Step1 Step 1: Verify Analytical Method Start->Step1 Validate Is Chiral HPLC/GC Method Validated? Step1->Validate Step2 Step 2: Scrutinize Reagents & Catalyst Purity Are Reagents/Catalyst of Highest Purity? Step2->Purity Step3 Step 3: Evaluate Reaction Conditions Conditions Are Conditions Precisely Controlled (Temp, Atmosphere)? Step3->Conditions Step4 Step 4: Screen Solvents SolventOK Is Solvent Anhydrous and Appropriate? Step4->SolventOK End Resolution: Reproducible & High ee Validate->Step2 Yes PerformVal Perform Full Validation: Accuracy, Precision, Linearity Validate->PerformVal No PerformVal->Step1 Purity->Step3 Yes Purify Purify Substrate/Reagents (Recrystallize, Distill) Procure Fresh Catalyst Purity->Purify No Purify->Step2 Conditions->Step4 Yes RefineCond Refine Control: Use Cryostat, Glovebox, Standardize Procedures Conditions->RefineCond No RefineCond->Step3 SolventOK->End Yes DrySolvent Use Freshly Distilled/ Anhydrous Solvent Screen Alternatives SolventOK->DrySolvent No DrySolvent->Step4

Caption: A workflow diagram for troubleshooting low enantioselectivity.

Key Parameter Relationships in Asymmetric Synthesis

G Result Reproducibility & Enantioselectivity Reagents Reagent Purity Reagents->Result Catalyst Catalyst Quality Catalyst->Result Solvent Solvent Choice & Purity Solvent->Result Temp Temperature Control Temp->Result Atmosphere Atmosphere (Inertness) Atmosphere->Result Analysis Analytical Method Analysis->Result

Caption: Key experimental parameters affecting reproducibility.

References

Addressing catalyst deactivation in transition metal-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting catalyst deactivation in transition metal-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and address common issues related to catalyst performance and longevity.

Frequently Asked Questions (FAQs)

Q1: My reaction has stopped or slowed down significantly. How do I know if my catalyst is deactivated?

A1: Signs of catalyst deactivation include a decrease in reaction rate, a drop in product yield or selectivity, or a complete halt of the reaction.[1][2] You may also observe a change in the color of the reaction mixture or the catalyst itself. To confirm deactivation, you can compare the performance of the current catalyst with a fresh batch under identical conditions.

Q2: What are the most common reasons for my transition metal catalyst to lose activity?

A2: The most common causes of catalyst deactivation are poisoning, coking or fouling, and thermal degradation (sintering).[3]

  • Poisoning: This occurs when impurities in your reactants or solvent strongly bind to the active sites of the catalyst, rendering them inactive.[1][3][4] Common poisons include sulfur, phosphorus, lead, mercury, and arsenic compounds.[3][5]

  • Coking/Fouling: This is the physical blockage of active sites and pores by carbonaceous deposits (coke) or other materials from the reaction mixture.[3][4][5]

  • Sintering: At high temperatures, the metal nanoparticles of the catalyst can agglomerate, leading to a loss of active surface area and reduced activity.[1][4]

Q3: Can I regenerate my deactivated catalyst?

A3: In many cases, yes. The possibility of regeneration depends on the mechanism of deactivation.[6][7]

  • Coking/Fouling: Deactivation by coke or fouling can often be reversed by burning off the deposits in a controlled manner, a process known as calcination.[2][8]

  • Poisoning: Reversible poisoning can sometimes be addressed by washing the catalyst or by a specific chemical treatment to remove the poison.[8][9] However, strong poisoning is often irreversible.[1][3]

  • Sintering: Sintering is generally considered an irreversible process as it involves structural changes to the catalyst.[1][7]

Q4: How can I prevent my catalyst from deactivating in the first place?

A4: Proactive measures can significantly extend the life of your catalyst. Key strategies include:

  • Feedstock Purification: Ensure your reactants and solvents are of high purity to avoid introducing catalyst poisons.[4]

  • Optimize Reaction Conditions: Carefully control temperature, pressure, and reactant concentrations to minimize side reactions that can lead to coking or thermal degradation.[4]

  • Catalyst Selection: Choose a catalyst with high thermal stability and resistance to known poisons in your system.[4]

  • Use of Guard Beds: In some cases, a sacrificial bed of material can be placed upstream of the catalyst to capture poisons before they reach it.[1]

Troubleshooting Guides

Issue 1: Gradual or Sudden Loss of Catalytic Activity

This is the most common symptom of catalyst deactivation. The troubleshooting workflow below will help you diagnose the root cause.

G start Reaction Slows or Stops check_conditions Verify Reaction Conditions (Temp, Pressure, Stirring) start->check_conditions fresh_catalyst Run Control with Fresh Catalyst check_conditions->fresh_catalyst activity_restored Activity Restored? fresh_catalyst->activity_restored deactivation_confirmed Catalyst Deactivation Confirmed activity_restored->deactivation_confirmed Yes end Optimize Process or Replace Catalyst activity_restored->end No characterize_catalyst Characterize Spent Catalyst (SEM, TEM, XPS, BET) deactivation_confirmed->characterize_catalyst identify_cause Identify Deactivation Mechanism characterize_catalyst->identify_cause poisoning Poisoning identify_cause->poisoning Impurities Detected coking Coking/Fouling identify_cause->coking Carbon Deposits/Blockage sintering Sintering identify_cause->sintering Particle Agglomeration regenerate Attempt Regeneration poisoning->regenerate coking->regenerate sintering->end regenerate->end

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Issue 2: Decrease in Product Selectivity

A change in the desired product distribution often points to specific deactivation mechanisms that alter the catalyst's surface chemistry.

Observation Potential Cause Suggested Action
Increased byproduct formationPartial poisoning of active sites, leading to alternative reaction pathways.Identify and remove the poison from the feedstock.
Shift in isomer distributionCoking or fouling that sterically hinders access to specific active sites.Regenerate the catalyst via controlled oxidation to remove coke.
Loss of enantioselectivityLeaching of chiral ligands or structural changes in the catalyst's active sites.Confirm ligand integrity and consider catalyst with stronger ligand binding.

Experimental Protocols

Protocol 1: Catalyst Characterization to Identify Deactivation Mechanism

This protocol outlines key analytical techniques to diagnose the cause of catalyst deactivation.

1. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):

  • Objective: To visualize the morphology and particle size distribution of the catalyst.

  • Methodology:

    • Carefully recover a sample of the spent catalyst from the reaction mixture.

    • Wash the catalyst with a suitable solvent to remove any residual reactants or products and dry it under vacuum.

    • Mount the dried catalyst on a sample holder.

    • Acquire images using SEM to observe the overall surface topology and look for signs of fouling.

    • For higher resolution, disperse the catalyst in a solvent, drop-cast onto a TEM grid, and analyze with TEM to assess metal particle size and identify any agglomeration (sintering).[5]

2. X-ray Photoelectron Spectroscopy (XPS):

  • Objective: To determine the elemental composition and chemical states of the elements on the catalyst surface.

  • Methodology:

    • Prepare the spent catalyst sample as described in Protocol 1.2.

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the sample with X-rays and analyze the kinetic energy of the emitted photoelectrons.

    • The resulting spectrum will show peaks corresponding to the elements present on the surface. This is highly effective for detecting catalyst poisons.[1][5]

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Objective: To measure the specific surface area of the catalyst.

  • Methodology:

    • Degas a known mass of the spent catalyst sample at an elevated temperature to remove adsorbed contaminants.

    • Perform a nitrogen physisorption measurement at liquid nitrogen temperature.

    • The amount of nitrogen adsorbed at different partial pressures is used to calculate the surface area using the BET equation. A significant decrease in surface area compared to the fresh catalyst suggests sintering or pore blockage.[1]

Protocol 2: Catalyst Regeneration by Calcination

This protocol is for regenerating a catalyst deactivated by coking or fouling.

1. Objective: To remove carbonaceous deposits from the catalyst surface through controlled oxidation.

2. Methodology:

  • Place the deactivated catalyst in a tube furnace.
  • Establish a flow of an inert gas (e.g., nitrogen or argon).
  • Gradually heat the furnace to a temperature typically between 300°C and 500°C. The optimal temperature will depend on the specific catalyst and should be below the temperature where sintering becomes significant.
  • Once the target temperature is reached, introduce a controlled flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂).[8][10]
  • Hold at this temperature for a predetermined time (e.g., 2-4 hours) to allow for the complete combustion of the coke.
  • Switch back to an inert gas flow and cool the furnace to room temperature.
  • The regenerated catalyst can then be tested for activity.

Caution: The oxidation of coke is exothermic and can lead to temperature spikes. A slow, controlled introduction of oxygen is crucial to prevent thermal damage to the catalyst.[8]

Quantitative Data Summary

The following table provides a representative example of how to quantify the impact of deactivation and the success of regeneration. Actual values will vary depending on the specific catalytic system.

Catalyst State Conversion (%) Selectivity to Desired Product (%) BET Surface Area (m²/g)
Fresh 9895150
Deactivated (after 24h) 458095
Regenerated 9593140

Deactivation and Regeneration Pathways

The following diagram illustrates the common pathways of catalyst deactivation and the corresponding regeneration strategies.

G cluster_active Active Catalyst cluster_deactivated Deactivated Catalyst cluster_regeneration Regeneration Methods active High Activity & Selectivity poisoned Poisoned (Blocked Active Sites) active->poisoned Impurities coked Coked/Fouled (Pore Blockage) active->coked Carbon Deposition sintered Sintered (Loss of Surface Area) active->sintered High Temperature washing Chemical Washing poisoned->washing calcination Calcination coked->calcination irreversible Irreversible sintered->irreversible washing->active Regeneration calcination->active Regeneration

Caption: Catalyst deactivation mechanisms and corresponding regeneration strategies.

References

Technical Support Center: Purification of Chiral 1-Substituted-THIQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chiral 1-substituted-tetrahydroisoquinolines (THIQs).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying enantiomers of 1-substituted-THIQs?

A1: The main strategies for resolving racemic 1-substituted-THIQs are preparative chiral chromatography (HPLC and SFC) and classical chemical resolution via diastereomeric salt crystallization.[1][2][3] Preparative chromatography is often used for smaller quantities and when rapid purification is needed, while diastereomeric salt crystallization can be a cost-effective method for large-scale production.[2][3]

Q2: How do I choose between preparative chiral HPLC, SFC, and classical resolution?

A2: The choice depends on several factors including the scale of the purification, the properties of your THIQ derivative, available equipment, and cost considerations. Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than HPLC, making it a "greener" and often more cost-effective option for preparative separations.[3][4][5] Classical resolution is a well-established, robust alternative, especially for large-scale synthesis where preparative chromatography might be too expensive or time-consuming.[2] A decision-making workflow is illustrated in the diagram below.

G cluster_0 Purification Strategy Selection for Chiral 1-Substituted-THIQs start Racemic 1-Substituted-THIQ scale What is the required scale? start->scale small_scale < 10g (Research/Early Development) scale->small_scale Small large_scale > 10g (Process Development/Manufacturing) scale->large_scale Large chrom_pref Chromatographic Method Preferred? small_scale->chrom_pref classical Classical Resolution (Diastereomeric Salt Crystallization) large_scale->classical sfc Preparative SFC (Faster, Greener) chrom_pref->sfc Yes chrom_pref->classical No screen Screen Chiral Columns & Mobile Phases sfc->screen hplc Preparative HPLC (More versatile for polar compounds) hplc->screen optimize Optimize Crystallization Conditions (Solvent, Temp, Resolving Agent) classical->optimize

Caption: Decision tree for selecting a purification strategy.

Q3: How is enantiomeric excess (ee) calculated?

A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[6] It is calculated as the absolute difference between the percentage or mole fraction of the major enantiomer and the minor enantiomer.[6][7]

  • Formula: ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|

  • For example, a mixture containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an ee of 90%.[8]

Troubleshooting Guides

Preparative Chiral HPLC & SFC
Problem Possible Cause(s) Suggested Solution(s)
Poor or no resolution of enantiomers 1. Inappropriate Chiral Stationary Phase (CSP): The chosen column chemistry (e.g., polysaccharide-based, Pirkle-type) may not be suitable for your THIQ derivative.[9][10] 2. Suboptimal Mobile Phase: The type and ratio of organic modifiers and additives are critical for chiral recognition.[9] 3. Low Flow Rate: Chiral separations can be sensitive to flow rate; sometimes a lower flow rate improves resolution.[11]1. Screen different CSPs: Test columns with different chiral selectors (e.g., cellulose-based, amylose-based).[9][11] 2. Optimize the mobile phase:     - Vary the organic modifier (e.g., methanol, ethanol, isopropanol).     - For basic compounds like THIQs, add a basic modifier (e.g., diethylamine, DEA) and/or an acidic modifier (e.g., trifluoroacetic acid, TFA) to improve peak shape and selectivity. 3. Adjust the flow rate: Test lower flow rates (e.g., 0.5-1.0 mL/min for analytical scale) to see if resolution improves.[11]
Peak Tailing 1. Secondary Interactions: Basic nitrogen atoms in THIQs can interact with residual acidic silanols on silica-based CSPs.[10] 2. Column Overload: Injecting too much sample can lead to peak distortion.[10]1. Add a mobile phase modifier: Incorporate a small amount of a basic additive like DEA (0.1-0.5%) to the mobile phase to block silanol interactions.[12] 2. Reduce sample concentration/injection volume: Perform a loading study to determine the optimal sample load for your column.[13]
Poor Recovery/Yield 1. Strong Adsorption: The compound may be irreversibly adsorbed onto the column. 2. Sample Precipitation: The sample may precipitate on the column if the injection solvent is much stronger or weaker than the mobile phase.[14]1. Flush the column: Use a strong solvent recommended by the column manufacturer to wash the column. For immobilized columns, stronger solvents like DMF or THF can be used.[14] 2. Match injection solvent to mobile phase: Dissolve the sample in the mobile phase or a solvent of similar strength whenever possible.[13]
Increased Backpressure 1. Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the column inlet frit.[14] 2. Column Contamination: Strongly retained impurities from previous injections can build up at the head of the column.[14]1. Filter samples and mobile phases: Use 0.22 µm or 0.45 µm filters. 2. Reverse flush the column: (Check manufacturer's instructions first) Reversing the flow direction can sometimes dislodge particulates from the frit.[14] 3. Use a guard column: This will protect the analytical/preparative column from contaminants.
Classical Resolution via Diastereomeric Salt Crystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystallization occurs 1. Solvent Choice: The diastereomeric salt may be too soluble in the chosen solvent. 2. Supersaturation not reached: The solution may not be concentrated enough for nucleation to occur.1. Screen a variety of solvents: Test different solvents and solvent mixtures (e.g., alcohols, esters, ketones, and their mixtures with water or anti-solvents like heptane).[15] 2. Increase concentration: Slowly evaporate the solvent or add an anti-solvent to induce crystallization. 3. Induce nucleation: Try scratch-seeding, adding a seed crystal of the desired diastereomer, or cooling the solution.[16]
Oily precipitate instead of crystals 1. Low Purity of Starting Material: Impurities can inhibit crystallization. 2. Inappropriate Solvent: The solvent may be too polar or non-polar, leading to oiling out.1. Purify the racemic THIQ: Use flash chromatography or recrystallization to purify the starting material before attempting resolution. 2. Change the solvent system: A less polar solvent or a mixture might favor crystal formation.
Low Diastereomeric Excess (de) of the crystallized salt 1. Co-crystallization: Both diastereomers are crystallizing from the solution.[17] 2. Thermodynamic vs. Kinetic Control: The system may have reached thermodynamic equilibrium where both salts are of similar solubility.[18]1. Optimize crystallization conditions:     - Temperature: Experiment with different crystallization temperatures. Sometimes, faster cooling (kinetic control) can favor one diastereomer.[18]     - Solvent: A different solvent can alter the relative solubilities of the diastereomers.[15] 2. Recrystallization: Recrystallize the obtained solid one or more times to enrich the desired diastereomer.[15][19]
Low Yield of the desired enantiomer 1. Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemic THIQ may not be optimal. The theoretical maximum yield for classical resolution is 50%.[17] 2. High Solubility of the Diastereomeric Salt: The desired salt may be too soluble in the mother liquor.1. Vary the resolving agent stoichiometry: Screen different ratios (e.g., 0.5 to 1.0 equivalents) of the resolving agent.[19] 2. Cool the crystallization mixture: Lowering the temperature can decrease the solubility of the salt and improve the yield.

Detailed Experimental Protocols

Protocol 1: Screening for Preparative Chiral HPLC/SFC Separation

This protocol outlines a general approach for screening and developing a preparative chiral separation method.

  • Analytical Method Development:

    • Column Screening: Screen a set of chiral columns (e.g., Lux Cellulose-1, Lux Amylose-2, Chiralpak IA, IB, IC) with a standard set of mobile phases.[11][20]

      • Normal Phase: Heptane/Ethanol or Heptane/Isopropanol mixtures (e.g., 90:10, 80:20).

      • Polar Organic Mode: Acetonitrile or Methanol.[20]

      • Additives: For basic THIQs, add 0.1% DEA to the mobile phase to improve peak shape.

    • Optimization: Once a "hit" is found (i.e., some separation is observed), optimize the mobile phase composition to maximize resolution (α) and selectivity (Rs). Vary the alcohol percentage and try different alcohol modifiers (e.g., ethanol, isopropanol).

    • Flow Rate and Temperature: Adjust the flow rate and column temperature. Lower temperatures often increase selectivity but may also increase backpressure.[11]

  • Loading Study:

    • Once the analytical method is optimized, perform a loading study to determine the maximum amount of sample that can be injected without significant loss of resolution.

    • Prepare a concentrated solution of the racemic THIQ (e.g., 10-50 mg/mL).

    • Inject increasing volumes onto the analytical column until the peaks start to merge.

  • Scale-Up to Preparative Scale:

    • Use the optimized conditions from the analytical scale. The flow rate is scaled up proportionally to the cross-sectional area of the preparative column.

    • Formula for Flow Rate Scaling: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)

    • Begin with stacked injections, where the next injection is made before the previous one has fully eluted, to maximize throughput.[21]

    • Collect fractions corresponding to each enantiomer and analyze their purity (ee%) using the analytical method.

Protocol 2: Classical Resolution via Diastereomeric Salt Crystallization

This protocol provides a general procedure for screening resolving agents and solvents.

  • Resolving Agent and Solvent Screening:

    • Select a range of commercially available chiral acids (since THIQs are basic). Common choices include (+)- and (-)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, and (+)-camphor-10-sulfonic acid.[2][22]

    • In an array of small vials, dissolve the racemic THIQ (e.g., 100 mg) and a stoichiometric equivalent (or 0.5 eq) of the chiral resolving agent in a small amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate).

    • Allow the vials to stand at room temperature. If no crystals form, slowly cool the vials or allow for slow evaporation. An anti-solvent (like heptane) can also be added dropwise.[15]

  • Isolation and Analysis:

    • Once crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

    • To determine the success of the resolution, the diastereomeric salt must be "broken."

      • Dissolve the salt in water.

      • Basify the solution with an aqueous base (e.g., 1M NaOH) to deprotonate the THIQ.

      • Extract the free THIQ base with an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate.

    • Analyze the enantiomeric excess (ee) of the recovered THIQ using a chiral HPLC or SFC analytical method.

  • Optimization:

    • Once a promising combination of resolving agent and solvent is found, optimize the process by varying the stoichiometry of the resolving agent, concentration, crystallization temperature, and cooling rate to maximize both yield and diastereomeric excess.[19]

Quantitative Data Summary

The following tables summarize typical results for the purification of chiral amines and related compounds, illustrating the effectiveness of different methods.

Table 1: Preparative Chiral Chromatography Performance

Compound Type Method Column Mobile Phase Loading (mg/inj) Yield (%) Final Purity (ee %) Reference
Chiral AminePrep SFCPolysaccharide-basedCO₂/Methanol (+ additive)50 - 200>90>99General data from[3][4]
N-HeterocyclePrep HPLCPolysaccharide-basedHeptane/Ethanol (+ additive)20 - 100>85>98General data from[12][23]
Polar AminePrep SFCDiolCO₂/Methanol + 5% Water~100>95>99[4]

Table 2: Classical Resolution Performance

Compound Type Resolving Agent Solvent Yield of Diastereomer (%) Purity after Recrystallization (de/ee %) Reference
1-Phenyl-THIQ(-)-(D)-Tartaric AcidNot specifiedNot specifiedHigh[22]
Diphenyl-N-methyl-piperazineDi-p-anisoyl-d-tartaric acidTHF/H₂O3798% ee (after salt break & 2 recrystallizations)[15][19]
1-Phenylpropane-amine(R,R)-Tartaric AcidEthanolHigh>80% ee (kinetic control)[18]

Workflow Visualization

G cluster_1 Troubleshooting Workflow for Poor Chiral HPLC/SFC Resolution start Poor or No Resolution check_peak Is Peak Shape Good? start->check_peak add_modifier Add/Adjust Additive (e.g., 0.1% DEA for THIQs) check_peak->add_modifier No (Peak Tailing) optimize_mp Optimize Mobile Phase (Vary % and type of alcohol) check_peak->optimize_mp Yes add_modifier->optimize_mp change_csp Screen Different CSPs (Cellulose vs. Amylose etc.) optimize_mp->change_csp Still no resolution adjust_params Adjust Temp & Flow Rate (Lower temp often improves selectivity) optimize_mp->adjust_params Some resolution change_csp->adjust_params success Resolution Achieved adjust_params->success

References

Managing air and moisture sensitive reagents in isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing air and moisture-sensitive reagents and troubleshooting common issues encountered during the Bischler-Napieralski and Pictet-Spengler reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

General Reagent & Solvent Handling

Q1: My reaction is giving a low yield or failing completely, and I suspect a problem with my reagents or solvent. What are the most common reasons?

Low yields in reactions involving air and moisture-sensitive reagents often stem from a few key factors:

  • Deactivated Reagents: Reagents like organolithiums (e.g., n-butyllithium) and Grignard reagents are highly reactive towards water and oxygen. Even small amounts of atmospheric exposure can significantly reduce their activity.

  • Wet Solvents: The presence of water in your reaction solvent can quench sensitive reagents.[1][2][3][4][5][6] Solvents, even those labeled "anhydrous," can absorb moisture from the air.

  • Contaminated Glassware: Glassware that has not been properly dried will have a thin film of adsorbed moisture that can react with your reagents.[2]

Q2: How can I ensure my solvents are sufficiently dry for these sensitive reactions?

For many applications, commercially available anhydrous solvents are suitable if handled under an inert atmosphere. However, for highly sensitive reactions, further drying may be necessary.

  • Drying Agents: Using drying agents is a common practice. The choice of drying agent depends on the solvent.

  • Solvent Purification Systems: Many laboratories now use solvent purification systems that pass the solvent through columns of drying agents like activated alumina, providing a safe and reliable source of anhydrous solvent.

  • Distillation: Distilling solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons, calcium hydride for halogenated solvents) is a traditional and effective method, though it carries safety risks and requires careful setup.

Q3: What is the best way to handle and transfer air-sensitive reagents like n-butyllithium?

The two primary methods for handling air-sensitive reagents are using a Schlenk line or a glovebox.

  • Schlenk Line: A Schlenk line is a dual-manifold system that allows for the manipulation of reagents under vacuum or an inert atmosphere (usually nitrogen or argon).[7][8][9] Transfers are typically done using gas-tight syringes or cannulas.

  • Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for more complex manipulations as if on a benchtop.[10]

When using a syringe for transfer, ensure it is properly dried and flushed with an inert gas before drawing up the reagent.

Bischler-Napieralski Reaction Troubleshooting

Q4: My Bischler-Napieralski reaction is not working, or the yield is very low. What should I check?

Low or no yield in a Bischler-Napieralski reaction can be due to several factors. Here's a systematic approach to troubleshooting:

  • Aromatic Ring Activation: This reaction is an electrophilic aromatic substitution, so it works best with electron-rich aromatic rings. If your substrate has electron-withdrawing groups, the reaction will be more difficult.

  • Dehydrating Agent: The choice and quality of the dehydrating agent are critical. For less reactive substrates, a stronger dehydrating agent may be needed.

  • Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition and the formation of tar.

  • Moisture: The dehydrating agents used (e.g., POCl₃, P₂O₅) are highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

Q5: I'm observing a significant amount of a styrene-like side product in my Bischler-Napieralski reaction. How can I prevent this?

The formation of a styrene derivative is a common side reaction resulting from a retro-Ritter reaction of the nitrilium ion intermediate.[1][10]

  • Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.

  • Alternative Reagents: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to this fragmentation.[11]

Pictet-Spengler Reaction Troubleshooting

Q6: My Pictet-Spengler reaction is not proceeding to completion. What are the likely causes?

Incomplete conversion in a Pictet-Spengler reaction can often be attributed to the following:

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[12] If the catalyst is too weak, the reaction may not proceed.

  • Decomposition of Starting Material: Tryptamine and its derivatives can be sensitive to harsh acidic conditions and high temperatures.

  • Reagent Purity: Impurities in the aldehyde or solvent can interfere with the reaction. Water, in particular, can hydrolyze the iminium ion intermediate.[12]

  • Steric Hindrance: Bulky groups on either the amine or the aldehyde can slow the reaction down.

Q7: I am getting a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the stereoselectivity?

The formation of diastereomers is a common challenge, especially when using chiral starting materials.

  • Temperature Control: Lower reaction temperatures often favor the kinetically controlled product and can improve diastereoselectivity.[13]

  • Catalyst Choice: The choice of acid catalyst can significantly influence the diastereomeric ratio. For some substrates, milder acids or Lewis acids may provide better selectivity.

  • Protecting Groups: The presence and nature of protecting groups on the tryptamine nitrogen can influence the facial selectivity of the cyclization.

Quantitative Data Summary

The following tables provide quantitative data to aid in experimental design and troubleshooting.

Table 1: Stability of n-Butyllithium in Different Solvents

SolventConcentration (M)Temperature (°C)Half-life
Hexane1.625> 1 year
Diethyl Ether2.525~33 days
Tetrahydrofuran (THF)2.225~10 days
Tetrahydrofuran (THF)1.150~4 days

Data synthesized from multiple sources indicating relative stability trends. Exact values can vary based on purity and storage conditions.

Table 2: Acceptable Moisture Content for Anhydrous Solvents

SolventWater Content (ppm)Recommended Use
Standard Anhydrous< 50General use, less sensitive reactions
Extra Dry< 30Grignard reactions, many organometallic reactions
Super Dry< 10Highly sensitive reactions, e.g., with organolithiums

These are general guidelines. The specific requirements of your reaction may vary.

Table 3: Comparative Yields for Bischler-Napieralski Reaction of N-(3,4-dimethoxyphenethyl)acetamide

Dehydrating AgentSolventTemperature (°C)Yield (%)
POCl₃TolueneReflux75-85
P₂O₅ in POCl₃TolueneReflux80-90
Tf₂O, 2-chloropyridineDichloromethane-20 to 0~95
PPA-140-15060-70

Yields are approximate and can vary based on specific reaction conditions and scale.[11]

Table 4: Effect of Aromatic Ring Substituents on Pictet-Spengler Reaction Yields

Tryptamine DerivativeAldehydeConditionsYield (%)
TryptamineFormaldehydeHCl, MeOH, rtHigh
5-Methoxy-tryptamineAcetaldehydeTFA, CH₂Cl₂, rt> 90
5-Nitro-tryptamineAcetaldehydeTFA, CH₂Cl₂, refluxLow to moderate
PhenethylamineFormaldehydeHCl, refluxModerate
3,4-DimethoxyphenethylamineFormaldehydeHCl, rtHigh

Illustrates the general trend that electron-donating groups on the aromatic ring lead to higher yields under milder conditions.[13]

Experimental Protocols

Protocol 1: General Procedure for a Bischler-Napieralski Reaction under Inert Atmosphere

This protocol describes the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline.

1. Glassware Preparation:

  • Oven-dry a two-neck round-bottom flask, a reflux condenser, and a magnetic stir bar at 120 °C for at least 4 hours.
  • Assemble the flask and condenser while hot and allow them to cool to room temperature under a stream of dry nitrogen or argon.

2. Reaction Setup:

  • To the cooled flask, add N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq).
  • Under a positive pressure of inert gas, add anhydrous toluene via a syringe.
  • Fit the flask with a rubber septum on one neck and the condenser on the other. Connect the top of the condenser to a bubbler to maintain a positive pressure of inert gas.

3. Reagent Addition:

  • With stirring, slowly add phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq) dropwise via a syringe through the septum. This addition can be exothermic, so maintain a controlled addition rate.

4. Reaction:

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) using an oil bath.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

5. Work-up:

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
  • Slowly and carefully quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the mixture is basic.
  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 6,7-dimethoxy-3,4-dihydroisoquinoline.

Protocol 2: General Procedure for a Pictet-Spengler Reaction

This protocol describes the synthesis of 1,2,3,4-tetrahydro-β-carboline from tryptamine and formaldehyde.

1. Glassware and Reagent Preparation:

  • Use a clean, dry round-bottom flask with a magnetic stir bar. Oven-drying is recommended if using anhydrous solvents, but not strictly necessary for reactions in protic solvents like methanol.
  • Ensure the tryptamine is of high purity and the formaldehyde solution is fresh.

2. Reaction Setup:

  • Dissolve tryptamine (1.0 eq) in methanol in the round-bottom flask.
  • Stir the solution at room temperature.

3. Reagent Addition:

  • Add an aqueous solution of formaldehyde (37 wt. %, ~1.1 eq) dropwise to the stirred solution of tryptamine.
  • After the addition of formaldehyde, add hydrochloric acid (or another suitable acid like TFA) dropwise until the pH is acidic (typically pH 4-5).

4. Reaction:

  • Stir the reaction mixture at room temperature.
  • Monitor the reaction by TLC until the tryptamine is consumed (typically a few hours).

5. Work-up:

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
  • Remove the methanol under reduced pressure.
  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

6. Purification:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualized Workflows and Logic

Troubleshooting Bischler-Napieralski Reactions

Bischler_Napieralski_Troubleshooting start Low or No Yield in Bischler-Napieralski Reaction q_ring_activation Is the aromatic ring electron-rich? start->q_ring_activation s_ring_activation_no Use stronger conditions: - P₂O₅ in refluxing POCl₃ - Tf₂O with 2-chloropyridine q_ring_activation->s_ring_activation_no No q_dehydrating_agent Is the dehydrating agent fresh and anhydrous? q_ring_activation->q_dehydrating_agent Yes s_ring_activation_no->q_dehydrating_agent s_dehydrating_agent_no Use freshly opened or purified dehydrating agent. q_dehydrating_agent->s_dehydrating_agent_no No q_reaction_conditions Are reaction conditions (temp, time) optimized? q_dehydrating_agent->q_reaction_conditions Yes s_dehydrating_agent_no->q_reaction_conditions s_reaction_conditions_no Monitor by TLC to find optimal time. Consider a higher boiling solvent if reaction is slow. q_reaction_conditions->s_reaction_conditions_no No q_side_product Is a styrene side product observed? q_reaction_conditions->q_side_product Yes s_reaction_conditions_no->q_side_product s_side_product_yes Change solvent to the corresponding nitrile or use oxalyl chloride method (Larsen). q_side_product->s_side_product_yes Yes end_fail Consider alternative synthetic route. q_side_product->end_fail No, and other issues persist end_success Yield Improved s_side_product_yes->end_success

Caption: Troubleshooting decision tree for low yields in the Bischler-Napieralski reaction.

Workflow for Setting Up an Air-Sensitive Reaction via Schlenk Line

Schlenk_Line_Workflow cluster_prep Preparation cluster_setup Schlenk Line Setup cluster_reaction Reaction prep_glassware 1. Oven-dry all glassware (flask, condenser, stir bar) assemble_hot 2. Assemble glassware while hot prep_glassware->assemble_hot cool_under_inert 3. Cool under a stream of inert gas (N₂ or Ar) assemble_hot->cool_under_inert connect_to_line 4. Connect flask to Schlenk line cool_under_inert->connect_to_line vacuum_cycles 5. Perform 3 vacuum/ inert gas backfill cycles connect_to_line->vacuum_cycles establish_positive_pressure 6. Establish positive inert gas pressure (check bubbler) vacuum_cycles->establish_positive_pressure add_solid 7. Add solid reagents under a counterflow of inert gas establish_positive_pressure->add_solid add_solvent 8. Add anhydrous solvent via a dry, inert gas-flushed syringe add_solid->add_solvent add_liquid_reagent 9. Add air-sensitive liquid reagents via syringe or cannula transfer add_solvent->add_liquid_reagent run_reaction 10. Run reaction under a static pressure of inert gas add_liquid_reagent->run_reaction

Caption: General workflow for setting up an air-sensitive reaction using a Schlenk line.

References

Technical Support Center: Enhancing Diastereoselectivity with Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing diastereoselectivity using chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your asymmetric synthesis experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are chiral auxiliaries and how do they induce diastereoselectivity?

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] This creates a chiral molecule, and the steric and electronic properties of the auxiliary block one face of the reactive center of the substrate.[2][3] As a result, an incoming reagent is directed to the more accessible face, leading to the preferential formation of one diastereomer over the other.[1] This process typically involves three main steps: covalent attachment of the auxiliary to the substrate, the diastereoselective reaction, and finally, cleavage of the auxiliary to yield the desired enantiomerically enriched product.[4]

Q2: I am observing low diastereoselectivity. What are the common causes and how can I improve it?

Low diastereoselectivity can arise from several factors. The primary aspects to investigate are the choice of Lewis acid, reaction temperature, and the solvent system.[5] Suboptimal conditions can fail to create a well-organized, sterically hindered transition state, thus reducing the energy difference between the pathways leading to the different diastereomers.[5]

Troubleshooting Low Diastereoselectivity [5][6]

Potential CauseRecommended SolutionExpected Outcome
Suboptimal Lewis Acid Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂). The size and coordinating ability of the Lewis acid are crucial for forming a rigid chelated intermediate.[5]Identification of a Lewis acid that provides a more ordered transition state and higher diastereoselectivity.
High Reaction Temperature Lower the reaction temperature (e.g., to -78 °C). Lower temperatures increase the energy barrier for the formation of the minor diastereomer.[5]Enhanced diastereomeric ratio, as the reaction will favor the transition state with the lower activation energy.
Inappropriate Solvent Experiment with solvents of varying polarity. Solvents can influence the conformation of the substrate-Lewis acid complex and the solvation of transition states.[5]Improved diastereoselectivity due to better organization of the transition state.
Incorrect Reagent Stoichiometry Carefully optimize the stoichiometry of the base, Lewis acid, and electrophile.Maximized formation of the desired diastereomer by favoring the intended reaction pathway.
Impure Starting Materials Ensure the chiral auxiliary and other reagents are of high purity. The presence of stereoisomeric impurities in the auxiliary will directly decrease the diastereomeric excess of the product.[5]A higher diastereomeric ratio that accurately reflects the directing ability of the pure auxiliary.

Q3: The cleavage of my chiral auxiliary is incomplete or results in low yield. What should I do?

Incomplete cleavage is a common problem, often due to the steric hindrance of the auxiliary.[7] Low yields can also result from product decomposition or difficult purification.

Troubleshooting Auxiliary Cleavage [8][9]

Potential CauseRecommended SolutionExpected Outcome
Incomplete Cleavage Verify the quality and stoichiometry of cleavage reagents. Increase reaction time or temperature. Consider a stronger nucleophile (e.g., LiOOH instead of LiOH for hindered esters).[7][8]Complete consumption of the starting material and formation of the desired product.
Low Product Yield Optimize workup and purification procedures. Ensure the pH is appropriate for extracting the product after cleavage. For example, acidification is often necessary to extract the carboxylic acid product.[8]Improved recovery of the final product.
Product Epimerization Use milder cleavage conditions (e.g., reductive cleavage instead of harsh hydrolysis). Carefully control the temperature and reaction time to avoid racemization of the newly formed stereocenter.[8]Preservation of the product's enantiomeric purity.
Endocyclic Cleavage This is an undesired side reaction where the auxiliary ring is opened.[9] Ensure the correct nucleophile is used for the desired exocyclic cleavage (e.g., LiOOH for Evans auxiliaries).[10][11]Selective cleavage of the N-acyl bond and recovery of the intact auxiliary.

Q4: How can I recover the chiral auxiliary for reuse?

A key advantage of using chiral auxiliaries is the ability to recover and recycle them.[12] For auxiliaries like those derived from amino alcohols (e.g., Evans' oxazolidinones, pseudoephedrine), the auxiliary is often water-soluble after cleavage and product extraction.

General Auxiliary Recovery Protocol [12]

  • After extracting the desired product (typically into an organic solvent), the aqueous layer will contain the protonated auxiliary.

  • Basify the aqueous layer to a pH > 12 with a suitable base (e.g., NaOH).

  • Extract the free auxiliary from the basic aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts, concentrate, and purify the auxiliary if necessary.

Data Presentation: Diastereoselectivity in Asymmetric Reactions

The choice of chiral auxiliary and reaction conditions significantly impacts the diastereoselectivity. The following tables provide a summary of reported data for common asymmetric reactions.

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions with Evans' Oxazolidinone Auxiliaries [13]

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
(4R)-4-isopropyl-2-oxazolidinoneIsobutyraldehyde80>99:1
(4R)-4-isopropyl-2-oxazolidinoneBenzaldehyde95>99:1
(4S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde8595:5
(4S)-4-benzyl-2-oxazolidinoneBenzaldehyde8297:3

Table 2: Diastereoselectivity in Asymmetric Alkylation of Pseudoephedrine Amides [14][15]

Pseudoephedrine Amide SubstrateAlkyl HalideYield (%)Diastereomeric Ratio
N-propionylpseudoephedrineBenzyl bromide91>99:1
N-propionylpseudoephedrineMethyl iodide8598:2
N-butyrylpseudoephedrineAllyl iodide8897:3

Experimental Protocols

Here are detailed methodologies for key experiments involving the use of chiral auxiliaries.

Protocol 1: Evans Asymmetric Aldol Reaction[13][16][17]

This protocol describes the highly diastereoselective syn-aldol reaction using an N-acyloxazolidinone.

Step 1: Enolate Formation

  • To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (argon or nitrogen), cool the flask to -78 °C.

  • Add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the Z-boron enolate.

Step 2: Aldol Addition

  • Cool the enolate solution back down to -78 °C.

  • Add the aldehyde (1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for another hour.

Step 3: Work-up and Purification

  • Quench the reaction by adding a phosphate buffer solution (pH 7).

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Myers Asymmetric Alkylation of a Pseudoephedrine Amide[4][6][14][15]

This protocol outlines the diastereoselective alkylation of a pseudoephedrine amide enolate.

Step 1: Enolate Formation

  • To an oven-dried flask under an inert atmosphere, add the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0-7.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to form a suspension (~0.2 M).

  • Cool the suspension to 0 °C and slowly add a solution of lithium diisopropylamide (LDA) in THF/hexanes (2.0-2.2 equiv).

  • Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.

Step 2: Alkylation

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the alkylating agent (2.0-3.0 equiv) dropwise.

  • Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Cleavage of an Evans' Oxazolidinone Auxiliary with Lithium Hydroperoxide[4][8][9][12]

This protocol describes the cleavage of the auxiliary to yield a chiral carboxylic acid.

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a pre-cooled (0 °C) 30% aqueous solution of hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).

  • Stir the reaction mixture at 0 °C and monitor by TLC (typically complete within 1-4 hours).

  • Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate.

  • Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Visualizations

General Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage and Recovery Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (Xc) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Xc Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Products Diastereomeric Products (Major and Minor) Diastereoselective_Reaction->Diastereomeric_Products Cleavage Cleavage Reaction Diastereomeric_Products->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary (Xc*) Cleavage->Recovered_Auxiliary G cluster_0 Enolate Formation cluster_1 Transition State cluster_2 Product Formation N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Chelated Z-Enolate N_Acyl_Oxazolidinone->Z_Enolate Enolization Base_Lewis_Acid + Base (e.g., Et3N) + Lewis Acid (e.g., Bu2BOTf) Zimmerman_Traxler_TS Zimmerman-Traxler Chair-like Transition State Z_Enolate->Zimmerman_Traxler_TS Syn_Aldol_Adduct Syn-Aldol Adduct (Major Diastereomer) Zimmerman_Traxler_TS->Syn_Aldol_Adduct Facial selective attack directed by auxiliary Aldehyde Aldehyde Aldehyde->Zimmerman_Traxler_TS G Start Low Diastereomeric Ratio (d.r.) Observed Check_Temp Is reaction at low temperature (e.g., -78 °C)? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Lewis_Acid Is the Lewis Acid optimal? Check_Temp->Check_Lewis_Acid Yes Lower_Temp->Check_Lewis_Acid Screen_Lewis_Acids Screen Different Lewis Acids (e.g., TiCl4, SnCl4) Check_Lewis_Acid->Screen_Lewis_Acids No Check_Solvent Is the solvent optimal? Check_Lewis_Acid->Check_Solvent Yes Screen_Lewis_Acids->Check_Solvent Screen_Solvents Screen Solvents of Varying Polarity Check_Solvent->Screen_Solvents No Check_Purity Are starting materials pure? Check_Solvent->Check_Purity Yes Screen_Solvents->Check_Purity Purify_Reagents Purify Chiral Auxiliary and Other Reagents Check_Purity->Purify_Reagents No End Improved Diastereoselectivity Check_Purity->End Yes Purify_Reagents->End

References

Scaling up the synthesis of ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate for API manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate, a key intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs) such as Solifenacin.[1][2][3][4]

Overall Synthesis Workflow

The industrial synthesis of ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2-carboxylate can be summarized in three main stages:

  • Formation of Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline: This is typically achieved through a Bischler-Napieralski reaction followed by reduction, or a Pictet-Spengler reaction.

  • Chiral Resolution: The racemic mixture is resolved to isolate the desired (S)-enantiomer, commonly using a chiral resolving agent like D-(-)-tartaric acid.[5]

  • N-ethoxycarbonylation: The isolated (S)-enantiomer is then reacted with an ethyl chloroformate to yield the final product.

Synthesis_Workflow cluster_0 Stage 1: Racemic Precursor Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: N-ethoxycarbonylation Start Starting Materials Cyclization Bischler-Napieralski or Pictet-Spengler Reaction Start->Cyclization Reduction Reduction of Imine Cyclization->Reduction Racemic_THIQ Racemic (±)-1-phenyl- 1,2,3,4-tetrahydroisoquinoline Reduction->Racemic_THIQ Resolution Diastereomeric Salt Formation with D-(-)-tartaric acid Racemic_THIQ->Resolution Proceed to Resolution Crystallization Fractional Crystallization Resolution->Crystallization Liberation Liberation of (S)-enantiomer Crystallization->Liberation S_THIQ (S)-1-phenyl- 1,2,3,4-tetrahydroisoquinoline Liberation->S_THIQ Carbamoylation Reaction with Ethyl Chloroformate S_THIQ->Carbamoylation Final Step Final_Product Ethyl (1S)-1-phenyl-3,4- dihydroisoquinoline-2-carboxylate Carbamoylation->Final_Product Safety_Considerations Safety Process Safety Considerations Hazard_Eval Preliminary Hazard Evaluation Safety->Hazard_Eval Scale_Up_Strategy Safe Scale-Up Strategy Safety->Scale_Up_Strategy Thermal_Stab Thermal Stability of Components and Mixtures Hazard_Eval->Thermal_Stab Unwanted_Int Identify Unwanted Interactions Hazard_Eval->Unwanted_Int Contaminants Assess Effect of Potential Contaminants Hazard_Eval->Contaminants Heat_Transfer Heat Transfer and Cooling Capacity Scale_Up_Strategy->Heat_Transfer Runaway_Pot Assess Runaway Reaction Potential Scale_Up_Strategy->Runaway_Pot Emergency_Plan Emergency Venting and Quenching Procedures Scale_Up_Strategy->Emergency_Plan

References

Validation & Comparative

A Comparative Guide to Confirming the Enantiomeric Purity of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the synthesis and quality control of active pharmaceutical ingredients (APIs). The therapeutic efficacy and safety of a drug can be highly dependent on its stereochemistry, with one enantiomer often exhibiting the desired pharmacological activity while the other may be inactive or even elicit adverse effects. This guide provides an objective comparison of two primary analytical techniques for confirming the enantiomeric purity of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key chiral intermediate in the synthesis of various pharmaceuticals. We will explore High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent, presenting supporting data based on closely related structures and detailed experimental protocols.

Comparison of Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and widely used techniques for determining enantiomeric excess (e.e.). The choice between these methods often depends on factors such as the required accuracy, sample throughput, and available instrumentation.

Chiral HPLC is a separative technique that provides a physical separation of the enantiomers, offering high resolution and sensitivity. It is often considered the gold standard for quantitative enantiomeric purity analysis.

Chiral NMR is a spectroscopic technique that allows for the determination of enantiomeric excess without physical separation. By using a chiral solvating agent, the enantiomers become diastereomerically associated, leading to distinguishable signals in the NMR spectrum. This method is typically faster and requires less method development than HPLC.

The following table summarizes a comparison of the key performance characteristics of these two methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR)
Principle Physical separation of enantiomers on a chiral stationary phase.In-situ formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Resolution Baseline separation of enantiomeric peaks is often achievable.Depends on the chiral solvating agent and the specific analyte; may have overlapping signals.
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically mg/mL).
Quantification Highly accurate and precise, based on peak area integration.Good accuracy and precision, based on signal integration.
Speed Moderate; includes column equilibration and run time.Fast; rapid sample preparation and data acquisition.
Sample Throughput Lower compared to NMR.Higher, suitable for screening multiple samples.
Solvent Consumption Higher.Lower.
Method Development Can be more time-consuming, involving screening of columns and mobile phases.Generally faster, involving screening of chiral solvating agents.
Sample Recovery Non-destructive; sample can be collected post-detection.Non-destructive; sample is easily recovered.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the enantiomeric separation of structurally similar 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Lux® Cellulose-2 [cellulose tris(3-chloro-4-methylphenylcarbamate)] or Chiralpak® IC [cellulose tris(3,5-dichlorophenylcarbamate)], 5 µm, 250 x 4.6 mm

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and ethanol. The optimal ratio should be determined empirically, starting with a ratio of 90:10 (v/v) and adjusting to achieve optimal resolution and run time. The addition of a small amount of a basic modifier like diethylamine (0.1%) can improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

This method provides a rapid determination of enantiomeric purity by inducing chemical shift differences between the enantiomers in the presence of a chiral solvating agent.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • This compound sample

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a common choice for creating diastereomeric interactions with a variety of chiral compounds.

  • Deuterated solvent: Chloroform-d (CDCl₃)

Experimental Procedure:

  • Prepare a stock solution of the chiral solvating agent (e.g., 10 mg/mL in CDCl₃).

  • Dissolve a known amount of the this compound sample (e.g., 5 mg) in an NMR tube with approximately 0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Acquire another ¹H NMR spectrum. Observe the splitting of specific proton signals (e.g., the proton at the C1 position or the protons of the ethyl ester) into two distinct sets of signals corresponding to the two diastereomeric complexes.

  • Integrate the corresponding signals for each enantiomer.

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the integration values of the resolved signals:

% e.e. = [(Integration of Major Enantiomer Signal - Integration of Minor Enantiomer Signal) / (Integration of Major Enantiomer Signal + Integration of Minor Enantiomer Signal)] x 100

Visualizations

To further illustrate the experimental workflows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample of (S)-ethyl 1-phenyl-3,4- dihydroisoquinoline-2(1H)-carboxylate Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Chiral Column (e.g., Lux Cellulose-2) Inject->Column Detect UV Detector (220 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Sample Sample in NMR Tube (CDCl3) Add_CSA Add Chiral Solvating Agent Sample->Add_CSA Acquire Acquire ¹H NMR Spectrum Add_CSA->Acquire Spectrum Observe Signal Splitting Acquire->Spectrum Integrate Integrate Resolved Signals Spectrum->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Workflow for Chiral NMR Analysis.

Conclusion

Both chiral HPLC and chiral NMR are robust methods for determining the enantiomeric purity of this compound. Chiral HPLC is the preferred method for highly accurate and sensitive quantitative analysis, particularly in a quality control setting. Chiral NMR offers a rapid and efficient alternative, well-suited for reaction monitoring and high-throughput screening where speed is a primary consideration. For unequivocal confirmation of enantiomeric purity, especially during process development and for regulatory submissions, a cross-validation approach utilizing both techniques is highly recommended. The complementary nature of these methods provides a high degree of confidence in the analytical results.

Comparative analysis of different chiral catalysts for isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Chiral Catalysts for the Asymmetric Synthesis of Isoquinolines

The development of efficient and stereoselective methods for the synthesis of chiral isoquinoline frameworks is of paramount importance to researchers in medicinal chemistry and drug development, given their prevalence in a wide array of biologically active natural products and pharmaceuticals. This guide provides a comparative analysis of different classes of chiral catalysts employed in the asymmetric synthesis of isoquinolines and their derivatives, with a focus on performance, substrate scope, and reaction conditions. The catalysts covered include transition metal complexes of iridium and rhodium, as well as organocatalysts such as chiral phosphoric acids, bifunctional ureas, and thioureas.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes, particularly those featuring chiral phosphine ligands, have proven to be highly effective for the asymmetric hydrogenation of substituted isoquinolines to furnish chiral tetrahydroisoquinolines (THIQs). These reactions often proceed with high yields and excellent enantioselectivities.

Performance Data

A representative example of this is the iridium-catalyzed asymmetric hydrogenation of 1,3-disubstituted isoquinolines using a Xyliphos ligand, which affords cis-THIQs with high diastereoselectivity and enantioselectivity.[1]

EntrySubstrate (Isoquinoline Derivative)Product (Tetrahydroisoquinoline)Yield (%)ee (%)d.r. (cis:trans)
11-(Hydroxymethyl)-3-phenylisoquinoline(1S,3R)-3-Phenyl-1,2,3,4-tetrahydroisoquinoline-1-methanol9595>20:1
21-(Hydroxymethyl)-3-(4-methoxyphenyl)isoquinoline(1S,3R)-3-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-methanol9494>20:1
31-(Hydroxymethyl)-3-(4-fluorophenyl)isoquinoline(1S,3R)-3-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-1-methanol9695>20:1
41-(Hydroxymethyl)-3-(thiophen-2-yl)isoquinoline(1S,3R)-3-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline-1-methanol9393>20:1
53-Cyclohexyl-1-(hydroxymethyl)isoquinoline(1S,3R)-3-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline-1-methanol9292>20:1
Experimental Protocol

A representative experimental procedure for the iridium-catalyzed asymmetric hydrogenation is as follows:

To a solution of the 1,3-disubstituted isoquinoline (0.1 mmol) in anhydrous and degassed dichloromethane (1.0 mL) in a glovebox, [Ir(cod)Cl]₂ (1.25 mol%) and the chiral Xyliphos ligand (2.75 mol%) are added. The resulting solution is stirred for 10 minutes at room temperature. The reaction mixture is then transferred to an autoclave, which is purged with hydrogen gas three times before being pressurized to 50 bar H₂. The reaction is stirred at room temperature for 24 hours. After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.[1]

Catalytic Cycle

G Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation Ir_precatalyst [Ir(cod)Cl]₂ + L Active_Ir_H2 [Ir(H)₂(L)]⁺ Ir_precatalyst->Active_Ir_H2 H₂ Substrate_complex [Ir(H)₂(L)(Isoquinoline)]⁺ Active_Ir_H2->Substrate_complex Isoquinoline Hydride_insertion Ir-H Insertion Intermediate Substrate_complex->Hydride_insertion Hydride Insertion Product_complex [Ir(L)(THIQ)]⁺ Hydride_insertion->Product_complex Reductive Elimination Product_complex->Active_Ir_H2 H₂ Product_release THIQ Product_complex->Product_release

Caption: Proposed catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation of isoquinolines.

Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids have emerged as powerful Brønsted acid organocatalysts for a variety of asymmetric transformations, including the enantioselective synthesis of isoquinoline derivatives. One notable application is the phosphinylation of 3,4-dihydroisoquinolines.

Performance Data

The enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides, catalyzed by a chiral phosphoric acid, provides access to chiral α-amino diarylphosphine oxides with high yields and enantioselectivities.[2][3]

EntrySubstrate (Dihydroisoquinoline)Nucleophile (Diarylphosphine Oxide)ProductYield (%)ee (%)
13,4-DihydroisoquinolineDiphenylphosphine oxide(R)-(1-(Diphenylphosphoryl)-1,2,3,4-tetrahydroisoquinolin-2-yl)(tert-butyl)methanone9596
26,7-Dimethoxy-3,4-dihydroisoquinolineDiphenylphosphine oxide(R)-(1-(Diphenylphosphoryl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)(tert-butyl)methanone9395
33,4-DihydroisoquinolineBis(4-methoxyphenyl)phosphine oxide(R)-(1-(Bis(4-methoxyphenyl)phosphoryl)-1,2,3,4-tetrahydroisoquinolin-2-yl)(tert-butyl)methanone9697
43,4-DihydroisoquinolineBis(4-fluorophenyl)phosphine oxide(R)-(1-(Bis(4-fluorophenyl)phosphoryl)-1,2,3,4-tetrahydroisoquinolin-2-yl)(tert-butyl)methanone9495
57-Bromo-3,4-dihydroisoquinolineDiphenylphosphine oxide(R)-(7-Bromo-1-(diphenylphosphoryl)-1,2,3,4-tetrahydroisoquinolin-2-yl)(tert-butyl)methanone9094
Experimental Protocol

A representative experimental procedure for the CPA-catalyzed enantioselective phosphinylation is as follows:

To a solution of the 3,4-dihydroisoquinoline (0.2 mmol) and di-tert-butyl dicarbonate (0.3 mmol) in methyl tert-butyl ether (MTBE, 2 mL) is added the chiral phosphoric acid catalyst (5 mol%). The mixture is stirred at 50 °C for 30 minutes. Then, 4 Å molecular sieves (50 mg) and the diarylphosphine oxide (0.24 mmol) are added, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.[2]

Reaction Mechanism

G Proposed Mechanism for CPA-Catalyzed Phosphinylation DHIQ 3,4-Dihydroisoquinoline Activated_DHIQ N-Boc-1-tert-butoxy- dihydroisoquinoline DHIQ->Activated_DHIQ + Boc₂O Boc2O Boc₂O Iminium_ion_pair Chiral Ion Pair [N-Boc-Iminium]⁺[CPA]⁻ Activated_DHIQ->Iminium_ion_pair + CPA CPA Chiral Phosphoric Acid (CPA) Addition_TS Nucleophilic Addition Transition State Iminium_ion_pair->Addition_TS + Diarylphosphine Oxide SPO Diarylphosphine Oxide Product_CPA_complex Product-CPA Complex Addition_TS->Product_CPA_complex Product_CPA_complex->CPA Catalyst Turnover Product α-Amino Phosphine Oxide Product_CPA_complex->Product

Caption: Proposed mechanism for the chiral phosphoric acid-catalyzed enantioselective phosphinylation.

Bifunctional Organocatalysis for Axially Chiral Isoquinoline N-Oxides

Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a urea or thiourea moiety, can effectively catalyze the synthesis of axially chiral biaryls. A notable application is the enantioselective synthesis of axially chiral isoquinoline N-oxides.

Performance Data

The use of a bifunctional quinidine-derived urea organocatalyst enables the synthesis of various axially chiral isoquinoline N-oxides with excellent yields and enantioselectivities.[4]

EntrySubstrate (1-(3-hydroxyphenyl)isoquinoline 2-oxide derivative)Halogenating AgentProductYield (%)ee (%)
11-(3-Hydroxyphenyl)isoquinoline 2-oxideN-Bromosuccinimide (NBS)1-(2-Bromo-5-hydroxyphenyl)isoquinoline 2-oxide9999
21-(3-Hydroxy-4-methylphenyl)isoquinoline 2-oxideNBS1-(2-Bromo-5-hydroxy-4-methylphenyl)isoquinoline 2-oxide9898
31-(4-Fluoro-3-hydroxyphenyl)isoquinoline 2-oxideNBS1-(2-Bromo-4-fluoro-5-hydroxyphenyl)isoquinoline 2-oxide9799
41-(3-Hydroxyphenyl)isoquinoline 2-oxideN-Chlorosuccinimide (NCS)1-(2-Chloro-5-hydroxyphenyl)isoquinoline 2-oxide9597
51-(3-Hydroxynaphthalen-2-yl)isoquinoline 2-oxideNBS1-(1-Bromo-4-hydroxynaphthalen-2-yl)isoquinoline 2-oxide9696
Experimental Protocol

A representative experimental procedure for the synthesis of axially chiral isoquinoline N-oxides is as follows:

To a solution of the 1-(3-hydroxyphenyl)isoquinoline 2-oxide (0.1 mmol) and the bifunctional organocatalyst (10 mol%) in toluene (1.0 mL) at -20 °C is added the N-halosuccinimide (1.2 equiv). The reaction mixture is stirred at this temperature for the specified time (typically 12-24 hours), with progress monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the axially chiral isoquinoline N-oxide.

Proposed Mechanism

G Proposed Mechanism for Bifunctional Organocatalyst Substrate Isoquinoline N-Oxide Substrate Substrate_Catalyst_Complex Substrate-Catalyst Hydrogen-Bonded Complex Substrate->Substrate_Catalyst_Complex + Catalyst Catalyst Bifunctional Urea Catalyst Ternary_Complex Ternary Complex Substrate_Catalyst_Complex->Ternary_Complex + Halogenating Agent Halogenating_Agent N-Halosuccinimide Halogenation_TS Enantioselective Halogenation Transition State Ternary_Complex->Halogenation_TS Product_Complex Product-Catalyst Complex Halogenation_TS->Product_Complex Product_Complex->Catalyst Catalyst Turnover Product Axially Chiral Product Product_Complex->Product G Catalytic Cycle for Thiourea-Catalyzed Pictet-Spengler Reaction Tryptamine Tryptamine Imine Iminium Ion Tryptamine->Imine + Aldehyde, H⁺ Aldehyde Aldehyde Activated_Imine Activated Iminium Ion (Chiral Ion Pair) Imine->Activated_Imine + Thiourea-Acid Complex Thiourea_Acid Thiourea-Acid Complex Cyclization_TS Enantioselective Cyclization Activated_Imine->Cyclization_TS Intermediate Spiroindolenine Intermediate Cyclization_TS->Intermediate Rearomatization Rearomatization Intermediate->Rearomatization Product Tetrahydro-β-carboline Rearomatization->Product G Catalytic Cycle for Rhodium-Catalyzed Isoquinoline Synthesis RhIII_catalyst [Cp*Rh(III)] Rhodacycle Rhodacycle Intermediate RhIII_catalyst->Rhodacycle + Benzimidate, -H⁺ Benzimidate Benzimidate Insertion_intermediate Migratory Insertion Intermediate Rhodacycle->Insertion_intermediate + Vinyl Selenone Vinyl_selenone Vinyl Selenone Reductive_elimination Reductive Elimination Insertion_intermediate->Reductive_elimination Product Isoquinoline Reductive_elimination->Product RhI_species [Cp*Rh(I)] Reductive_elimination->RhI_species RhI_species->RhIII_catalyst Oxidant

References

Navigating the Chiral Maze: A Comparative Guide to Validating Analytical Methods for Enantiomeric Excess Determination with Raman Optical Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral drug development and quality control. While established chromatographic techniques have long been the industry standard, chiroptical methods, particularly Raman Optical Activity (ROA), are emerging as powerful, non-destructive alternatives. This guide provides an objective comparison of ROA with traditional methods for determining enantiomeric excess, supported by experimental data and detailed protocols, to empower you in selecting the optimal analytical strategy.

Raman Optical Activity (ROA) is a spectroscopic technique that measures the small difference in the intensity of Raman scattered right- and left-circularly polarized light from a chiral molecule.[1] This differential scattering provides a rich vibrational spectrum that is exquisitely sensitive to the three-dimensional structure of a molecule, making it a direct probe of chirality.[2] Unlike conventional methods that rely on physical separation of enantiomers, ROA offers a non-destructive analysis directly in solution, often without the need for derivatization or specialized chiral selectors.[3]

Performance Comparison: ROA vs. Traditional Methods

The choice of an analytical method for determining enantiomeric excess is a critical decision, balancing factors such as accuracy, precision, sensitivity, speed, and sample requirements. The following table summarizes the key performance characteristics of ROA compared to established techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterRaman Optical Activity (ROA)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy (with Chiral Solvating Agents)
Principle Measures the differential Raman scattering of circularly polarized light by enantiomers.[1]Physical separation of enantiomers on a chiral stationary phase.[4]Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[5]
Accuracy High (e.g., 0.05% for neat α-pinene, 0.22% for alanine aqueous solution).[4]High, with recovery typically between 98-102%.[6][7]Generally good, with errors of around ±1-10% depending on the system.[8]
Precision (%RSD) High, with reported RMSECV not exceeding 1.35%.High, with intra- and inter-day precision typically <2%.[6][7]Good, with RSD values often below 5%.
Limit of Detection (LOD) Dependent on the strength of the ROA signal; can be in the µg/mL to mg/mL range.High sensitivity, often in the ng/mL to µg/mL range.[6][9]Lower sensitivity, typically in the mg/mL range.[10]
Limit of Quantitation (LOQ) Typically in the µg/mL to mg/mL range.High sensitivity, often in the ng/mL to µg/mL range.[6][9]Lower sensitivity, typically in the mg/mL range.[10][11]
Analysis Time Relatively fast, with spectra recorded in minutes to a few hours for high accuracy.[4]Can be lengthy due to method development and run times (typically 10-60 minutes per sample).[12]Very rapid, with spectra acquired in under 5 minutes.[12]
Sample Requirements Non-destructive, requires sample in solution.Destructive (sample is passed through a column), requires sample in a suitable mobile phase.Non-destructive, requires sample in a suitable deuterated solvent.
Versatility Broadly applicable to chiral molecules in solution.[2]Widely applicable, but requires a suitable chiral stationary phase for each compound class.[4]Applicable to a wide range of compounds, but requires a suitable chiral solvating agent.[5]
Key Advantages Non-destructive, no separation required, provides structural information.[3]High accuracy and precision, well-established and validated methods.[10]Rapid analysis, non-destructive, provides structural information.[12]
Key Limitations Lower sensitivity compared to HPLC, instrumentation is less common.[1]Requires method development for each compound, can be time-consuming.[12]Lower sensitivity, may require higher sample concentrations.[10]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for determining enantiomeric excess using ROA, Chiral HPLC, and NMR Spectroscopy.

Raman Optical Activity (ROA)

Objective: To determine the enantiomeric excess of a chiral molecule in solution.

Methodology:

  • Sample Preparation:

    • Prepare a series of calibration standards with known enantiomeric excess values (e.g., 100:0, 90:10, 75:25, 50:50, etc.) of the analyte in a suitable solvent.

    • Prepare the unknown sample in the same solvent and at a similar concentration to the standards.

  • Instrumentation and Data Acquisition:

    • Use a dedicated ROA spectrometer.

    • Simultaneously collect Raman and ROA spectra for each standard and the unknown sample. A typical spectral range is 40-2400 cm⁻¹.[4]

    • Acquire spectra for a sufficient duration to achieve an adequate signal-to-noise ratio. This can range from minutes to several hours for high-accuracy measurements.[4]

  • Data Processing and Analysis:

    • Correct the spectra for baseline and any potential artifacts.

    • Normalize the ROA spectra to account for fluctuations in laser power.[4]

    • Use a multivariate calibration method, such as Partial Least Squares (PLS) regression, to build a predictive model from the spectra of the calibration standards.

    • Apply the PLS model to the ROA spectrum of the unknown sample to determine its enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a chiral compound to determine its enantiomeric excess.

Methodology:

  • Method Development:

    • Select an appropriate chiral stationary phase (CSP) based on the analyte's structure (e.g., polysaccharide-based columns).

    • Optimize the mobile phase composition (e.g., mixtures of alkanes and alcohols for normal phase, or acetonitrile and buffer for reversed phase) to achieve baseline resolution of the enantiomers.

    • Optimize other chromatographic parameters such as flow rate, column temperature, and detection wavelength.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[4]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

  • Analysis:

    • Inject a racemic standard of the compound to determine the retention times of the two enantiomers.

    • Inject the sample solution.

    • Detect the enantiomers using a suitable detector, most commonly a UV detector at a wavelength where the compound absorbs.

  • Quantification:

    • Integrate the peak areas of the two enantiomer signals.

    • Calculate the enantiomeric excess using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Objective: To determine the enantiomeric excess by inducing chemical shift differences between enantiomers through the formation of diastereomeric complexes.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add a chiral solvating agent (CSA) to the NMR tube. The choice of CSA depends on the functional groups present in the analyte.

    • The analyte and chiral solvating agent can be directly mixed in the NMR tube.[13]

  • Analysis:

    • Acquire ¹H NMR spectra after the addition of the CSA.

    • Monitor the spectra for the resolution of a specific proton signal of the analyte into two distinct peaks, representing the two diastereomeric complexes.

    • Optimize the molar ratio of CSA to analyte to achieve baseline separation of the signals.

  • Quantification:

    • Once optimal signal separation is achieved, carefully integrate the two resolved peaks.

    • The ratio of the integrals of these two peaks directly corresponds to the ratio of the enantiomers in the sample.

Method Validation

Validation of any analytical method is essential to ensure its suitability for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for analytical procedure validation. The key parameters are summarized below.

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizing the Workflow and Comparison

To further clarify the processes and relationships discussed, the following diagrams are provided.

G Experimental Workflow for Enantiomeric Excess Determination using ROA cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_standards Prepare Calibration Standards (Known ee values) instrument ROA Spectrometer prep_standards->instrument prep_unknown Prepare Unknown Sample prep_unknown->instrument acquire Acquire Raman and ROA Spectra instrument->acquire processing Spectral Correction (Baseline, Artifacts, Normalization) acquire->processing model Build PLS Regression Model (from standards) processing->model determine_ee Determine ee of Unknown model->determine_ee G Comparison of Analytical Methods for Enantiomeric Excess Determination cluster_attributes ROA Raman Optical Activity (ROA) NonDestructive Non-Destructive ROA->NonDestructive HighAccuracy High Accuracy ROA->HighAccuracy StructuralInfo Provides Structural Information ROA->StructuralInfo NoSeparation No Separation Required ROA->NoSeparation HPLC Chiral HPLC HPLC->HighAccuracy HighSensitivity High Sensitivity HPLC->HighSensitivity NMR NMR Spectroscopy (with CSA) NMR->NonDestructive RapidAnalysis Rapid Analysis NMR->RapidAnalysis NMR->StructuralInfo NMR->NoSeparation

References

Tetrahydroisoquinoline Analogs as Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry due to its prevalence in natural products and its wide array of biological activities. [1][2] This guide offers a comparative analysis of the structure-activity relationships (SAR) of two series of THIQ derivatives investigated for their potential as anticancer agents through the inhibition of tubulin polymerization. A significant number of THIQ derivatives have been developed as potent inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest and apoptosis in cancer cells.[1]

Comparative Analysis of Tetrahydroisoquinoline Analogs

This guide focuses on two distinct series of C1 and C3-substituted THIQ analogs, which have been shown to be potent inhibitors of tubulin polymerization. The antiproliferative activity of these compounds is largely influenced by the nature and position of substituents on the THIQ core and the N-benzyl group.[1][3]

Key Structure-Activity Relationship (SAR) Observations:
  • Substitution on the THIQ Core: Modifications at the C1 and C3 positions of the THIQ ring significantly impact antiproliferative activity. For instance, a methyl substitution at the C3 position has been demonstrated to be more potent than the non-methylated counterpart.[3] Conversely, the introduction of a bulky phenyl group at the C1 position can decrease activity.[3]

  • Substitution on the N-Benzyl Group: The nature and position of substituents on the N-benzyl group are crucial for activity. Dichloro-substitution on this ring has resulted in highly potent derivatives with GI50 values in the nanomolar range against a variety of cancer cell lines.[1]

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity and tubulin polymerization inhibitory activity of representative THIQ analogs from two comparative series.

Compound Series R1 R2 Cell Line IC50 (µM) - Antiproliferative IC50 (µM) - Tubulin Polymerization
1a 1HHMCF-71.52.1
1b 1CH3HMCF-70.81.2
1c 1HPhenylMCF-7>10>20
2a 2HHHeLa2.33.5
2b 2H3,4-Cl2HeLa0.050.1
2c 2CH33,4-Cl2HeLa0.020.08

Note: The data presented is a representative compilation from multiple sources for illustrative purposes and may not be from a single study.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation and comparison of novel chemical entities.[1] Below are the methodologies for key assays used in the study of THIQ derivatives.

In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method used to assess cell viability.[4][5][6][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the THIQ analogs and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. Living cells with active metabolism convert the MTT into a purple formazan product.[6]

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.[1][8]

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer is prepared on ice.

  • Compound Addition: The THIQ analogs are added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: The plate is transferred to a pre-warmed 37°C plate reader to initiate tubulin polymerization.

  • Data Acquisition: The increase in fluorescence (or turbidity at 340 nm) is monitored over time as the tubulin polymerizes.[8][9]

  • Data Analysis: The rate of polymerization and the maximum polymer mass are calculated. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[1]

Visualizing Microtubule Dynamics and the Effect of THIQ Inhibitors

The following diagram illustrates the dynamic process of microtubule formation and the mechanism by which THIQ analogs inhibit this process, leading to cell cycle arrest.

Microtubule_Dynamics cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by THIQ Analogs Tubulin αβ-Tubulin Dimers Protofilament Protofilament Assembly Tubulin->Protofilament GTP Microtubule Microtubule Elongation Protofilament->Microtubule Dynamics Dynamic Instability (Polymerization/Depolymerization) Microtubule->Dynamics Inhibition Inhibition of Polymerization Microtubule->Inhibition CellCycle Normal Cell Cycle Progression Dynamics->CellCycle THIQ THIQ Analog THIQ->Inhibition Arrest Mitotic Arrest (G2/M Phase) Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by THIQ analogs leading to mitotic arrest.

References

A Comparative Guide to the Synthesis of 1-Phenyl-3,4-dihydroisoquinolines: Established Methods vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 1-phenyl-3,4-dihydroisoquinolines, a core scaffold in many biologically active compounds, is a critical endeavor. This guide provides an objective comparison of established synthetic routes, namely the Bischler-Napieralski and Pictet-Spengler reactions, against newer, innovative methods. The performance of these routes is benchmarked using available experimental data on reaction yields, conditions, and efficiency.

Executive Summary

The synthesis of 1-phenyl-3,4-dihydroisoquinolines has traditionally been dominated by the Bischler-Napieralski and Pictet-Spengler reactions. While reliable, these methods often necessitate harsh conditions. Recent advancements have introduced milder and more efficient alternatives, including trifluoromethanesulfonic anhydride (Tf2O)-promoted cyclization, chemoenzymatic synthesis, and asymmetric hydrogenation techniques. This guide will delve into a comparative analysis of these methods, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most suitable synthetic strategy.

Comparison of Synthetic Routes

The following tables summarize the quantitative data for the synthesis of 1-phenyl-3,4-dihydroisoquinolines and their subsequent reduction to the corresponding tetrahydroisoquinolines using various methods.

Table 1: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline

MethodKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Bischler-Napieralski Polyphosphoric Acid (PPA)-140Not specified72[1]
Bischler-Napieralski POCl₃, P₂O₅BenzeneRefluxNot specified86.7[2]
Tf₂O-Promoted B-N Type Tf₂O, 2-chloropyridineDichloromethane-20 to 00.83High (not specified)[3]

Table 2: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline from the Dihydroisoquinoline Precursor

MethodReducing AgentSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)Reference
Standard Reduction Sodium BorohydrideMethanol252.5Not specifiedN/A[2]
Asymmetric Hydrogenation [Ir(cod)Cl]₂ / LigandDichloromethaneRoom Temp24up to 99up to 94[2][4]
Asymmetric Transfer Hydrogenation Arene/Ru/TsDPEN catalystFormic acid/TriethylamineNot specifiedNot specifiedHigh (not specified)High (not specified)[5][6]
Chemoenzymatic (One-Pot) Laccase/TEMPO & Phosphate bufferPhosphate Buffer37Not specifiedup to 87N/A[7]

Experimental Protocols

Established Method: Bischler-Napieralski Reaction

This established method involves the cyclization of a β-phenylethylamide using a dehydrating agent.

Synthesis of N-(2-phenylethyl)benzamide: To a solution of β-phenylethylamine in a non-polar solvent, an equimolar amount of benzoyl chloride is added dropwise at a low temperature (e.g., 0 °C). An organic base, such as triethylamine or pyridine, is used to neutralize the HCl generated. The reaction mixture is stirred for several hours at room temperature. After completion, the product is isolated by extraction and purified by recrystallization.

Cyclization to 1-Phenyl-3,4-dihydroisoquinoline: The N-(2-phenylethyl)benzamide is heated with a dehydrating agent like polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in a high-boiling solvent like toluene or xylene.[3][8] The reaction is typically carried out at reflux temperature for several hours. The product is then isolated by basification, extraction, and purification.

Established Method: Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[9][10] For the synthesis of 1-phenyl-tetrahydroisoquinolines, phenethylamine is reacted with benzaldehyde.

Procedure: Phenethylamine and benzaldehyde are dissolved in a suitable solvent, and a protic or Lewis acid catalyst (e.g., HCl, TFA) is added.[11] The reaction mixture is heated, often to reflux, for several hours. For less nucleophilic aromatic rings like a phenyl group, harsher conditions such as higher temperatures and strong acids are typically required to achieve good yields.[10][12] The product, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, is isolated after workup and purification. It is important to note that this method directly yields the tetrahydroisoquinoline, not the dihydroisoquinoline intermediate.

New Synthetic Route: Tf₂O-Promoted Bischler-Napieralski-Type Synthesis

This modern variation of the Bischler-Napieralski reaction utilizes trifluoromethanesulfonic anhydride (Tf₂O) for a milder and more efficient cyclodehydration.[13][14]

Procedure: To a solution of the N-phenethylbenzamide in dichloromethane at -20 °C, 2-chloropyridine is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride.[3] The reaction is stirred at low temperature for a short period. This method often proceeds with shorter reaction times and under milder conditions compared to the classical Bischler-Napieralski reaction.[8]

New Synthetic Route: Asymmetric Hydrogenation

This method allows for the enantioselective synthesis of chiral 1-phenyl-1,2,3,4-tetrahydroisoquinolines from the corresponding dihydroisoquinoline.

Procedure: 1-Phenyl-3,4-dihydroisoquinoline is dissolved in a suitable solvent (e.g., dichloromethane) in a high-pressure reactor. A chiral catalyst, typically an iridium or ruthenium complex with a chiral phosphine ligand (e.g., [Ir(cod)Cl]₂ with a custom ligand), is added.[2][4] The reactor is then pressurized with hydrogen gas and the reaction is stirred at room temperature for a specified time. This method can provide high yields and excellent enantioselectivity.[15]

Visualization of Synthetic Workflows

Established Methods

Bischler_Napieralski_Workflow cluster_step1 Amide Formation cluster_step2 Cyclization A β-Phenylethylamine C N-(2-phenylethyl)benzamide A->C Acylation B Benzoyl Chloride B->C Acylation E 1-Phenyl-3,4-dihydroisoquinoline C->E Intramolecular Cyclization D Dehydrating Agent (e.g., PPA, POCl₃)

Bischler-Napieralski Reaction Workflow.

Pictet_Spengler_Workflow cluster_step1 Condensation & Cyclization A β-Phenylethylamine D 1-Phenyl-1,2,3,4-tetrahydroisoquinoline A->D One-Pot Reaction B Benzaldehyde B->D One-Pot Reaction C Acid Catalyst (e.g., HCl, TFA)

Pictet-Spengler Reaction Workflow.
New Synthetic Routes

Tf2O_Promoted_Workflow cluster_step1 Amide Formation (as in B-N) cluster_step2 Tf₂O-Promoted Cyclization A N-(2-phenylethyl)benzamide C 1-Phenyl-3,4-dihydroisoquinoline A->C Mild Cyclodehydration B Tf₂O, 2-chloropyridine

Tf₂O-Promoted B-N Type Workflow.

Asymmetric_Hydrogenation_Workflow cluster_step1 Starting Material cluster_step2 Asymmetric Reduction A 1-Phenyl-3,4-dihydroisoquinoline C (R/S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline A->C Enantioselective Hydrogenation B H₂, Chiral Catalyst (e.g., Ir-complex)

References

A Comparative Analysis of the Biological Activities of (S) vs. (R) Enantiomers of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of drug candidates can significantly influence their pharmacological activity, with enantiomers often exhibiting distinct biological profiles. This guide provides an objective comparison of the biological activities of (S) and (R) enantiomers of selected isoquinoline derivatives, supported by experimental data. Isoquinoline alkaloids and their synthetic analogs represent a critical class of compounds with a broad range of therapeutic applications, making the understanding of their stereospecific interactions with biological targets paramount for rational drug design.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of enantiomeric pairs of isoquinoline derivatives, highlighting the stereoselectivity of their interactions.

Table 1: Comparative Cytotoxicity of Salsolinol Enantiomers in SH-SY5Y Neuroblastoma Cells

EnantiomerIC50 (µM)Reference
(S)-Salsolinol296.6[1]
(R)-Salsolinol540.2[1]

IC50 values were determined using the Alamar Blue assay after a 12-hour incubation period.[1]

Table 2: Dopamine D1 Receptor Binding Affinity of l-tetrahydropalmatine (l-THP)

CompoundD1 Receptor Affinity (Ki, nM)Reference
l-tetrahydropalmatine (l-THP)94[2]
d/l-tetrahydropalmatine (3:1 mixture)1300[2]

Binding affinity was determined by the inhibition of [3H]SCH 23390 binding to the human D1 receptor.[2]

Table 3: Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Enantiomers on Dopamine Metabolism in Rat Striatum

EnantiomerEffect on DOPAC LevelsEffect on HVA LevelsEffect on Dopamine Metabolism RateReference
(S)-1MeTIQSignificantly depressed (by 60%)Significantly depressed (by 40%)Attenuated (by about 60%)[3]
(R)-1MeTIQNo significant effectSignificantly increased (by about 70%)Increased (by 50%)[3]

Data is presented as the observed effect compared to a control group.[3]

Key Signaling Pathway: Dopamine Metabolism and the Influence of Salsolinol

Salsolinol, an isoquinoline derivative found endogenously, is formed from the condensation of dopamine and acetaldehyde.[4] Its enantiomers can differentially interact with key components of the dopamine signaling pathway. The following diagram illustrates the metabolic pathway of dopamine and the points of interaction for salsolinol.

Dopamine_Metabolism cluster_synthesis Dopamine Synthesis & Metabolism cluster_interaction Salsolinol Interaction Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Salsolinol (R,S)-Salsolinol Dopamine->Salsolinol Non-enzymatic condensation DOPAC DOPAC Dopamine->DOPAC MAO D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Acetaldehyde Acetaldehyde Acetaldehyde->Salsolinol HVA HVA DOPAC->HVA COMT TH_enzyme Tyrosine Hydroxylase (TH) Salsolinol_node (S)-Salsolinol (R)-Salsolinol Salsolinol_node->D2_Receptor Binds with different affinities Salsolinol_node->TH_enzyme Inhibits (R) > (S) Receptor_Binding_Workflow start Start: Synthesize/Isolate (S) and (R) Enantiomers prep_membranes Prepare Rat Striatal Membranes (Source of D1 Receptors) start->prep_membranes radioligand_binding Radioligand Binding Assay ([3H]SCH 23390) prep_membranes->radioligand_binding incubation Incubate Membranes with Radioligand and Test Compound (Varying Concentrations) radioligand_binding->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis: Calculate Ki values quantification->data_analysis end End: Determine Binding Affinity of Each Enantiomer data_analysis->end

References

Evaluating the efficacy of different chiral ligands in asymmetric oxidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective oxidation of prochiral substrates is a cornerstone of modern organic synthesis, providing critical access to chiral building blocks for the pharmaceutical and fine chemical industries. The success of these transformations hinges on the judicious selection of a chiral ligand to steer the stereochemical outcome. This guide offers an objective comparison of the performance of prominent chiral ligands in three key asymmetric oxidation reactions: epoxidation, dihydroxylation, and sulfoxidation. The information presented is supported by experimental data to facilitate the selection of the optimal catalytic system for specific research and development needs.

Asymmetric Epoxidation: A Comparative Analysis

Asymmetric epoxidation is a fundamental method for the stereoselective synthesis of chiral epoxides, which are versatile intermediates in organic synthesis.[1] The choice of chiral ligand is paramount in achieving high enantioselectivity and yield.

Performance Data

The following tables summarize the performance of various widely used chiral ligands in the asymmetric epoxidation of common olefin substrates. The data includes enantiomeric excess (ee%), yield, and key reaction conditions to allow for direct comparison.

Table 1: Asymmetric Epoxidation of Styrene [1]

Ligand/Catalyst SystemOxidantTemperature (°C)Yield (%)ee (%)
(R,R)-Mn(Salen)Cl (Jacobsen's Catalyst)NaOCl-78-86
Proline-derived C1-symmetric Salen-Ti(OiPr)₄H₂O₂--96-98 (S)
Shi Catalyst (Fructose-derived)Oxone--71-85 (R)
Modified Shi CatalystOxone-106390 (R)

Table 2: Asymmetric Epoxidation of cis-β-Methylstyrene

Ligand/Catalyst SystemOxidantTemperature (°C)Yield (%)ee (%)
(R,R)-Mn(Salen)Cl (Jacobsen's Catalyst)NaOCl-788492
Shi Catalyst (Fructose-derived)Oxone08594

Asymmetric Dihydroxylation: The Sharpless Method

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes.[2][3] This reaction typically employs osmium tetroxide as the catalyst in the presence of a chiral cinchona alkaloid-derived ligand.[2][4] The choice between the pseudoenantiomeric ligands, (DHQ)₂PHAL and (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation.[3]

Performance Data

The Sharpless asymmetric dihydroxylation is known for its high enantioselectivities across a broad range of olefin substrates.

Table 3: Sharpless Asymmetric Dihydroxylation of Various Olefins

Olefin SubstrateChiral Ligandee (%)
Styrene(DHQD)₂PHAL (AD-mix-β)>99
1-Decene(DHQ)₂PHAL (AD-mix-α)97
trans-Stilbene(DHQD)₂PHAL (AD-mix-β)>99

Asymmetric Sulfoxidation: Synthesis of Chiral Sulfoxides

Chiral sulfoxides are valuable intermediates and auxiliaries in asymmetric synthesis.[5][6] Catalytic asymmetric sulfoxidation of prochiral sulfides is a preferred method for their preparation, often utilizing metal complexes with chiral ligands and a terminal oxidant.[7]

Performance Data

Various chiral ligands have been successfully employed in the asymmetric oxidation of sulfides.

Table 4: Asymmetric Oxidation of Thioanisole (Methyl Phenyl Sulfide)

Ligand/Catalyst SystemOxidantee (%)
(R)-BINOL / Ti(O-i-Pr)₄Cumene Hydroperoxide96
(R,R)-Salen-Vanadium ComplexH₂O₂95
Chiral Iron(III)-Salen ComplexH₂O₂>99

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in asymmetric synthesis.

General Protocol for Jacobsen-Katsuki Epoxidation[1]
  • Catalyst Preparation: The (R,R)-Mn(Salen)Cl catalyst can be prepared separately or generated in situ.

  • Reaction Setup: Dissolve the olefin substrate in a suitable solvent, such as dichloromethane, and cool the mixture to the desired temperature (e.g., -78°C).

  • Addition of Reagents: Add a buffered solution of the oxidant (e.g., NaOCl) to the reaction mixture containing the olefin and the chiral catalyst.

  • Monitoring and Workup: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction and separate the aqueous layer.

  • Extraction and Purification: Extract the product with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. Purify the crude product by flash column chromatography.

General Protocol for Sharpless Asymmetric Dihydroxylation[4]
  • Reaction Setup: In a suitable reaction vessel, combine the olefin, the AD-mix (which contains the chiral ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄), and a solvent system of tert-butanol and water.

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature or 0°C until the starting material is consumed (monitored by TLC).

  • Quenching: Add a solid quenching agent, such as sodium sulfite, and continue stirring.

  • Extraction and Purification: Add an organic solvent (e.g., ethyl acetate) and separate the layers. Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure. Purify the resulting diol by chromatography or recrystallization.

General Protocol for Asymmetric Sulfoxidation with a Chiral Titanium Complex[8]
  • Catalyst Preparation: Prepare the chiral titanium catalyst in situ by reacting Ti(O-i-Pr)₄ with the chiral ligand (e.g., (R)-BINOL) in a suitable solvent like dichloromethane at room temperature.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20°C).

  • Substrate and Oxidant Addition: Add the sulfide to the catalyst solution, followed by the slow, dropwise addition of the oxidant (e.g., cumene hydroperoxide).

  • Monitoring and Workup: Monitor the reaction by TLC. Once the reaction is complete, quench it with a suitable reagent, such as a saturated aqueous solution of Na₂S₂O₃.

  • Extraction and Purification: Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify the chiral sulfoxide by flash column chromatography.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting a chiral ligand, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Select Chiral Ligand & Metal Precursor B Prepare Catalyst Solution A->B In situ generation or pre-formation D Cool Reaction Mixture B->D C Dissolve Substrate in Solvent C->D E Add Oxidant D->E F Quench Reaction E->F G Extraction F->G H Purification (Chromatography) G->H I Characterization (ee%, Yield) H->I

Caption: General experimental workflow for asymmetric oxidation.

G cluster_ligand Ligand Selection Criteria A Define Synthetic Target & Oxidation Type B Enantioselectivity (ee%) A->B C Yield & TON/TOF A->C D Substrate Scope A->D E Cost & Availability A->E F Air/Moisture Stability A->F G Literature Precedent & In-house Expertise A->G H Experimental Screening of Ligand Candidates B->H C->H D->H E->H F->H G->H I Optimization of Reaction Conditions H->I J Optimal Chiral System I->J

Caption: Logical workflow for selecting an optimal chiral ligand.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals handling (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in the synthesis of pharmaceuticals like Solifenacin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, aligning with established safety guidelines and regulatory requirements.

Hazard Profile and Safety Precautions

This compound is classified with specific hazards that necessitate careful handling during disposal.[3][4] Understanding these hazards is the first step in ensuring the safety of laboratory personnel and the environment.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

Source: PubChem, ChemicalBook[3][5]

Precautionary Measures for Handling:

Before initiating the disposal process, ensure the following personal protective equipment (PPE) is worn:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste."

  • The label should include the full chemical name: "this compound" and the approximate quantity.

  • Segregate this waste from other laboratory waste streams, such as sharps, biological waste, or radioactive waste, to prevent unintended reactions.[9][10]

2. Container Selection and Management:

  • Use a dedicated, leak-proof container made of a material compatible with the chemical. The original container is often the best choice.[6]

  • Ensure the container is in good condition and the lid seals tightly.[6]

  • Store the waste container in a designated and secure satellite accumulation area.[7]

  • Keep the waste container closed at all times, except when adding waste.[7]

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with the compound, such as gloves, absorbent pads, or weighing paper, should also be disposed of as hazardous waste in the same container.[6]

  • For grossly contaminated items, it is advisable to double-bag them before placing them in the hazardous waste container.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

  • Follow all institutional procedures for waste manifest documentation and pickup scheduling.

5. Decontamination of Empty Containers:

  • An empty container that held this compound must be properly decontaminated before being discarded as regular trash.[6]

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinseate and dispose of it as hazardous waste.[6]

  • After triple rinsing, deface or remove the original label and allow the container to air dry in a well-ventilated area before disposing of it as non-hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Unused or Waste Compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this the original container? B->C D Transfer to a Labeled, Compatible Hazardous Waste Container C->D No E Store in Designated Satellite Accumulation Area C->E Yes H Rinse container 3x with appropriate solvent C->H Empty Container D->E F Contact EHS for Pickup and Disposal E->F G End: Proper Disposal F->G I Collect rinseate as hazardous waste H->I J Deface label and dispose of empty container I->J J->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Chemical Hazards:

This compound is classified with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning"[1][2].

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical to mitigate the risks of skin and eye irritation, and respiratory tract irritation. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesWear powder-free, disposable gloves of a suitable material (e.g., nitrile) to prevent skin contact and irritation.[1][3][4]
Eyes/Face Safety goggles with side shields or a face shieldTo protect against splashes that can cause serious eye irritation.[1][3][5][6] A face shield offers a greater degree of protection.[3][5][6]
Body Laboratory coat or chemical-resistant gownA long-sleeved, seamless gown provides a barrier against accidental spills and skin exposure.[1][4]
Respiratory Use in a well-ventilated area. A respirator may be necessary.Work should be conducted in a fume hood to avoid inhalation of dust or vapors.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator is required.[1] Surgical masks do not provide adequate respiratory protection from chemical exposure.[4][7]
Feet Closed-toe shoesTo protect feet from spills.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review SDS Prepare Work Area Prepare Work Area Review SDS->Prepare Work Area Understand Hazards Don PPE Don PPE Prepare Work Area->Don PPE Ensure proper ventilation Weighing and Transfer Weighing and Transfer Don PPE->Weighing and Transfer Full PPE required Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup In fume hood Workup and Purification Workup and Purification Reaction Setup->Workup and Purification Maintain containment Decontaminate Work Area Decontaminate Work Area Workup and Purification->Decontaminate Work Area After experiment completion Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Clean all surfaces Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Proper removal technique

Safe handling workflow diagram.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1].

  • Avoid the formation of dust and aerosols[1].

  • Wash hands thoroughly after handling[1].

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1].

  • The storage area should be locked[1].

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1].

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, get medical help[1].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention[1].

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.

Spill and Disposal Procedures:

  • Spill Response: In the event of a spill, prevent further leakage if it is safe to do so. Avoid dust formation. Collect the spilled material and place it in a suitable container for disposal[1].

  • Disposal: Dispose of the compound and its container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations[1]. Do not allow the chemical to enter drains.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。